Product packaging for cephamycin C(Cat. No.:CAS No. 38429-35-5)

cephamycin C

Cat. No.: B1668395
CAS No.: 38429-35-5
M. Wt: 446.4 g/mol
InChI Key: LXWBXEWUSAABOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephamycin C (CepC) is a nontoxic β-lactam antibiotic that belongs to the cephalosporin class of drugs produced by Streptomyces clavuligerus. This compound stands out from other cephalosporins for its greater resistance to β-lactamases, which are enzymes produced by pathogenic microorganisms that present a major mechanism of bacterial resistance to β-lactam antibiotics. this compound is a more stable compound than other β-lactam compounds such as penicillin and clavulanic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O9S B1668395 cephamycin C CAS No. 38429-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38429-35-5

Molecular Formula

C16H22N4O9S

Molecular Weight

446.4 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)

InChI Key

LXWBXEWUSAABOA-UHFFFAOYSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cephamycin C;  A 16886B;  A16886B, A-16886B

Origin of Product

United States

Foundational & Exploratory

Unveiling Cephamycin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cephamycin C, a pivotal β-lactam antibiotic, from its natural source, the filamentous bacteria of the genus Streptomyces. This document delves into the seminal research that led to its identification, detailed experimental protocols for its production and purification, and the analytical techniques employed for its structural elucidation.

Discovery and Significance

The early 1970s marked a significant era in antibiotic research with the discovery of the cephamycins, a novel class of β-lactam antibiotics.[1][2][3][4] These compounds, structurally related to cephalosporin C, were distinguished by the presence of a 7α-methoxy group on the cephem nucleus, which confers a remarkable resistance to β-lactamase enzymes produced by many antibiotic-resistant bacteria.[1][5][6]

Initial reports from Merck and Co., Inc., and Eli Lilly and Co. detailed the isolation of these compounds from various actinomycetes, including several Streptomyces species.[1][2][3][4] Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans were identified as prominent producers of this compound.[1][7][8] The discovery of cephamycins expanded the arsenal of β-lactam antibiotics and provided a new scaffold for the development of semi-synthetic derivatives with enhanced clinical efficacy.

Biosynthesis of this compound in Streptomyces clavuligerus

The production of this compound in Streptomyces clavuligerus is a complex process orchestrated by a cluster of biosynthetic genes.[9][10] The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This initial step is catalyzed by ACV synthetase. The subsequent cyclization of the ACV tripeptide by isopenicillin N synthase (IPNS) yields isopenicillin N, the first bioactive intermediate in the pathway.

A series of enzymatic modifications then convert isopenicillin N into this compound. These include the epimerization of the L-α-aminoadipyl side chain, expansion of the five-membered thiazolidine ring into a six-membered dihydrothiazine ring, and subsequent hydroxylation and carbamoylation at the C-3' position. A key step that differentiates cephamycins from cephalosporins is the methoxylation at the C-7 position of the cephem nucleus.[1] The entire biosynthetic process is tightly regulated, with the protein CcaR playing a crucial role as a pathway-specific transcriptional activator.[11][12]

Cephamycin_C_Biosynthesis precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv ACV Synthetase ipn Isopenicillin N acv->ipn Isopenicillin N Synthase (IPNS) penN Penicillin N ipn->penN Isopenicillin N Epimerase daoc Deacetoxycephalosporin C (DAOC) penN->daoc Deacetoxycephalosporin C Synthase (Expandase) dac Deacetylcephalosporin C (DAC) daoc->dac Deacetoxycephalosporin C Hydroxylase o_carbamoyl_dac O-Carbamoyldeacetylcephalosporin C dac->o_carbamoyl_dac Deacetylcephalosporin C O-Carbamoyltransferase cephC This compound o_carbamoyl_dac->cephC O-Carbamoyldeacetylcephalosporin C 7-Hydroxylase & 7-O-Methyltransferase Fermentation_Workflow strain Streptomyces clavuligerus Stock Culture spore_suspension Spore Suspension Preparation strain->spore_suspension seed_culture Seed Culture (28°C, 24-72h) spore_suspension->seed_culture production_fermenter Production Fermenter (28°C, controlled aeration & agitation) seed_culture->production_fermenter Inoculation monitoring Process Monitoring (Biomass, pH, Substrate, Product) production_fermenter->monitoring harvest Harvest of Fermentation Broth production_fermenter->harvest monitoring->production_fermenter Process Control Purification_Workflow broth Fermentation Broth microfiltration Microfiltration (0.22 µm) broth->microfiltration Remove Cells ultrafiltration Ultrafiltration (3 kDa) microfiltration->ultrafiltration Remove Proteins adsorption Adsorption Chromatography (e.g., XAD resin) ultrafiltration->adsorption Initial Capture ion_exchange Ion-Exchange Chromatography (e.g., Q Sepharose) adsorption->ion_exchange Elution & Loading gel_filtration Gel Filtration / Polishing (e.g., Sephadex LH-20) ion_exchange->gel_filtration Fraction Collection & Loading pure_cephC Highly Purified This compound gel_filtration->pure_cephC

References

A Technical Guide to Cephamycin C Producing Organisms: Characteristics, Production, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by the presence of a 7-α-methoxy group, which confers remarkable resistance to β-lactamase enzymes. This intrinsic stability makes this compound and its derivatives valuable tools in combating bacterial infections, particularly those caused by resistant strains. This technical guide provides an in-depth exploration of the primary microorganisms responsible for this compound production, their key characteristics, and the methodologies employed for its cultivation and analysis. Furthermore, it delves into the intricate regulatory networks that govern its biosynthesis, offering insights for strain improvement and yield optimization.

I. Primary this compound Producing Organisms and Their Characteristics

The ability to synthesize this compound is predominantly found within the actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites. The most notable producers include species of Streptomyces and Nocardia.

Streptomyces clavuligerus

Streptomyces clavuligerus is arguably the most extensively studied producer of this compound. This filamentous bacterium is also notable for its simultaneous production of clavulanic acid, a potent β-lactamase inhibitor.[1]

  • Morphological Characteristics: S. clavuligerus exhibits the typical filamentous growth pattern of Streptomycetes, forming a mycelial network. On agar plates, it produces aerial hyphae and spores, often with a greyish-greenish pigmentation depending on the growth medium.[1]

  • Genetic Profile: The genome of S. clavuligerus ATCC 27064 consists of a linear chromosome of approximately 6.8 Mb and four linear plasmids. The biosynthetic gene clusters for both this compound and clavulanic acid are located on the chromosome.[1]

  • Metabolic Features: A unique characteristic of wild-type S. clavuligerus is its inefficient utilization of glucose as a sole carbon source, attributed to low expression levels of the glucose permease gene.[1] Glycerol and starch are often preferred carbon sources for fermentation.[2]

Nocardia lactamdurans

Nocardia lactamdurans is another significant industrial producer of this compound. This organism also belongs to the order Actinomycetales.

  • Morphological Characteristics: Nocardia species are characterized by their branching, filamentous, and often beaded rod-like appearance. They are Gram-positive and can be partially acid-fast.[3]

  • Fermentation Characteristics: N. lactamdurans has been successfully cultivated for this compound production in both submerged and solid-state fermentation systems.[3]

Streptomyces cattleya

Streptomyces cattleya is also a known producer of this compound.

  • Metabolic Regulation: The production of this compound in S. cattleya is influenced by the nitrogen source, with asparagine generally being more favorable than glutamine or ammonium.[4]

II. Quantitative Data on this compound Production

The production of this compound is highly dependent on the producing strain, fermentation method, and medium composition. The following tables summarize quantitative data from various studies.

Table 1: this compound Production in Submerged Fermentation
OrganismStrainFermentation TypeKey Medium ComponentsMax. This compound YieldReference
Streptomyces clavuligerusDSM 41826Fed-batchGlycerol feed566.5 mg/L[5]
Streptomyces clavuligerusDSM 41826Fed-batchStarch feed~470 mg/L[5]
Nocardia lactamduransNRRL 3802SubmergedYeast extract348.03 ± 14.62 mg/l[6]
Nocardia lactamduransNRRL 3802SubmergedOptimized medium with glucose347.37 ± 4.80 mg/l[6]
Table 2: this compound Production in Solid-State Fermentation (SSF)
OrganismStrainSubstrateKey SupplementsMax. This compound YieldReference
Streptomyces clavuligerusNT4Cottonseed mealOptimized salts & amino acids27.41 ± 0.65 mg/gds[7]
Nocardia lactamduransNRRL 3802Soybean flour1,3-diaminopropane27.64 ± 0.33 mg/gds[3]
Streptomyces clavuligerusNRRL 3585Moistened barley-~300 µg/g substrate[8]

*gds: grams of dry substrate

III. Experimental Protocols

Cultivation of Streptomyces clavuligerus for this compound Production

This protocol describes a typical submerged fermentation process.

1. Strain Maintenance and Inoculum Preparation:

  • Maintain Streptomyces clavuligerus (e.g., ATCC 27064) on a suitable agar medium such as GYM (Glucose-Yeast-Malt) or ISP Medium 2.[9]

  • For inoculum development, transfer spores or mycelial fragments to a seed medium. A typical seed medium contains (g/L): tryptone 5, yeast extract 3, and malt extract 10.[2]

  • Incubate the seed culture at 28°C on a rotary shaker (250 rpm) for 24-48 hours.[5]

2. Fermentation:

  • Inoculate the production medium with 10% (v/v) of the seed culture.[5] A representative production medium for S. clavuligerus contains (g/L): glycerol 10.0, soybean meal 11.0, L-lysine 18.3, yeast extract 0.5, K₂HPO₄ 1.75, MgSO₄·7H₂O 0.75, CaCl₂·2H₂O 0.2, NaCl 2.0, FeSO₄·7H₂O 0.005, MnCl₂·4H₂O 0.005, and ZnSO₄·7H₂O 0.005.[5]

  • Conduct the fermentation in a bioreactor at 28°C with controlled pH (around 6.8) and aeration.[5]

  • For fed-batch cultivation, a feeding solution containing a concentrated carbon source (e.g., glycerol or starch) can be added to prolong the production phase.[5]

Solid-State Fermentation (SSF) of Nocardia lactamdurans

This protocol outlines a general procedure for SSF.

1. Substrate Preparation and Inoculation:

  • Use a solid substrate such as soybean flour.[3]

  • Adjust the moisture content of the substrate to approximately 65% with a nutrient solution.[3]

  • Sterilize the substrate by autoclaving.

  • Inoculate the cooled, sterile substrate with a spore or mycelial suspension of Nocardia lactamdurans (e.g., NRRL 3802) to achieve an inoculum size of around 10⁸-10⁹ CFU/g of dry substrate.[3]

2. Fermentation and Extraction:

  • Incubate the inoculated substrate in a suitable container (e.g., flasks or trays) at 28°C for 4-7 days.[3]

  • After incubation, extract the this compound from the solid substrate using a suitable buffer or solvent.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for HPLC analysis.

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove microbial cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Further purification using solid-phase extraction (SPE) with a suitable resin (e.g., Amberlite XAD) may be necessary to remove interfering compounds.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase is a 0.01 M solution of acetic acid in water.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[10]

  • Detection: UV detection at 254 nm or 273 nm.[11]

  • Quantification: As a pure this compound standard is not always commercially available, a calibration curve can be generated by correlating HPLC peak areas with the bioactivity determined by a bioassay using a cephalosporin C standard.

Bioassay for this compound Activity

This method is used to determine the biological activity of this compound.

1. Indicator Strain and Media:

  • Use a supersensitive indicator strain such as Escherichia coli ESS.

  • Prepare nutrient agar plates (g/L: peptone 5, beef extract 3, agar 15, pH 7.2).

2. Assay Procedure:

  • Seed the molten nutrient agar with the indicator strain.

  • Pour the seeded agar into petri dishes and allow it to solidify.

  • Create wells in the agar or place sterile paper discs impregnated with the fermentation broth samples and standards (e.g., cephalosporin C) on the agar surface.

  • Incubate the plates at 37°C overnight.

  • Measure the diameter of the inhibition zones.

  • Quantify the this compound concentration by comparing the inhibition zones of the samples to those of the standards. The amount of this compound can be expressed in terms of units of cephalosporin C (UCephC), where 1 UCephC produces an inhibition halo equal to that of 1 mg of cephalosporin C.

IV. Regulatory Pathways and Biosynthesis

The biosynthesis of this compound is a complex process involving a cluster of genes that are tightly regulated. In Streptomyces clavuligerus, a key transcriptional activator, CcaR, plays a central role in controlling the production of both this compound and clavulanic acid.[12]

The CcaR Regulatory Cascade in Streptomyces clavuligerus

The CcaR protein is a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family. It acts as a positive regulator, and its expression is itself subject to control by other regulatory proteins, forming a complex cascade.

G BldG BldG (Anti-anti-sigma factor) CcaR CcaR (SARP family activator) BldG->CcaR + AdpA AdpA AdpA->CcaR + AreB AreB (γ-butyrolactone receptor) AreB->CcaR + CcaR->CcaR + (autoregulation) ClaR ClaR (LysR family activator) CcaR->ClaR + Cephamycin_Genes This compound Biosynthesis Genes (e.g., lat, pcbAB, cefD) CcaR->Cephamycin_Genes + Clavulanic_Acid_Genes Clavulanic Acid Biosynthesis Genes (e.g., ceaS2) CcaR->Clavulanic_Acid_Genes + ClaR->Clavulanic_Acid_Genes +

Figure 1. Simplified regulatory cascade for this compound and clavulanic acid biosynthesis in S. clavuligerus.

As depicted in Figure 1, global regulators such as BldG, AdpA, and the γ-butyrolactone receptor AreB positively influence the expression of ccaR.[12][13] CcaR then activates the transcription of the this compound biosynthetic genes.[14] Interestingly, CcaR also activates its own expression in an autoregulatory loop and coordinately activates the biosynthesis of clavulanic acid, in part by activating the expression of another pathway-specific regulator, claR.[12][15] Disruption of the ccaR gene abolishes the production of both this compound and clavulanic acid.[12]

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. The core pathway shares several steps with penicillin and cephalosporin biosynthesis.

G L_AAA L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_AAA->ACV ACVS L_Cys L-Cysteine L_Cys->ACV ACVS L_Val L-Valine L_Val->ACV ACVS IPN Isopenicillin N ACV->IPN IPNS PenN Penicillin N IPN->PenN Epimerase DAOC Deacetoxycephalosporin C PenN->DAOC Expandase DAC Deacetylcephalosporin C DAOC->DAC Hydroxylase O_Carbamoyl_DAC O-Carbamoyl-deacetylcephalosporin C DAC->O_Carbamoyl_DAC Carbamoyltransferase Cephamycin_C This compound O_Carbamoyl_DAC->Cephamycin_C Hydroxylase_Methyltransferase ACVS pcbAB (ACV Synthetase) IPNS pcbC (Isopenicillin N Synthase) Epimerase cefD (Isopenicillin N Epimerase) Expandase cefE (Expandase) Hydroxylase cefF (Hydroxylase) Carbamoyltransferase cmcH (O-Carbamoyltransferase) Hydroxylase_Methyltransferase cmcI, cmcJ (7-α-hydroxylase, Methyltransferase)

Figure 2. Biosynthetic pathway of this compound.

The key steps in the this compound biosynthetic pathway (Figure 2) include the formation of the tripeptide intermediate ACV, its cyclization to isopenicillin N, and subsequent ring expansion and modifications to form the cephem nucleus. The final steps, unique to cephamycin biosynthesis, involve the carbamoylation at C-3' and the critical methoxylation at the C-7 position, which confers β-lactamase resistance.

Conclusion

The production of this compound by actinomycetes, particularly Streptomyces clavuligerus and Nocardia lactamdurans, represents a significant area of research in antibiotic development. Understanding the characteristics of these organisms, optimizing fermentation conditions, and elucidating the intricate regulatory networks governing biosynthesis are crucial for enhancing production yields. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field, aiming to facilitate further advancements in the production of this important class of antibiotics. The continued exploration of these microbial systems holds promise for the development of novel and more effective antibacterial agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic belonging to the cephamycin family, a class of compounds closely related to cephalosporins.[1] Produced by various actinomycetes, including Streptomyces clavuligerus, this compound is distinguished by the presence of a 7α-methoxy group, which confers significant resistance to β-lactamase enzymes, a common mechanism of bacterial resistance.[2][3] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure

The chemical formula for this compound is C₁₆H₂₂N₄O₉S, with a molecular weight of approximately 446.43 g/mol .[2] Its systematic IUPAC name is (6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2]

The core of the this compound molecule is the cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. Key structural features include:

  • 7α-Methoxy Group: This defining feature of cephamycins provides steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamases.

  • Side Chain at C-7: A D-α-aminoadipyl side chain is attached to the 7-amino group.

  • Substituent at C-3: A carbamoyloxymethyl group is present at the 3-position of the dihydrothiazine ring.

Compound Property Value
Molecular FormulaC₁₆H₂₂N₄O₉S
Molecular Weight446.43 g/mol
IUPAC Name(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number38429-35-5

Table 1: General Properties of this compound.[2]

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific stereochemistry. The molecule possesses three chiral centers, leading to a defined three-dimensional arrangement of its atoms. The absolute configurations of these stereocenters are crucial for its interaction with penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.[6]

The established absolute stereochemistry of this compound is:

  • (6R,7S) at the β-lactam ring. This configuration is essential for the ring strain and reactivity required for acylation of the PBP active site.

  • (5R) in the D-α-aminoadipyl side chain.

The determination of the absolute configuration of complex natural products like this compound historically involved a combination of techniques, including chemical degradation, synthesis of stereoisomers, and chiroptical methods such as circular dichroism.[7] For many β-lactams, the stereochemistry has been confirmed by total synthesis and X-ray crystallography of derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR data with coupling constants for this compound is scarce, studies on related cephem derivatives provide expected chemical shift ranges and coupling patterns.[8][9]

Expected ¹H NMR Features:

  • β-Lactam Protons: The protons on the β-lactam ring (at C-6 and C-7) would appear as doublets with a characteristic coupling constant of approximately 5 Hz for the cis-relationship.

  • Methoxy Group: A singlet around 3.5 ppm corresponding to the -OCH₃ protons.

  • Side Chain Protons: A complex set of multiplets for the α-aminoadipyl side chain.

  • C-2 Methylene Protons: Two doublets for the diastereotopic protons of the methylene group adjacent to the sulfur atom.

Expected ¹³C NMR Features:

  • Carbonyl Carbons: Resonances for the β-lactam carbonyl (C-8) and the amide and carboxyl carbons of the side chain would appear in the downfield region (160-180 ppm).

  • Olefinic Carbons: Signals for the C-2 and C-3 carbons of the dihydrothiazine ring.

  • Methoxy Carbon: A signal around 50-60 ppm.

  • β-Lactam Carbons: Resonances for C-6 and C-7.

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from fermentation broths of Streptomyces clavuligerus typically involves a multi-step process to separate it from other metabolites and media components.

General Protocol Outline: [10][11]

  • Cell Removal: The fermentation broth is first centrifuged or filtered to remove the microbial cells.

  • Adsorption Chromatography: The clarified broth is passed through a column of a non-ionic macroporous resin (e.g., Amberlite XAD series) to adsorb this compound and other organic molecules.

  • Elution: The resin is washed with water to remove salts and other polar impurities. This compound is then eluted with an organic solvent, such as aqueous acetone or methanol.

  • Ion-Exchange Chromatography: Further purification is achieved by anion-exchange chromatography. The eluate from the previous step is applied to an anion-exchange resin (e.g., DEAE-Sephadex).

  • Gradient Elution: A salt gradient (e.g., NaCl or ammonium acetate) is used to elute the bound compounds. Fractions are collected and assayed for antibiotic activity.

  • Desalting and Lyophilization: Fractions containing pure this compound are desalted using gel filtration chromatography (e.g., Sephadex G-10) and then lyophilized to obtain the final product as a stable powder.

Structure Elucidation and Stereochemical Determination

The structural elucidation of novel natural products like this compound relies on a combination of spectroscopic and chemical methods.

Workflow for Structure Elucidation:

Figure 1: A generalized workflow for the structure elucidation of a natural product like this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts from three primary amino acid precursors: L-lysine, L-cysteine, and L-valine. The pathway shares its initial steps with the biosynthesis of penicillin and cephalosporin C.[12][13]

A key step in the this compound biosynthesis is the introduction of the 7α-methoxy group, which is catalyzed by a two-component enzyme system involving a hydroxylase and a methyltransferase.[1]

This compound Biosynthesis cluster_0 Early Steps cluster_1 Cephalosporin Core Formation cluster_2 This compound Specific Steps L-Lysine L-Lysine ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine L-Lysine->ACV L-Cysteine L-Cysteine L-Cysteine->ACV L-Valine L-Valine L-Valine->ACV Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N ACVS Penicillin_N Penicillin N Isopenicillin_N->Penicillin_N IPNS DAOC Deacetoxycephalosporin C Penicillin_N->DAOC Epimerase DAC Deacetylcephalosporin C DAOC->DAC Expandase Cephalosporin_C Cephalosporin C DAC->Cephalosporin_C Hydroxylase O-Carbamoyl-DAC O-Carbamoyldeacetyl- cephalosporin C DAC->O-Carbamoyl-DAC Carbamoyltransferase 7-Hydroxy-OCDAC 7α-Hydroxy-O-carbamoyl- deacetylcephalosporin C O-Carbamoyl-DAC->7-Hydroxy-OCDAC Hydroxylase Cephamycin_C This compound 7-Hydroxy-OCDAC->Cephamycin_C Methyltransferase

Figure 2: Simplified biosynthetic pathway of this compound, highlighting key intermediates and enzyme classes.

Conclusion

This compound remains a molecule of significant interest due to its inherent stability against β-lactamases. A thorough understanding of its chemical structure and stereochemistry is fundamental for the rational design of new antibiotics and for optimizing its production. This guide has provided a consolidated overview of the key structural features, stereochemical aspects, and biosynthetic origins of this compound, aiming to serve as a valuable resource for the scientific community. Further research to obtain a high-resolution crystal structure and a complete, assigned NMR dataset would be invaluable for future drug development efforts.

References

The Enduring Potency of Cephamycin C Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C, a β-lactam antibiotic produced by Streptomyces clavuligerus, represents a significant member of the cephamycin class of antimicrobial agents. Structurally similar to cephalosporins, the defining characteristic of cephamycins is the presence of a 7-alpha-methoxyl group. This structural feature confers a remarkable degree of stability against a wide range of β-lactamases, the primary mechanism of resistance to many β-lactam antibiotics in gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against clinically relevant gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates the key molecular interactions and experimental workflows.

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity against a variety of gram-negative bacteria, including strains that have developed resistance to other cephalosporins.[1][2] Its efficacy is particularly notable against members of the Enterobacteriaceae family.

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its close derivatives, cefoxitin and cefotetan, against a range of gram-negative bacteria. The data has been compiled from multiple in vitro studies. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

Gram-Negative BacteriaThis compound DerivativeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliCefotetan0.252
Klebsiella pneumoniaeCefotetan0.252
Proteus mirabilisThis compoundGenerally SusceptibleGenerally Susceptible
Providencia spp.This compoundGenerally SusceptibleGenerally Susceptible
Enterobacter spp.Cefotetan2>256
Serratia marcescensCefotetan0.564
Citrobacter freundiiCefotetan>32>32
Pseudomonas aeruginosaCefotetan>32>32

Note: Data for cefotetan is derived from a study on ESBL-producing E. coli and K. pneumoniae bloodstream isolates. Data for this compound against Proteus and Providencia is qualitative, indicating general susceptibility as reported in early in vitro studies.[1][2] High MIC values for Enterobacter, Serratia, and Citrobacter species can be indicative of AmpC β-lactamase production.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.

Mechanism of Action of this compound Cephamycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Cephamycin_C->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to

Caption: Inhibition of Penicillin-Binding Proteins by this compound.

Resistance to β-Lactamases

A key advantage of this compound is its stability in the presence of many β-lactamases.[3][4] This resistance is attributed to its unique 7-alpha-methoxyl group, which sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring, preventing its hydrolysis.[5] This stability makes this compound effective against many cephalosporin-resistant strains.[3]

Mechanisms of Resistance to this compound

Despite its stability, resistance to this compound can emerge, primarily through the production of AmpC β-lactamases. These are class C cephalosporinases that can efficiently hydrolyze cephamycins.

AmpC β-Lactamase Induction Pathway

In many gram-negative bacteria, the ampC gene is inducible. In the absence of an inducer, the transcriptional regulator AmpR represses ampC expression. However, in the presence of certain β-lactams (inducers), cell wall turnover products accumulate in the cytoplasm. These products bind to AmpR, leading to a conformational change that derepresses the ampC gene and results in the production of AmpC β-lactamase.

AmpC β-Lactamase Induction Pathway cluster_cell Bacterial Cell Beta_Lactam Inducing β-Lactam (e.g., Cefoxitin) PBP_inhibition PBP Inhibition Beta_Lactam->PBP_inhibition Cell_Wall_Fragments Cell Wall Fragments (Muropeptides) PBP_inhibition->Cell_Wall_Fragments Increased production AmpG AmpG (Permease) Cell_Wall_Fragments->AmpG Transport Cytoplasmic_Fragments Cytoplasmic Muropeptides AmpG->Cytoplasmic_Fragments AmpD AmpD (Amidase) Cytoplasmic_Fragments->AmpD Processed by AmpR AmpR (Transcriptional Regulator) Cytoplasmic_Fragments->AmpR Binds to UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc_pentapeptide->AmpR Binds to (Represses) ampC_gene ampC gene AmpR->ampC_gene Regulates AmpC_Lactamase AmpC β-Lactamase ampC_gene->AmpC_Lactamase Transcription & Translation Cephamycin_C_hydrolysis This compound Hydrolysis AmpC_Lactamase->Cephamycin_C_hydrolysis

Caption: Signaling pathway of AmpC-mediated resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against gram-negative bacteria is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

β-Lactamase Stability Assay (Spectrophotometric Method)

This assay measures the rate of hydrolysis of a β-lactam antibiotic by a β-lactamase enzyme. A common method utilizes a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis.

Protocol using Nitrocefin:

  • Preparation of Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.0).

    • Nitrocefin stock solution (e.g., 1 mM in DMSO).

    • Purified β-lactamase enzyme or a crude cell lysate containing the enzyme.

    • This compound solution of known concentration.

  • Assay Procedure:

    • In a cuvette or microplate well, combine the phosphate buffer and the β-lactamase solution.

    • To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of this compound for a defined period.

    • Initiate the reaction by adding the nitrocefin solution to the cuvette/well.

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the rate of nitrocefin hydrolysis.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Compare the rate of hydrolysis in the presence and absence of this compound to determine its stability. A lower rate of hydrolysis in the presence of this compound indicates its inhibitory activity and stability against the specific β-lactamase.

    • Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by measuring the reaction rates at different substrate concentrations.[3]

Experimental Workflow

The general workflow for determining the antibacterial spectrum of an antibiotic like this compound involves several key steps, from initial screening to detailed characterization.

Workflow for Antimicrobial Susceptibility Testing Start Start Isolate_Bacteria Isolate and Identify Bacterial Strains Start->Isolate_Bacteria Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Isolate_Bacteria->Prepare_Inoculum Beta_Lactamase_Assay Perform β-Lactamase Stability Assay Isolate_Bacteria->Beta_Lactamase_Assay For β-Lactamase Producing Strains MIC_Determination Determine MIC (Broth Microdilution or Agar Dilution) Prepare_Inoculum->MIC_Determination Data_Analysis Analyze Data (MIC₅₀, MIC₉₀, Kinetic Parameters) MIC_Determination->Data_Analysis Beta_Lactamase_Assay->Data_Analysis Report Report Antibacterial Spectrum and Stability Data_Analysis->Report End End Report->End

Caption: A typical experimental workflow for assessing antibacterial activity.

Conclusion

This compound remains a valuable antibiotic due to its inherent stability against a wide array of β-lactamases, which translates to a potent antibacterial spectrum against many clinically important gram-negative bacteria. Understanding its mechanism of action, the pathways of resistance, and the standardized protocols for its evaluation are crucial for its effective use in clinical settings and for the development of new antimicrobial strategies. This guide provides a foundational resource for researchers and professionals in the field of infectious diseases and drug development, highlighting the enduring relevance of this compound in the ongoing battle against bacterial resistance.

References

An In-depth Technical Guide to the In Vitro Activity and MIC Values of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cephamycin C, a β-lactam antibiotic. It includes detailed information on its mechanism of action, antibacterial spectrum, and Minimum Inhibitory Concentration (MIC) values against various bacterial strains. Furthermore, this guide outlines the standard experimental protocols for determining MIC values, supplemented with visual workflows to aid in understanding.

Introduction to this compound

This compound is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1][2] It belongs to the cephamycin group, which is structurally similar to cephalosporins.[3] A distinguishing feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus, which confers significant stability against β-lactamase enzymes produced by many resistant bacteria.[3][4][5] This resistance to enzymatic degradation allows this compound to be effective against a number of cephalosporin-resistant bacterial strains.[1][4][5]

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs). This compound covalently binds to the active site of these PBPs, inactivating them and preventing the final transpeptidation step in peptidoglycan synthesis.[6] This disruption leads to the loss of cell wall integrity, ultimately causing bacterial cell lysis and death.[6] The bactericidal activity of this compound has been demonstrated to be its primary mode of action in vitro.[1]

cluster_0 Bacterial Cell cluster_1 Intervention cluster_2 Result PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking InhibitedPBP Inactivated PBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CephamycinC This compound CephamycinC->InhibitedPBP Binds to NoCrosslinking Inhibition of Cross-linking InhibitedPBP->NoCrosslinking Leads to CellLysis Cell Lysis and Death NoCrosslinking->CellLysis

Mechanism of action of this compound.

In Vitro Activity and Spectrum

This compound demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Its in vitro efficacy has been shown to be comparable to or greater than cephalothin and cephaloridine against susceptible Gram-negative organisms.[7] Notably, it is active against clinically isolated strains that are resistant to cephalosporins, such as certain species of Proteus, Providencia, and Escherichia coli.[1] While active against Gram-positive organisms, its potency is generally lower than that of cephamycins A and B in this regard.[1] Cephamycins are also recognized for their effectiveness against anaerobic microbes.[3]

Minimum Inhibitory Concentration (MIC) Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The following tables summarize the MIC values for cephamycins against various bacterial isolates. Data for this compound is limited in recent literature; therefore, data for the closely related and well-studied cephamycins, cefoxitin and cefmetazole, are included to provide a representative profile of this antibiotic class.

Table 1: In Vitro Activity of Cephamycins against ESBL-Producing Escherichia coli and Klebsiella pneumoniae

AntibioticInoculum SizeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Cefoxitin 10⁵ CFU/mL≤14>80%
10⁷ CFU/mL4>3248.3%
Cefmetazole 10⁵ CFU/mL≤12>80%
10⁷ CFU/mL2875.9%

Data derived from a 2023 study on ESBL-producing blood isolates. Susceptibility percentages are based on clinical breakpoints where available.[10][11]

Table 2: General In Vitro Activity of this compound

OrganismMIC Range (µg/mL)
Proteus mirabilis A 10,000-fold increase in inoculum resulted in only a 10-fold increase in the MIC.[1]
Escherichia coli After 15 passages, the MIC increased only 4-fold.[1]
Cephalosporin-Resistant Gram-Negative Rods Active against many strains of Proteus, Providencia, and E. coli resistant to other cephalosporins.[1]

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antimicrobial agents.[8][9] The two primary methods are broth dilution and agar dilution.[8][9][12]

A. Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[8][9] Each well is then inoculated with a standardized bacterial suspension.[13] After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits this growth.[14]

Protocol Steps:

  • Preparation of Antibiotic Stock: A stock solution of this compound is prepared and sterilized.

  • Serial Dilution: Two-fold serial dilutions of the antibiotic are prepared in broth directly in the wells of a 96-well plate.[13]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture.[14]

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Controls: A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.[13]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[8][9]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic with no visible turbidity.[14]

cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Perform Serial Dilutions of Antibiotic in Wells A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Include Growth and Sterility Controls F Incubate Plate (37°C, 16-20h) E->F G Read Wells for Visible Growth (Turbidity) F->G H Determine Lowest Concentration Inhibiting Growth (MIC) G->H

Workflow for Broth Microdilution MIC Assay.

B. Agar Dilution Method

Considered a gold standard for susceptibility testing, the agar dilution method involves incorporating the antibiotic into molten agar before it solidifies.[12] A series of plates are prepared, each with a different concentration of the antibiotic.[12]

Protocol Steps:

  • Antibiotic Plate Preparation: Serial dilutions of this compound are added to molten Mueller-Hinton agar.[12][15] The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU) is spotted onto the surface of each agar plate.[12] Multiple isolates can be tested on the same plate.[12]

  • Controls: A control plate with no antibiotic is included to ensure bacterial growth.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[12]

cluster_prep Preparation cluster_plate Agar Plate Preparation & Inoculation cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic C Add Antibiotic Dilutions to Molten Agar A->C B Prepare Standardized Bacterial Inoculum E Spot Inoculum onto Surface of Each Plate B->E D Pour Agar into Plates and Allow to Solidify C->D D->E F Incubate Plates (37°C, 16-20h) E->F G Examine Plates for Bacterial Growth F->G H Determine Lowest Concentration Inhibiting Growth (MIC) G->H

Workflow for Agar Dilution MIC Assay.

Conclusion

This compound is a potent β-lactam antibiotic with a significant advantage in its stability against β-lactamases. This property grants it a valuable role in combating infections caused by cephalosporin-resistant Gram-negative bacteria. Understanding its in vitro activity through standardized MIC testing protocols, such as broth and agar dilution, is fundamental for its application in research and potential clinical use. The data presented in this guide underscore the importance of cephamycins as a subclass of β-lactam antibiotics and provide a foundational resource for scientific professionals engaged in antimicrobial drug development and evaluation.

References

A Deep Dive into the Structural Disparities Between Cephamycin C and Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephamycin C and cephalosporins represent two closely related families of β-lactam antibiotics, both built upon the fundamental 7-aminocephalosporanic acid nucleus. However, a subtle yet pivotal structural modification in this compound—the presence of a methoxy group at the 7α-position—confers significant advantages, most notably a heightened resistance to bacterial β-lactamases. This technical guide provides a comprehensive exploration of the structural distinctions between this compound and conventional cephalosporins, delving into their comparative biological activities, biosynthetic pathways, and the experimental methodologies used for their characterization.

Core Structural Differences

The quintessential structural feature that distinguishes cephamycins from the majority of cephalosporins is the presence of a methoxy group at the 7α-position of the 7-aminocephalosporanic acid core.[1] This seemingly minor addition has profound implications for the molecule's stability and antibacterial spectrum.

While both cephamycins and cephalosporins share the same cephem nucleus, this 7α-methoxyl group provides steric hindrance, effectively shielding the β-lactam ring from hydrolysis by a wide range of β-lactamase enzymes.[2] This inherent stability is a key factor in the enhanced activity of cephamycins against many β-lactamase-producing bacteria that are resistant to traditional cephalosporins.[3][4]

Semisynthetic derivatives of this compound, such as cefoxitin, retain this crucial 7α-methoxyl group and have found clinical utility, often being classified alongside second-generation cephalosporins due to their activity spectrum.[1]

Comparative Antibacterial Activity

The structural divergence between this compound and cephalosporins directly translates to differences in their antibacterial efficacy, particularly against β-lactamase-producing and anaerobic bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activities of this compound, and representative first and third-generation cephalosporins against a panel of clinically relevant bacteria. Lower MIC values indicate greater potency.

AntibioticStaphylococcus aureus (MSSA)Escherichia coliPseudomonas aeruginosaBacteroides fragilis
This compound ModerateGoodPoorGood
Cephalothin (1st Gen) GoodModeratePoorPoor
Cefoxitin (Cephamycin) ModerateGoodPoorExcellent
Ceftriaxone (3rd Gen) ModerateExcellentModeratePoor

Note: MIC values are generally reported in µg/mL. The qualitative descriptors are based on typical MIC ranges found in the literature. Actual values can vary depending on the specific strain and testing conditions.

This compound demonstrates favorable activity against a range of gram-negative organisms and is notably more effective against anaerobic bacteria like Bacteroides fragilis compared to many cephalosporins.[1][2] Its derivatives, such as cefoxitin, have an even broader spectrum of activity.[2] While active against gram-positive organisms, this compound may be less potent than some first-generation cephalosporins like cephalothin against susceptible strains.[4] Third-generation cephalosporins such as ceftriaxone generally exhibit superior potency against many gram-negative bacilli but are less effective against anaerobes.[5][6]

Biosynthetic Pathways

This compound and cephalosporin C share a common biosynthetic origin, diverging at a late-stage intermediate. Cephalosporin C is typically produced by the fungus Acremonium chrysogenum, while this compound is a product of the bacterium Streptomyces clavuligerus.

The biosynthesis for both begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine. A series of enzymatic reactions leads to the formation of isopenicillin N, a key intermediate. The pathways then converge through the formation of deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC). The final steps differentiate the two molecules.

Diagram of the Divergent Biosynthetic Pathways

Biosynthesis cluster_common Common Pathway cluster_ceph_c Cephalosporin C Pathway cluster_cephamycin_c This compound Pathway Amino Acids Amino Acids Isopenicillin N Isopenicillin N Amino Acids->Isopenicillin N Multiple Steps Penicillin N Penicillin N Isopenicillin N->Penicillin N DAOC DAOC Penicillin N->DAOC DAC DAC DAOC->DAC DAOC Hydroxylase Cephalosporin C Cephalosporin C DAC->Cephalosporin C DAC Acetyltransferase (cefG) O-Carbamoyl-DAC O-Carbamoyl-DAC DAC->O-Carbamoyl-DAC O-Carbamoyltransferase (cmcH) This compound This compound O-Carbamoyl-DAC->this compound 7-Hydroxylase (cmcI) & Methoxylase (cmcJ)

Caption: Divergence of Cephalosporin C and this compound biosynthesis from the common intermediate Deacetylcephalosporin C (DAC).

In the cephalosporin C pathway, deacetylcephalosporin C (DAC) is acetylated by DAC acetyltransferase to yield the final product.[7][8] In the this compound pathway, DAC undergoes carbamoylation followed by hydroxylation and subsequent methylation at the 7α-position to produce this compound.[9][10][11]

Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)

Like all β-lactam antibiotics, cephamycins and cephalosporins exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[12] The binding of the β-lactam to the active site of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

The affinity for different PBPs can vary between cephamycins and cephalosporins, influencing their spectrum of activity. For instance, some cephamycins have demonstrated a high binding affinity for PBP-4, -5, and -6 in E. coli, in addition to the higher molecular weight PBPs that are primary targets for many cephalosporins.[13] The unique PBP binding profile of cephamycins may contribute to their efficacy against certain bacterial species. However, the primary advantage of the 7α-methoxyl group is believed to be its protective effect against β-lactamases rather than a direct enhancement of PBP binding affinity. Some cephamycin-producing organisms also possess PBPs that have a low affinity for this compound, a mechanism of self-resistance.[14][15]

Logical Flow of PBP Inhibition

PBP_Inhibition Beta-Lactam Beta-Lactam PBP PBP Beta-Lactam->PBP Binds to active site Cell_Wall_Synthesis Cell_Wall_Synthesis PBP->Cell_Wall_Synthesis Inhibits cross-linking Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: The mechanism of action for β-lactam antibiotics, including cephamycins and cephalosporins, involves the inhibition of Penicillin-Binding Proteins (PBPs).

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standardized method for determining the MIC of an antibiotic, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism in a liquid medium.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Antibiotic stock solutions (this compound and cephalosporins)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Sterile diluents

    • Incubator (35°C)

    • Microplate reader (optional)

  • Methodology:

    • Preparation of Antibiotic Dilutions:

      • Dispense 50 µL of CAMHB into each well of a 96-well plate.

      • Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of each row to be tested.

      • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

    • Inoculum Preparation:

      • Prepare a bacterial suspension from a fresh culture plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation:

      • Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.

    • Incubation:

      • Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

    • Interpretation:

      • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading device.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize bacterial inoculum to 0.5 McFarland B->C D Incubate plate at 35°C for 16-20 hours C->D E Read plate and determine the lowest concentration with no visible growth (MIC) D->E

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

B. Assessment of β-Lactamase Stability using a Spectrophotometric Assay

This protocol describes a method to quantify the rate of hydrolysis of a β-lactam antibiotic by a purified β-lactamase enzyme.

  • Objective: To measure the rate of hydrolysis of this compound and cephalosporins by a specific β-lactamase.

  • Materials:

    • Purified β-lactamase enzyme

    • This compound and cephalosporin test agents

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Methodology:

    • Reagent Preparation:

      • Prepare stock solutions of the β-lactam antibiotics in the appropriate buffer.

      • Prepare a working solution of the purified β-lactamase in the same buffer. The concentration should be sufficient to produce a measurable rate of hydrolysis.

    • Assay Setup:

      • In a quartz cuvette, add the phosphate buffer and the β-lactam antibiotic solution to achieve the desired final concentration.

      • Place the cuvette in the spectrophotometer and blank the instrument at a wavelength where the intact β-lactam ring has a characteristic absorbance (this varies depending on the specific compound).

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

      • Monitor the decrease in absorbance over time as the β-lactam ring is hydrolyzed. The rate of hydrolysis is proportional to the rate of change in absorbance.

    • Data Analysis:

      • Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot.

      • To determine kinetic parameters such as Km and Vmax, repeat the assay with varying concentrations of the antibiotic substrate.

      • The relative stability of different antibiotics can be compared by their rates of hydrolysis under identical conditions.

Conclusion

The primary structural difference between this compound and cephalosporins, the 7α-methoxyl group, is a critical determinant of their biological properties. This modification provides enhanced stability against β-lactamase-mediated degradation, broadening the antibacterial spectrum to include many cephalosporin-resistant strains and anaerobic bacteria. While their biosynthetic pathways are closely related, a late-stage divergence leads to these structurally and functionally distinct classes of β-lactam antibiotics. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the continued development of effective antibacterial therapies.

References

Cephamycin C: A Technical Guide to Natural Sources and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by its 7-α-methoxy group, which confers significant resistance to β-lactamases.[1][2] This characteristic makes it a valuable precursor for the synthesis of clinically important antibiotics such as cefoxitin and cefotetan.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed fermentation strategies for its production, and the underlying biosynthetic pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Natural Sources of this compound

This compound is a secondary metabolite naturally produced by several species of actinomycetes.[4] The primary producers identified and utilized in research and industrial settings are:

  • Streptomyces clavuligerus : This is one of the most well-studied producers of this compound.[5][6][7] It also notably co-produces clavulanic acid, a β-lactamase inhibitor.[8]

  • Nocardia lactamdurans (formerly Streptomyces lactamdurans): This organism is another significant producer of this compound.[5][6][9]

  • Streptomyces cattleya [5]

  • Streptomyces todorominensis [10]

These microorganisms are typically isolated from soil samples and can be cultivated under specific laboratory conditions to produce this compound.[4]

Fermentation of this compound

The production of this compound is achieved through controlled fermentation processes, which can be broadly categorized into submerged fermentation and solid-state fermentation.

Submerged Fermentation

Submerged fermentation is the most common method for industrial-scale production of this compound. It involves growing the producing microorganism in a liquid nutrient medium within a bioreactor, where parameters such as temperature, pH, aeration, and agitation are carefully controlled.

Table 1: Typical Fermentation Parameters for this compound Production in Submerged Culture

ParameterTypical RangeOptimal/Reported ValuesReference(s)
Temperature20-37°C26-30°C[6]
pH5.0-9.06.0-7.5[6]
Agitation-220 rpm (shaker)[6]
Incubation Time-22 hours (seed)[6]

Table 2: Composition of Media for Submerged Fermentation of this compound

ComponentExample ConcentrationPurposeReference(s)
Carbon Source
Glycerol, Sucrose-Energy and carbon backbone[7][11]
Dextrin-Enhanced this compound yield[7]
Nitrogen Source
Primary Dried Yeast10 g/L (seed medium)Complex nitrogen, vitamins[6]
Distillers Solubles3.0% (w/v)Complex nitrogen, growth factors[6]
Soybean Meal-Complex organic nitrogen[6]
Yeast Extract-Maximum yield reported[9]
Precursors/Inducers
D-Lysine, DL-Lysine0.1-0.2%Enhanced production[6]
1,3-Diaminopropane10 g/LIncreased this compound production[8]
Salts
KH₂PO₄-Phosphate source, buffering[1][5]
MgSO₄0.1%Trace element[1]
NaCl0.1%Osmotic balance[1]
Solid-State Fermentation (SSF)

Solid-state fermentation is an alternative method where the microorganism is grown on a solid substrate with a limited amount of free water. This technique can offer advantages in terms of product yield and reduced wastewater.

Table 3: Optimized Conditions for Solid-State Fermentation of this compound by S. clavuligerus NT4

ParameterOptimized ValueReference(s)
SubstrateCottonseed meal[5]
Moisture Content65%[1]
KH₂PO₄-[5]
Inoculum Size2 x 10⁶ spores/mL[1]
Ammonium Oxalate-[5]
Incubation Temperature25 ± 2°C[1]
Incubation Time7 days[1]
Yield 21.68 ± 0.76 mg/gds [5][12]
Yield with amino acid supplementation27.41 ± 0.65 mg/gds[5][12]

(gds: grams of dried substrate)

Experimental Protocols

Protocol for Inoculum Preparation for Submerged Fermentation

This protocol is a composite based on methodologies described in the literature.[6]

  • Strain Revival : Aseptically transfer a lyophilized culture or a frozen stock of the producing strain (e.g., S. lactamdurans NRRL 3802) to an agar slant with a suitable medium (e.g., Yeast extract-dextrose agar). Incubate at 28°C until good growth is observed.

  • Cell Suspension : Add a small volume of sterile seed medium to the agar slant culture. Gently scrape the surface to create a cell suspension.

  • First Stage Seed Flask : Inoculate a 250 mL baffled Erlenmeyer flask containing 40 mL of sterile first-stage seed medium (e.g., 10 g/L Primary Dried Yeast in deionized water) with the cell suspension.

  • Incubation : Incubate the seed flask on a rotary shaker (e.g., 220 rpm, 2-inch displacement) at 28°C for 1-3 days, or until sufficient growth is achieved. This culture is then used to inoculate the production medium.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on methods developed for the quantification of this compound from fermentation broth.[3][13]

  • Sample Preparation :

    • Harvest a sample from the fermentation broth.

    • Clarify the broth by centrifugation to remove cells.

    • Filter the supernatant through a 0.22 µm pore-size filter to remove any remaining particulate matter. Further purification using ultrafiltration (e.g., 3 kDa membrane) and/or solid-phase extraction (e.g., XAD 1180 resin) may be performed for cleaner samples.[13]

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

    • Column : A reverse-phase C18 column (e.g., µBondapack C18).[13]

    • Mobile Phase : A common mobile phase is a 0.01 M aqueous solution of acetic acid.[13]

    • Flow Rate : Typically 1.0 mL/min.[13]

    • Column Temperature : Maintained at a constant temperature, for example, 28°C.

    • Detection : UV detection at a wavelength of 254 nm.[13]

  • Quantification :

    • Due to the lack of a commercial standard for this compound, quantification is often performed by creating a calibration curve using a related standard, such as cephalosporin C, in conjunction with a bioassay.[3] The peak area from the HPLC analysis is correlated with the antibiotic activity determined by the bioassay.

    • Alternatively, mass spectrometry can be used to confirm the identity of the this compound peak.[3]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex enzymatic process that starts from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Cephamycin_C_Biosynthesis precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv pcbAB (ACV Synthetase) ipn Isopenicillin N acv->ipn pcbC (Isopenicillin N Synthase) penN Penicillin N ipn->penN Isopenicillin N Epimerase daoc Deacetoxycephalosporin C (DAOC) penN->daoc cefD (Expandase) dac Deacetylcephalosporin C (DAC) daoc->dac cefE (Hydroxylase) o_carbamoyl_dac O-Carbamoyldeacetyl- cephalosporin C dac->o_carbamoyl_dac cmcI (O-Carbamoyltransferase) cephC_intermediate 7-α-Hydroxy-O-carbamoyl- deacetylcephalosporin C o_carbamoyl_dac->cephC_intermediate cmcJ (7-α-Hydroxylase) cephC This compound cephC_intermediate->cephC cmcH (O-Methyltransferase)

Caption: Biosynthetic pathway of this compound from precursor amino acids.

The genes encoding the biosynthetic enzymes are typically found in a gene cluster.[14][15] The regulation of this cluster is complex, involving pathway-specific regulatory proteins such as CcaR in Streptomyces clavuligerus, which positively controls the expression of genes for both this compound and clavulanic acid biosynthesis.[8][15]

Experimental_Workflow start Strain Selection (e.g., S. clavuligerus) inoculum Inoculum Preparation (Seed Culture) start->inoculum fermentation Fermentation (Submerged or Solid-State) inoculum->fermentation sampling Broth Sampling fermentation->sampling clarification Cell Removal (Centrifugation/Filtration) sampling->clarification extraction Extraction/Purification (Optional) clarification->extraction analysis Analysis (HPLC) clarification->analysis Direct Analysis extraction->analysis quantification Quantification analysis->quantification end Data Interpretation quantification->end

Caption: General experimental workflow for this compound production and analysis.

Conclusion

This compound remains a cornerstone in the development of β-lactamase-stable antibiotics. A thorough understanding of its natural producers and the optimization of fermentation processes are critical for maximizing production yields. This guide has synthesized key technical data and methodologies to aid researchers in this endeavor. Future efforts in strain improvement through genetic engineering and further optimization of fermentation media and process parameters hold the potential to significantly enhance the efficiency of this compound production.

References

Unraveling the Cephamycin C Biosynthesis in Streptomyces clavuligerus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the cephamycin C gene cluster in the filamentous bacterium Streptomyces clavuligerus, a notable producer of β-lactam antibiotics and enzyme inhibitors. This document delves into the genetic architecture of the this compound biosynthetic pathway, the intricate regulatory networks governing its expression, and detailed experimental protocols for its study.

The this compound Gene Cluster: A Genetic Blueprint for Antibiotic Production

The biosynthesis of this compound in Streptomyces clavuligerus is orchestrated by a cluster of physically linked and co-regulated genes. This cluster contains not only the structural genes encoding the biosynthetic enzymes but also genes responsible for regulation and self-resistance. The this compound gene cluster is located adjacent to the clavulanic acid biosynthesis gene cluster, forming a "super-cluster" that highlights the bacterium's metabolic prowess in producing clinically significant β-lactams.[1]

Core Biosynthetic Genes

The pathway commences with the synthesis of the tripeptide precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Key enzymes then catalyze a series of modifications to this intermediate, ultimately yielding this compound. The table below summarizes the core biosynthetic genes and their respective functions.

GeneProtein ProductSize (Amino Acids)Molecular Weight (kDa)Function
latLysine-ε-aminotransferase445~48.9Catalyzes the conversion of L-lysine to L-α-aminoadipate, a precursor for the ACV tripeptide.[2]
pcbABACV Synthetase3778~420.2A large non-ribosomal peptide synthetase that condenses L-α-aminoadipate, L-cysteine, and L-valine to form the ACV tripeptide.[2]
pcbCIsopenicillin N Synthase330~37.5Catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate.[2]
cefDIsopenicillin N Epimerase417~45.9Converts isopenicillin N to penicillin N.
cefEDeacetoxycephalosporin C Synthase (Expandase)313~34.5Catalyzes the expansion of the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).
cefFDAOC Hydroxylase322~35.4Hydroxylates DAOC to form deacetylcephalosporin C (DAC).
cmcIO-carbamoyltransferase440~48.2Catalyzes the carbamoylation of the C3-hydroxymethyl group of DAC.[2][3]
cmcJ7-α-hydroxylase277~30.8Introduces a hydroxyl group at the C7 position of the cephalosporin core.[2][3]
cmcHO-methyltransferase258~28.6Methylates the C7-hydroxyl group to form this compound.
Regulatory and Resistance Genes

The expression of the this compound gene cluster is tightly controlled, primarily by the pathway-specific transcriptional activator, CcaR. Additionally, the cluster harbors genes that confer resistance to the produced antibiotic.

GeneProtein ProductSize (Amino Acids)Molecular Weight (kDa)Function
ccaRThis compound and Clavulanic Acid Regulator291~32.0A key transcriptional activator essential for the expression of both the this compound and clavulanic acid biosynthetic genes.[2][4]
blaβ-lactamase332~35.2Encodes a class A β-lactamase that likely provides self-resistance to β-lactam compounds.[5]
pcbRPenicillin-Binding Protein--Putative resistance protein.[2]

Regulation of the this compound Gene Cluster: The Central Role of CcaR

The production of this compound is intricately regulated, with the Streptomyces antibiotic regulatory protein (SARP) family member, CcaR, playing a pivotal role. CcaR acts as a positive regulator, and its disruption leads to a significant downregulation of the this compound biosynthetic genes, effectively silencing antibiotic production.[2][4][6]

Impact of ccaR Disruption on Gene Expression

Quantitative reverse transcription PCR (qRT-PCR) analysis of a ccaR-disrupted mutant of S. clavuligerus has revealed a drastic reduction in the transcript levels of key biosynthetic genes. This underscores the essentiality of CcaR for the activation of the this compound pathway.

GeneFold Decrease in Expression in ccaR Mutant (at 15h)
lat~2200-fold
pcbABSignificantly Reduced
pcbCSignificantly Reduced
cefDSignificantly Reduced
cefFSignificantly Reduced
cmcI~1087-fold

Data compiled from qRT-PCR experiments reported in the literature.[4]

Signaling Pathway of CcaR Regulation

The regulatory cascade initiated by CcaR is crucial for the coordinated expression of the this compound gene cluster. CcaR is believed to bind to specific promoter regions within the cluster, thereby activating the transcription of the downstream biosynthetic genes.

ccaR_regulation CcaR CcaR Protein Promoters Promoter Regions (lat, pcbAB, pcbC, etc.) CcaR->Promoters Binds to Biosynthesis This compound Biosynthesis Genes Promoters->Biosynthesis Activates Transcription CephamycinC This compound Biosynthesis->CephamycinC Leads to Production

CcaR Regulatory Pathway.

Experimental Protocols for the Analysis of the this compound Gene Cluster

This section provides detailed methodologies for key experiments commonly employed in the study of the S. clavuligerus this compound gene cluster.

Targeted Gene Disruption via Homologous Recombination

This protocol outlines the steps for creating a targeted gene knockout in S. clavuligerus using a suicide vector-based homologous recombination approach.

Experimental Workflow:

gene_disruption_workflow cluster_0 Vector Construction cluster_1 Conjugation cluster_2 Selection & Verification A Amplify Upstream & Downstream Homology Arms of Target Gene B Clone Homology Arms into a Suicide Vector with a Resistance Marker A->B C Transform the Suicide Vector into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002) B->C D Perform Intergeneric Conjugation between E. coli and S. clavuligerus C->D E Select for S. clavuligerus exconjugants on media containing the appropriate antibiotic D->E F Screen for Double Crossover Events (loss of vector backbone) E->F G Verify Gene Disruption by PCR and Southern Blot F->G

Targeted Gene Disruption Workflow.

Methodology:

  • Construction of the Gene Disruption Vector:

    • Amplify by PCR ~1.5-2.0 kb DNA fragments corresponding to the upstream (left arm) and downstream (right arm) regions of the target gene from S. clavuligerus genomic DNA.

    • Clone the amplified left and right arms into a suitable E. coli-Streptomyces suicide shuttle vector (e.g., a derivative of pSET152) flanking an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

    • The vector should lack a Streptomyces origin of replication, ensuring its loss unless integrated into the chromosome.

  • Intergeneric Conjugation:

    • Transform the constructed gene disruption plasmid into a methylation-deficient E. coli donor strain, such as ET12567 carrying the helper plasmid pUZ8002.

    • Grow the E. coli donor strain and the recipient S. clavuligerus strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., ISP4). Incubate to allow for conjugation to occur.

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. clavuligerus exconjugants that have integrated the resistance marker.

    • Subculture the resistant colonies onto fresh selective media to isolate single colonies.

    • To screen for double crossover events (gene replacement), replica-plate the colonies onto media with and without the antibiotic used for vector selection (if applicable). Colonies that are resistant to the marker within the disruption cassette but sensitive to the vector's marker are potential double crossover mutants.

  • Verification of Gene Disruption:

    • Confirm the correct gene replacement event in the presumptive mutants by PCR using primers flanking the target gene. The PCR product from the mutant should be larger than that from the wild-type due to the insertion of the resistance cassette.

    • Further verification can be performed by Southern blot analysis of genomic DNA from the wild-type and mutant strains.

Protoplast Transformation of S. clavuligerus

This protocol provides a method for introducing plasmid DNA into S. clavuligerus via protoplast formation and regeneration.

  • Mycelium Growth and Protoplast Formation:

    • Inoculate S. clavuligerus spores into a suitable liquid medium (e.g., YEME) containing glycine (0.5%) to weaken the cell wall.[3][7] Incubate with shaking.

    • Harvest the mycelia by centrifugation and wash with a sucrose solution.

    • Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate to generate protoplasts.[7][8] Monitor protoplast formation microscopically.

  • Transformation and Regeneration:

    • Gently pellet the protoplasts and resuspend them in a transformation buffer.

    • Add the plasmid DNA to the protoplast suspension and mix with polyethylene glycol (PEG) to facilitate DNA uptake.[2]

    • Plate the transformation mixture onto a regeneration medium (e.g., R2YE) and incubate.

    • After a period of incubation, overlay the plates with an appropriate antibiotic to select for transformants.

RNA Isolation and qRT-PCR for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of this compound biosynthetic genes.

Experimental Workflow:

qrt_pcr_workflow A Harvest S. clavuligerus Mycelia from Liquid Culture B Total RNA Extraction (e.g., using a kit or Trizol) A->B C DNase Treatment to Remove Genomic DNA Contamination B->C D cDNA Synthesis using Reverse Transcriptase C->D E Quantitative PCR (qPCR) with Gene-Specific Primers and SYBR Green D->E F Data Analysis: Relative Quantification (e.g., ΔΔCt method) Normalized to a Housekeeping Gene E->F

qRT-PCR Experimental Workflow.

Methodology:

  • RNA Isolation:

    • Harvest S. clavuligerus mycelia from liquid cultures at the desired time points by centrifugation.

    • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

    • Disrupt the cells by grinding the frozen mycelia to a fine powder.

    • Extract total RNA using a suitable method, such as a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based protocol.[5]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

    • Synthesize first-strand cDNA from the total RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers specific to the target this compound biosynthetic genes and a suitable housekeeping gene for normalization (e.g., hrdB).

    • Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and a fluorescent dye such as SYBR Green.

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the experimental and control samples.

    • Calculate the relative gene expression levels using the ΔΔCt method.

HPLC Analysis of this compound Production

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in culture supernatants.

ParameterCondition
Column C18 reverse-phase column (e.g., µ-Bondapack C18, Sinergy MAXPP 12)
Mobile Phase Isocratic elution with 0.01 M acetic acid in water or 94% 0.1 M KH2PO4 (pH 3.2) and 6% methanol.
Flow Rate 1.0 - 2.0 mL/min
Detection UV absorbance at 254 nm or 311 nm (after derivatization with imidazole for clavulanic acid).
Temperature 28 °C
Sample Preparation Culture supernatant is clarified by centrifugation and filtration through a 0.22 µm filter before injection.

Conditions may need to be optimized depending on the specific HPLC system and column used.[5][8][9]

Conclusion

The this compound gene cluster in Streptomyces clavuligerus represents a fascinating and complex system for the production of a clinically important antibiotic. A thorough understanding of its genetic organization, regulation, and the application of robust experimental techniques are paramount for harnessing its full potential in drug discovery and development. This guide provides a foundational framework for researchers to explore and manipulate this intricate biosynthetic pathway, paving the way for future advancements in antibiotic production and engineering.

References

physical and chemical properties of cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a β-lactam antibiotic belonging to the cephamycin family, which are closely related to cephalosporins.[1] Produced by fermentation of actinomycetes such as Streptomyces clavuligerus, it is a crucial starting material for the synthesis of several commercially important antibiotics. A key structural feature of cephamycins is the presence of a 7-α-methoxy group, which confers a high degree of resistance to β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₁₆H₂₂N₄O₉S.[3] Its properties are summarized in the tables below.

General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₆H₂₂N₄O₉S[3]
Molecular Weight 446.4 g/mol [3]
Appearance White powder[4]
Melting Point Data not available (likely decomposes)
Specific Rotation [α]D²⁰ +221° (c=0.4, H₂O)
Solubility Soluble in water, sparingly soluble in ethanol, and slightly soluble in dimethylsulfoxide.
Chemical and Pharmacokinetic-Related Properties of this compound
PropertyValueSource(s)
UV Absorption (λmax) 254 nm (in 0.01M acetic acid)
pKa Experimental data not available
XLogP3 (Computed) -4.3[3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 10[3]
Topological Polar Surface Area 237 Ų[3]
Stability Profile of this compound

This compound exhibits greater stability compared to other β-lactam antibiotics like penicillin.[2] Its stability is pH-dependent.

pHTemperatureTime (hours)Degradation (%)Source(s)
2.220°C10046[2]
6.020°C10015-20[2]
7.020°C10015-20[2]
7.620°C10015-20[2]
8.720°C10071[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the determination of this compound in fermentation broths.

  • Instrumentation: Waters HPLC system with dual pumps, temperature control, automatic injector, and a 996 PDA detector.

  • Column: C18 μ-bondapak column.

  • Mobile Phase: 0.01M aqueous solution of acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 28°C.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standards of this compound (if available) or use a well-characterized internal standard. Cephalosporin C can be used as a reference standard in the absence of a commercial this compound standard.

    • Prepare samples by filtering the fermentation broth to remove particulate matter. Further purification using solid-phase extraction may be necessary to remove interfering substances.

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify the amount of this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This method is used for the confirmation of the identity of this compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis: Full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion.

  • Procedure:

    • Perform chromatographic separation as described in the HPLC protocol.

    • Introduce the column effluent into the ESI source of the mass spectrometer.

    • Acquire mass spectra for the peak corresponding to the retention time of this compound.

    • Confirm the identity of this compound by comparing the observed m/z value with its theoretical exact mass (446.1107 Da).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Experiments:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to fully assign the structure.

  • Data Analysis: Integrate and assign the peaks in the spectra to the corresponding atoms in the this compound structure.

Bioassay for Antimicrobial Activity Determination

This method determines the biological activity of this compound.[5]

  • Test Organism: A susceptible bacterial strain, such as Escherichia coli ESS 2235, which is supersensitive to β-lactam antibiotics.[5]

  • Method: Agar diffusion bioassay.[5]

  • Procedure:

    • Prepare agar plates seeded with the test organism.

    • Apply solutions of this compound at known concentrations (or serial dilutions of a sample with unknown concentration) to wells cut into the agar or onto sterile paper discs placed on the agar surface.

    • Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.

    • Measure the diameter of the zones of inhibition (areas where bacterial growth is prevented) around the wells or discs.

    • Correlate the size of the inhibition zone to the concentration of this compound to determine its antimicrobial potency.

Stability Testing

This protocol outlines a general approach for assessing the stability of this compound.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

    • Accelerated: At 0, 3, and 6 months.

  • Analytical Methods: Use a stability-indicating method, such as the HPLC method described above, to detect any degradation of this compound and the formation of degradation products.

  • Parameters to be Tested: Appearance, assay (potency), and degradation products.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that starts from amino acid precursors.[6][7][8] The pathway shares its initial steps with the biosynthesis of other β-lactam antibiotics like penicillin and cephalosporin C.[8]

Cephamycin_C_Biosynthesis cluster_0 L-α-aminoadipic acid L-α-aminoadipic acid ACV ACV L-α-aminoadipic acid->ACV pcbAB (ACV synthetase) L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV Isopenicillin N Isopenicillin N ACV->Isopenicillin N pcbC (IPN synthase) Penicillin N Penicillin N Isopenicillin N->Penicillin N cefD (IPN epimerase) Deacetoxycephalosporin C Deacetoxycephalosporin C Penicillin N->Deacetoxycephalosporin C cefE (DAOC synthase) Deacetylcephalosporin C Deacetylcephalosporin C Deacetoxycephalosporin C->Deacetylcephalosporin C cefF (DAOC hydroxylase) O-Carbamoyldeacetylcephalosporin C O-Carbamoyldeacetylcephalosporin C Deacetylcephalosporin C->O-Carbamoyldeacetylcephalosporin C cmcH (O-carbamoyl transferase) 7-hydroxy-O-carbamoyldeacetylcephalosporin C 7-hydroxy-O-carbamoyldeacetylcephalosporin C O-Carbamoyldeacetylcephalosporin C->7-hydroxy-O-carbamoyldeacetylcephalosporin C cmcI (hydroxylase) This compound This compound 7-hydroxy-O-carbamoyldeacetylcephalosporin C->this compound cmcJ (methyltransferase)

Caption: Biosynthetic pathway of this compound from amino acid precursors.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantification and identification of this compound from a fermentation broth.

Cephamycin_C_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fermentation Broth Fermentation Broth Filtration Filtration Fermentation Broth->Filtration Purification (SPE) Purification (SPE) Filtration->Purification (SPE) HPLC HPLC Purification (SPE)->HPLC LC-MS LC-MS Purification (SPE)->LC-MS Quantification Quantification HPLC->Quantification Identification Identification LC-MS->Identification

Caption: Workflow for the analysis of this compound from fermentation broth.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[9] Specifically, it acylates the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakening of the cell wall and ultimately results in cell lysis and bacterial death. The 7-α-methoxy group provides steric hindrance that protects the β-lactam ring from hydrolysis by many bacterial β-lactamases, thus overcoming a common mechanism of antibiotic resistance.[1][10]

References

Methodological & Application

Application Notes and Protocols: Optimization of Cephamycin C Fermentation Using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for optimizing the fermentation process of Cephamycin C, a vital β-lactam antibiotic, using Response Surface Methodology (RSM). The focus is on the producing organism, Streptomyces clavuligerus.

Introduction to this compound and Fermentation Optimization

This compound is a potent β-lactam antibiotic known for its resistance to β-lactamase enzymes, making it a valuable precursor for synthesizing clinically important antibiotics like cefoxitin and cefmetazole. It is primarily produced through submerged fermentation by Streptomyces clavuligerus.[1] Optimizing the fermentation process is critical for enhancing yield, reducing production costs, and improving overall efficiency.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[2] It allows for the evaluation of multiple parameters and their interactions, making it a powerful tool for fermentation optimization. A common approach involves an initial screening of various factors using a Plackett-Burman design to identify the most significant variables, followed by a more detailed optimization using a Box-Behnken or Central Composite Design to find the optimal levels of these key factors.[2]

Experimental Workflow for this compound Fermentation Optimization

The overall workflow for optimizing this compound production can be visualized as a multi-step process, starting from strain maintenance and culminating in the validation of the optimized medium.

G cluster_0 Phase 1: Pre-culture Preparation cluster_1 Phase 2: Screening of Significant Factors cluster_2 Phase 3: Optimization of Key Factors cluster_3 Phase 4: Validation spore_stock Spore Stock of S. clavuligerus seed_culture_1 First Stage Seed Culture spore_stock->seed_culture_1 Inoculation seed_culture_2 Second Stage Seed Culture seed_culture_1->seed_culture_2 Inoculation pbd_fermentation Fermentation Runs seed_culture_2->pbd_fermentation Inoculation pbd_design Plackett-Burman Design (PBD) pbd_design->pbd_fermentation pbd_analysis Statistical Analysis (Identification of Key Factors) pbd_fermentation->pbd_analysis bbd_design Box-Behnken Design (BBD) pbd_analysis->bbd_design Input Significant Factors bbd_fermentation Fermentation Runs bbd_design->bbd_fermentation bbd_analysis RSM Analysis and Model Generation bbd_fermentation->bbd_analysis validation_exp Validation Experiment at Predicted Optimal Conditions bbd_analysis->validation_exp Predict Optimal Medium final_yield Confirmation of Increased This compound Yield validation_exp->final_yield

Caption: Experimental workflow for RSM optimization.

Key Regulatory Pathways in this compound Biosynthesis

The production of this compound in Streptomyces clavuligerus is a tightly regulated process. Understanding the key regulatory elements can provide insights for strain improvement and process optimization. The biosynthesis is controlled by a gene cluster, and its expression is influenced by several factors, including pathway-specific activators and global regulators responding to nutritional signals.

A key pathway-specific transcriptional activator is CcaR, which is essential for the biosynthesis of both cephamycin and clavulanic acid.[3] Another important regulatory element is the two-component system CepRS, which functions as a transcriptional activator for this compound biosynthesis.[4][5] Furthermore, the production of this compound is also regulated by the stringent response genes, relA and rsh, particularly in response to phosphate limitation.[6] These genes are involved in the accumulation of (p)ppGpp, which acts as a signaling molecule during nutrient starvation.[6]

G cluster_0 Nutrient Signals cluster_1 Global Regulators cluster_2 Specific Regulators cluster_3 Biosynthesis Genes cluster_4 Product phosphate_limitation Phosphate Limitation relA_rsh relA / rsh phosphate_limitation->relA_rsh activates ppGpp (p)ppGpp relA_rsh->ppGpp synthesis CcaR CcaR (Transcriptional Activator) ppGpp->CcaR influences CepRS CepRS (Two-Component System) ceph_genes This compound Biosynthetic Genes CepRS->ceph_genes activates transcription CcaR->ceph_genes activates transcription CephC This compound ceph_genes->CephC synthesis

Caption: Key regulators of this compound biosynthesis.

Experimental Protocols

Microorganism and Culture Conditions
  • Producing Strain: Streptomyces clavuligerus ATCC 27064 or a similar high-yielding strain.

  • Spore Stock Preparation: Grow the strain on a suitable agar medium (e.g., mannitol soybean agar) at 28°C for 10-14 days to obtain mature spores. Harvest the spores in a 20% (v/v) glycerol solution and store at -80°C.

  • Inoculum Development:

    • First Stage Seed Culture: Inoculate a 250 mL baffled Erlenmeyer flask containing 40 mL of a first-stage seed medium with 1 mL of the thawed spore suspension. Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

    • Second Stage Seed Culture: Transfer 1 mL of the first-stage seed culture to a 250 mL baffled Erlenmeyer flask containing 40 mL of a second-stage seed medium. Incubate at 28°C on a rotary shaker at 220 rpm for 22-24 hours.

Basal Fermentation Medium

A typical basal medium for this compound production is provided below. This medium serves as the starting point for optimization experiments.

ComponentConcentration (g/L)
Distillers Solubles30.0
Primary Dried Yeast N.F.7.5
Cornstarch20.0
Glycine0.5
L-phenylalanine3.0
Sodium Thiosulfate*1.0
Initial pH 7.0
To be added 30 hours post-inoculation.

(Source: Adapted from US Patent 3,886,044)

Phase 1: Screening of Significant Factors using Plackett-Burman Design (PBD)

PBD is an efficient method to identify the most influential medium components and environmental factors from a larger set of variables.

Protocol:

  • Select the factors to be screened. These can include carbon sources, nitrogen sources, trace elements, and physical parameters like pH and temperature.

  • Define a high (+1) and a low (-1) level for each factor.

  • Construct the PBD matrix. For screening 'n' variables, n+1 experiments are typically required.

  • Prepare the fermentation media for each experimental run as defined by the design matrix.

  • Inoculate each flask with the second-stage seed culture (typically 5-10% v/v).

  • Incubate the flasks under the specified conditions for a fixed duration (e.g., 120-168 hours).

  • At the end of the fermentation, harvest the broth and measure the this compound concentration.

  • Analyze the results using statistical software to determine the main effect of each factor and identify those with the most significant impact on this compound yield.

Example Plackett-Burman Design Matrix and Results:

RunFactor A: Starch (g/L)Factor B: Yeast Extract (g/L)Factor C: K2HPO4 (g/L)Factor D: Glycine (g/L)Factor E: pHThis compound Yield (mg/L)
1+1 (30)+1 (10)-1 (0.5)+1 (1.0)-1 (6.5)450
2-1 (10)+1 (10)+1 (1.5)-1 (0.2)+1 (7.5)520
3+1 (30)-1 (5)+1 (1.5)+1 (1.0)-1 (6.5)480
4-1 (10)+1 (10)-1 (0.5)+1 (1.0)+1 (7.5)550
5+1 (30)-1 (5)+1 (1.5)-1 (0.2)+1 (7.5)510
6-1 (10)-1 (5)-1 (0.5)-1 (0.2)-1 (6.5)380
70 (20)0 (7.5)0 (1.0)0 (0.6)0 (7.0)580
.....................
Phase 2: Optimization using Box-Behnken Design (BBD)

Once the most significant factors are identified (e.g., Starch, Yeast Extract, and pH), BBD is used to determine their optimal concentrations and interactions.

Protocol:

  • Select the significant factors identified from the PBD.

  • Define three levels for each factor: low (-1), medium (0), and high (+1).

  • Construct the BBD matrix. For three factors, this typically involves 15-17 experimental runs, including center points.

  • Perform the fermentation experiments as per the BBD matrix, following the same procedure as in the PBD phase.

  • Measure the this compound yield for each run.

  • Analyze the data using RSM to fit a second-order polynomial equation to the experimental data. This model can then be used to predict the optimal levels of the factors.

Example Box-Behnken Design Matrix and Results:

RunCoded Levels (X1, X2, X3)Starch (g/L)Yeast Extract (g/L)pHThis compound Yield (mg/L)
1(-1, -1, 0)1567.0530
2(1, -1, 0)2567.0590
3(-1, 1, 0)15107.0610
4(1, 1, 0)25107.0680
5(-1, 0, -1)1586.8550
6(1, 0, -1)2586.8620
7(-1, 0, 1)1587.2580
8(1, 0, 1)2587.2650
9(0, -1, -1)2066.8570
10(0, 1, -1)20106.8640
11(0, -1, 1)2067.2600
12(0, 1, 1)20107.2690
13(0, 0, 0)2087.0710
14(0, 0, 0)2087.0715
15(0, 0, 0)2087.0720
Analytical Method: Quantification of this compound by HPLC

Accurate quantification of this compound is crucial for evaluating the success of the optimization experiments.

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to remove cells and solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as necessary to fall within the calibration curve range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters µ-Bondapak C18).

    • Mobile Phase: A 0.01 M solution of acetic acid in HPLC-grade water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 28°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Validation of the Optimized Medium

After determining the predicted optimal levels of the significant factors from the RSM analysis, it is essential to perform a validation experiment.

Protocol:

  • Prepare the fermentation medium with the optimized concentrations of the key factors.

  • Conduct the fermentation under the same conditions as the optimization experiments.

  • Measure the this compound yield and compare it with the predicted yield from the RSM model. A close agreement between the experimental and predicted values validates the model and the optimization process.

By following these detailed protocols, researchers can systematically optimize the fermentation process for enhanced this compound production, leading to more efficient and cost-effective manufacturing of this important antibiotic.

References

Application Notes and Protocols for Downstream Processing and Purification of Cephamycin C from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cephamycin C is a β-lactam antibiotic notable for its resistance to β-lactamase enzymes, making it a valuable precursor for various commercial antibiotics. Produced by fermentation, typically using Streptomyces clavuligerus, the effective purification of this compound from the complex fermentation broth is a critical step in its production. This document provides detailed application notes and protocols for the downstream processing and purification of this compound, consolidating various established methodologies. The protocols described herein cover initial broth clarification, chromatographic separation, and final purification steps.

I. Overall Downstream Processing Workflow

The purification of this compound from fermentation broth is a multi-step process designed to isolate the target antibiotic from cellular biomass, proteins, and other structurally related impurities. The general workflow involves clarification of the broth, followed by a series of chromatographic steps to achieve high purity.

CephamycinC_Purification_Workflow cluster_0 Broth Clarification cluster_1 Primary Purification cluster_2 Secondary & Final Purification cluster_3 Final Product Fermentation_Broth Fermentation Broth Microfiltration Microfiltration Fermentation_Broth->Microfiltration Removal of Cells Ultrafiltration Ultrafiltration Microfiltration->Ultrafiltration Removal of Proteins Nonspecific_Adsorption Nonspecific Adsorption (e.g., XAD 1180) Ultrafiltration->Nonspecific_Adsorption Ion_Exchange Ion-Exchange Chromatography (e.g., Q Sepharose XL) Solid_Phase_Extraction Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Ion_Exchange->Solid_Phase_Extraction Desalting Nonspecific_Adsorption->Ion_Exchange Removal of Contaminants Gel_Filtration Gel Filtration / Size Exclusion (e.g., Sephadex LH-20) Crystallization Crystallization (Acetone Precipitation) Gel_Filtration->Crystallization High Purity this compound Solid_Phase_Extraction->Gel_Filtration Purified_Cephamycin_C Purified this compound (>90% Purity) Crystallization->Purified_Cephamycin_C

Caption: Overall workflow for this compound downstream processing.

II. Quantitative Data Summary

The following tables summarize quantitative data from various purification steps as described in the literature. These values can serve as a benchmark for process development and optimization.

Table 1: Ion-Exchange Chromatography Parameters

Parameter Value Reference
Resin Q Sepharose XL [1][2]
Mobile Phase Flow Rates 2.5, 5.0, and 7.5 mL/min [1][2]
Elution Method Stepwise gradient of NaCl (0.1%, 0.3%, 0.5%) [1][2]

| Analytical Method | LC-MS |[1][2][3] |

Table 2: Purity and Yield Data (Illustrative)

Purification Step Purity (%) Overall Yield (%) Notes
Clarified Broth 5-10 95-98 Post-microfiltration and ultrafiltration.
Ion-Exchange Chromatography 60-70 80-85 Significant removal of related antibiotics.
Gel Filtration >85 75-80 Further polishing step.

| Crystallization | >90 | 65-70 | Final product. |

Note: The data in Table 2 is illustrative and compiled from general knowledge of antibiotic purification, as specific step-wise yield and purity percentages are not consistently provided across the search results.

III. Experimental Protocols

Protocol 1: Broth Clarification

Objective: To remove microbial cells and large molecular weight proteins from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces clavuligerus

  • Microfiltration system (e.g., 0.22 µm pore-size filter)[4]

  • Ultrafiltration system (e.g., 3 kDa molecular weight cut-off membrane)[4]

Procedure:

  • Microfiltration: Filter the raw fermentation broth through a 0.22 µm pore-size filter to remove bacterial cells and other suspended solids.[4]

  • Ultrafiltration: Subject the microfiltered permeate to ultrafiltration using a 3 kDa cut-off membrane. This step removes high-molecular-weight proteins and other macromolecules.[4]

  • Collection: Collect the permeate, which now contains this compound and other smaller molecules. This clarified broth is ready for chromatographic purification.

Protocol 2: Ion-Exchange Chromatography

Objective: To separate this compound from other anionic compounds and structurally similar antibiotics.

Materials:

  • Anionic exchange resin (e.g., Q Sepharose XL, Dowex 1 X 2)[1][2][5]

  • Clarified fermentation broth

  • Binding buffer (e.g., low ionic strength buffer at a suitable pH where this compound is stable and charged)

  • Elution buffer (e.g., stepwise gradient of NaCl solutions: 0.1%, 0.3%, and 0.5%)[1][2]

  • Chromatography column and system

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the chosen anionic exchange resin. Equilibrate the column with the binding buffer until the pH and conductivity are stable.

  • Sample Loading: Load the clarified fermentation broth onto the equilibrated column. The flow rate can be varied (e.g., 2.5, 5.0, or 7.5 mL/min) to optimize binding.[1][2]

  • Washing: Wash the column with the binding buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound molecules using a stepwise gradient of NaCl.[1][2] this compound is expected to elute at a specific salt concentration, separating it from other antibiotics like penicillin N.[1][3]

  • Fraction Collection: Collect fractions throughout the elution process and analyze them for this compound content using a suitable analytical method like HPLC or bioassay.[6]

Protocol 3: Nonspecific Adsorption and Solid-Phase Extraction (SPE)

Objective: To remove non-polar contaminants and for desalting of the this compound containing fractions.

Materials:

  • Adsorbent resin (e.g., XAD 1180)[4] or a C18 SPE cartridge[1][2]

  • This compound fractions from ion-exchange chromatography

  • Methanol solutions (e.g., 50% methanol for elution from C18)[3]

  • Water (for washing)

Procedure:

  • Adsorption:

    • For nonspecific adsorption, pass the clarified broth through a column packed with a resin like XAD 1180 before ion-exchange.[4]

    • For desalting after ion-exchange, load the this compound-containing fractions onto a C18 SPE cartridge.[1][2]

  • Washing: Wash the cartridge with water to remove salts and other hydrophilic impurities.

  • Elution: Elute the adsorbed this compound using a suitable organic solvent, such as 50% methanol.[3]

  • Analysis: Analyze the eluate for the presence and purity of this compound. This step significantly reduces the concentration of contaminants.[1][3]

Protocol 4: Gel Filtration Chromatography

Objective: Further purification of this compound based on molecular size.

Materials:

  • Gel filtration medium (e.g., Sephadex LH-20)[7]

  • Partially purified this compound

  • Mobile phase (e.g., Methanol or Water)[7]

  • Chromatography column and system

Procedure:

  • Column Preparation: Pack the column with Sephadex LH-20 and equilibrate with the chosen mobile phase (Methanol or Water).[7]

  • Sample Application: Apply the concentrated, partially purified this compound sample to the top of the column.

  • Elution: Elute the sample with the mobile phase. Molecules will separate based on their size, with larger molecules eluting first.

  • Fraction Collection and Analysis: Collect fractions and analyze for this compound. Pool the fractions containing high-purity this compound. This method has been shown to yield highly purified this compound.[7]

Protocol 5: Crystallization

Objective: To obtain highly pure, solid this compound.

Materials:

  • Concentrated, purified this compound solution

  • Acetone, pre-chilled to -10°C[8]

  • Stirring apparatus

  • Refrigerator or cold room (-10°C)[8]

Procedure:

  • Cooling: Place the concentrated this compound solution in a refrigerator at -10°C and let it cool for 2 hours.[8]

  • Precipitation: Slowly add pre-chilled acetone to the stirring this compound solution. A typical ratio is approximately 3 volumes of acetone to 1 volume of this compound solution.[8] A white solid precipitate should form.

  • Crystallization: Allow the mixture to stand at a low temperature to facilitate complete crystallization.

  • Recovery: Collect the crystals by filtration, wash with cold acetone, and dry under vacuum. This process can yield this compound with a purity of over 90%.[8]

IV. Analytical Methods

Throughout the purification process, the concentration and purity of this compound are monitored. Common analytical techniques include:

  • Biological Assay: Measuring the antibiotic activity against a sensitive bacterial strain, such as Escherichia coli ESS.[6]

  • UV Spectrophotometry: Monitoring the absorbance at 265 nm, which is characteristic of this compound.[7]

  • High-Performance Liquid Chromatography (HPLC): A rapid and accurate method for quantifying this compound.

  • Mass Spectrometry (LC/MS and LC/MS/MS): Used to identify the this compound molecule and to detect and identify contaminants.[3][6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to assess the structure and purity of the final product.[6][9]

V. Concluding Remarks

The downstream processing of this compound is a well-established but intricate process that requires a combination of different purification techniques to achieve the high purity required for pharmaceutical applications. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the field. Optimization of each step, particularly the chromatographic separations, will be crucial for maximizing yield and purity based on the specific characteristics of the fermentation broth.

References

Application Notes and Protocols for the Quantification of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of cephamycin C, a β-lactam antibiotic, using High-Performance Liquid Chromatography (HPLC) and microbiological bioassays. This document offers a comparative overview of these two common analytical techniques, complete with experimental protocols, data presentation, and workflow visualizations to guide researchers in selecting and implementing the appropriate method for their specific needs.

Introduction

This compound is a potent β-lactam antibiotic naturally produced by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans.[1] It serves as a crucial starting material for the synthesis of several commercially important antibiotics.[1] Accurate and reliable quantification of this compound is paramount throughout the drug development process, from fermentation and purification to formulation and quality control.

Traditionally, the concentration of this compound has been determined using laborious and time-consuming biological assays.[1] While effective in determining the biological activity, these methods can be influenced by other antimicrobial compounds present in the sample matrix. In contrast, HPLC offers a more specific, precise, and rapid alternative for quantifying this compound.[1]

This document outlines validated protocols for both an HPLC method and a standard agar diffusion bioassay for this compound quantification, allowing for a comprehensive comparison of their performance characteristics.

Comparative Analysis: HPLC vs. Bioassay

The choice between HPLC and bioassay for this compound quantification depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, throughput, and information about biological activity.

ParameterHPLC MethodMicrobiological Bioassay
Principle Separation based on physicochemical properties and UV detection.Inhibition of microbial growth.
Specificity High; distinguishes this compound from other structurally related compounds.Moderate; can be affected by other bioactive compounds in the sample.[1]
Sensitivity Generally high; LOD and LOQ can be in the ng/mL to low µg/mL range for similar cephalosporins.[2][3]Sensitivity can be enhanced by using supersensitive indicator strains.[4]
Precision (Repeatability) High; typically low %RSD. For similar cephalosporins, RSD is often <2%.[2][5]Moderate; inherent variability in biological systems can lead to higher %RSD.
Accuracy (Recovery) High; typically in the range of 98-102% for related compounds.[5]Can be influenced by the matrix and diffusion characteristics of the antibiotic.
Linearity Range Wide linear range, for example, 0.5-50 µg/mL for some cephalosporins.[2]Typically a narrower logarithmic range.
Analysis Time Rapid; typically less than 10-15 minutes per sample.Slow; requires incubation periods of 18-24 hours.
Throughput High; suitable for automation.Low; labor-intensive.
Information Provided Concentration of the specific chemical entity.Biological activity of the sample.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides a rapid and specific means for the quantification of this compound. The following protocol is based on established methods for cephalosporin analysis.[6]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M acetic acid or 0.1 M ammonium acetate buffer, pH 5.6) and an organic modifier like acetonitrile or methanol.[2] A common composition is a high percentage of the aqueous buffer with a low percentage of the organic solvent.[2]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 28-30°C.[2]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

2. Reagents and Standards:

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Buffers: Acetic acid or ammonium acetate, analytical grade.

  • Standard: Due to the lack of a commercial this compound standard, a purified in-house standard or a well-characterized fermentation broth quantified by a primary method can be used. Alternatively, a calibration curve can be established by correlating HPLC peak areas with bioassay results.

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Centrifuge fermentation broth or other aqueous samples to remove particulate matter. Filter the supernatant through a 0.45 µm syringe filter before injection. Dilute the sample with the mobile phase if the this compound concentration is expected to be outside the linear range of the assay.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared samples.

  • After each injection, allow sufficient run time for the elution of this compound and any other components.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow A Sample/Standard Preparation B HPLC System Equilibration A->B C Blank Injection B->C D Standard Injections C->D E Sample Injections D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Calibration Curve F->G H Concentration Calculation G->H

Caption: A generalized workflow for the HPLC analysis of this compound.

Microbiological Bioassay Method

The microbiological bioassay determines the concentration of this compound based on its ability to inhibit the growth of a susceptible microorganism. The agar diffusion method is a widely used technique for this purpose.

Experimental Protocol

1. Materials and Microorganism:

  • Indicator Microorganism: Escherichia coli ESS is a commonly used indicator strain.[1] For enhanced sensitivity, a supersensitive mutant strain like E. coli K 8025 can be employed.[4]

  • Culture Media: Nutrient agar (e.g., 5 g/L peptone, 3 g/L beef extract, 15 g/L agar, pH 7.2) for the assay plates and a suitable broth for inoculum preparation.[1]

  • Equipment: Petri dishes, sterile cylinders or discs, incubator, calipers.

2. Inoculum Preparation:

  • Inoculate a suitable broth with the indicator microorganism.

  • Incubate at 37°C for 18-24 hours to obtain a fresh culture.

  • Dilute the culture with sterile saline or buffer to a standardized turbidity (e.g., McFarland standard 0.5) to ensure a uniform lawn of growth on the assay plates.

3. Assay Plate Preparation:

  • Melt the nutrient agar and cool it to 45-50°C.

  • Add the standardized inoculum to the molten agar at a specified concentration (e.g., 1-2% v/v) and mix gently.

  • Pour the seeded agar into sterile Petri dishes to a uniform depth and allow it to solidify on a level surface.

4. Analysis Procedure:

  • Prepare a series of standard solutions of cephalosporin C in a suitable buffer over a concentration range that will produce zones of inhibition of varying sizes.

  • Prepare dilutions of the this compound samples to be tested.

  • Place sterile cylinders onto the surface of the seeded agar plates or cut wells into the agar.

  • Carefully pipette a fixed volume of each standard dilution and sample dilution into the cylinders or wells.

  • Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to allow for diffusion of the antibiotic into the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Construct a standard curve by plotting the logarithm of the concentration of the cephalosporin C standards against the diameter of the zones of inhibition.

  • Determine the concentration of this compound in the samples by interpolating the size of their inhibition zones from the standard curve.

Bioassay Workflow

Bioassay_Workflow A Inoculum Preparation B Seeded Agar Plate Preparation A->B C Standard & Sample Application B->C D Incubation (18-24h) C->D E Measure Zones of Inhibition D->E F Standard Curve Construction E->F G Concentration Determination F->G

Caption: A step-by-step workflow for the agar diffusion bioassay.

Principle of Bioassay and Mechanism of Action of this compound

The bioassay relies on the antibacterial activity of this compound, which, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis.

Principle of Agar Diffusion Bioassay

Bioassay_Principle cluster_0 Agar Plate with Bacterial Lawn A Antibiotic Reservoir (Disc/Well) B Zone of Inhibition (No Bacterial Growth) A->B Diffusion Gradient C Bacterial Growth

Caption: The principle of the agar diffusion bioassay for antibiotics.

Simplified Signaling Pathway of β-Lactam Antibiotic Action

This compound exerts its bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall.

Blactam_Pathway A This compound B Penicillin-Binding Proteins (PBPs) (Transpeptidases) A->B Binds to C Inhibition of PBP Activity B->C D Disruption of Peptidoglycan Cross-linking C->D E Weakened Cell Wall D->E F Cell Lysis & Bacterial Death E->F

Caption: Simplified mechanism of action of this compound.

Conclusion

Both HPLC and microbiological bioassays are valuable tools for the quantification of this compound. The HPLC method is preferred for its high specificity, precision, and speed, making it ideal for in-process control and final product testing where the exact concentration of the active pharmaceutical ingredient is required. The bioassay, on the other hand, provides a measure of the biological activity of this compound, which can be advantageous in early-stage screening and fermentation development to assess the overall antimicrobial potential of a sample. The choice of method should be guided by the specific analytical needs and the context of the measurement.

References

Cephamycin C: A Pivotal Precursor for Cefoxitin and Other Semi-Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C, a β-lactam antibiotic naturally produced by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans, represents a cornerstone in the development of semi-synthetic cephalosporins.[1][2][3] Its unique 7α-methoxy group confers remarkable resistance to β-lactamase enzymes, a common mechanism of bacterial resistance to penicillin and cephalosporin antibiotics.[4][5][6] This inherent stability makes this compound an invaluable starting material for the synthesis of potent, broad-spectrum antibiotics, most notably cefoxitin.[4][7] Cefoxitin, a semi-synthetic cephamycin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other cephalosporins.[8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the production of this compound through fermentation, its subsequent purification, and its chemical conversion to the clinically significant antibiotic, cefoxitin.

Biosynthesis and Chemical Conversion Overview

The journey from microbial fermentation to a semi-synthetic antibiotic involves a multi-step process encompassing biological production and chemical modification.

This compound Biosynthesis

Streptomyces clavuligerus synthesizes this compound through a complex enzymatic pathway. The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine.[11] This process, regulated by a cluster of genes, leads to the formation of the intermediate isopenicillin N, which undergoes a series of modifications, including the introduction of the characteristic 7α-methoxy group, to yield this compound.[2][11][12]

Cephamycin_C_Biosynthesis cluster_precursors Precursor Amino Acids cluster_pathway Biosynthetic Pathway L-α-Aminoadipic Acid L-α-Aminoadipic Acid Tripeptide Formation Tripeptide Formation L-α-Aminoadipic Acid->Tripeptide Formation L-Cysteine L-Cysteine L-Cysteine->Tripeptide Formation D-Valine D-Valine D-Valine->Tripeptide Formation Isopenicillin N Isopenicillin N Tripeptide Formation->Isopenicillin N Cyclization Deacetoxycephalosporin C Deacetoxycephalosporin C Isopenicillin N->Deacetoxycephalosporin C Epimerization/ Ring Expansion This compound This compound Deacetoxycephalosporin C->this compound Hydroxylation, Carbamoylation, Methoxylation

Caption: Simplified biosynthetic pathway of this compound.

Conversion of this compound to Cefoxitin

The semi-synthetic conversion of this compound to cefoxitin involves targeted chemical modifications. While various synthetic routes exist, a common strategy involves the modification of the D-α-aminoadipyl side chain at the C-7 position of the this compound core. This is typically followed by the introduction of a 2-thienylacetyl group to yield cefoxitin.

Cefoxitin_Synthesis This compound This compound Side Chain Cleavage Side Chain Cleavage This compound->Side Chain Cleavage 7-Amino-7-methoxy-3-(carbamoyloxymethyl)-3-cephem-4-carboxylic acid 7-AMCC Side Chain Cleavage->7-Amino-7-methoxy-3-(carbamoyloxymethyl)-3-cephem-4-carboxylic acid Formation of 7-AMCC Acylation Acylation 7-Amino-7-methoxy-3-(carbamoyloxymethyl)-3-cephem-4-carboxylic acid->Acylation Cefoxitin Cefoxitin Acylation->Cefoxitin Introduction of 2-thienylacetyl group

Caption: General chemical conversion of this compound to cefoxitin.

Quantitative Data

The following tables summarize key quantitative data related to the production and properties of this compound and its conversion to cefoxitin.

Table 1: this compound Production Yields in Fermentation

MicroorganismFermentation TypeSubstrate(s)Optimized YieldReference(s)
Streptomyces clavuligerus NT4Solid-StateAgricultural Wastes27.41 ± 0.65 mg/gds¹[1]
Streptomyces sp. OFR 1022SubmergedNot specified~2 mg/mL[12]
Nocardia lactamdurans NRRL 3802SubmergedYeast Extract348.03 ± 14.62 mg/L

¹mg per gram of dry substrate

Table 2: Stability of this compound at 20°C

pHDegradation after 100 hours
2.246%
6.015-20%
7.015-20%
7.615-20%
8.771%

Data sourced from a kinetic study on this compound degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the key experimental procedures.

Protocol 1: Fermentation of this compound using Streptomyces clavuligerus

This protocol is a representative submerged fermentation process for the production of this compound.

1. Media Preparation:

  • Seed Medium (per liter):

    • Yeast Extract: 10 g

    • Malt Extract: 10 g

    • Glucose: 4 g

    • Adjust pH to 7.0-7.2

  • Production Medium (per liter):

    • Distiller's Solubles: 30 g

    • Primary Dried Yeast: 15 g

    • Soybean Meal: 10 g

    • Glycerol: 20 g

    • (NH₄)₂SO₄: 2 g

    • K₂HPO₄: 1 g

    • CaCO₃: 2 g

    • Adjust pH to 6.5-7.0

2. Inoculum Development:

  • Inoculate a loopful of Streptomyces clavuligerus from a slant culture into a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 28°C on a rotary shaker (220 rpm) for 48-72 hours until good growth is observed.[2]

3. Fermentation:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Carry out the fermentation in a suitable fermenter at 26-30°C.[2]

  • Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.

  • Monitor the fermentation for 4-6 days.[2] this compound production typically peaks during the stationary phase.

4. Monitoring:

  • Periodically sample the fermentation broth to measure pH, biomass, and this compound concentration using HPLC or a bioassay against a susceptible organism like Escherichia coli.

Fermentation_Workflow Slant Culture Slant Culture Inoculum Development Inoculum Development Slant Culture->Inoculum Development Inoculation Production Fermentation Production Fermentation Inoculum Development->Production Fermentation Inoculation Monitoring Monitoring Production Fermentation->Monitoring Sampling Harvest Harvest Production Fermentation->Harvest After 4-6 days Monitoring->Production Fermentation Process Control

Caption: General workflow for this compound fermentation.

Protocol 2: Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for the purification of this compound.

1. Broth Clarification:

  • Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration (0.22 to 0.45 µm pore size).

  • Further clarify the supernatant/permeate by ultrafiltration to remove high molecular weight impurities.

2. Chromatographic Purification:

  • Adsorption Chromatography:

    • Pass the clarified broth through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute this compound using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 20%, 40%, 100%).

  • Ion-Exchange Chromatography:

    • Pool the fractions containing this compound (identified by HPLC or bioassay).

    • Adjust the pH of the pooled fractions and load onto an anion-exchange chromatography column (e.g., Q Sepharose).

    • Elute with a salt gradient (e.g., NaCl or ammonium acetate) to obtain a more purified this compound fraction.

3. Desalting and Lyophilization:

  • Desalt the purified this compound fractions using a suitable method such as gel filtration chromatography (e.g., Sephadex G-10) or reverse osmosis.

  • Lyophilize the desalted solution to obtain purified this compound as a stable powder.

4. Purity Assessment:

  • Analyze the purity of the final product using HPLC, mass spectrometry, and NMR spectroscopy.

Protocol 3: Synthesis of Cefoxitin from this compound (Illustrative)

The synthesis of cefoxitin from this compound is a multi-step chemical process. The following is an illustrative protocol based on general principles found in the patent literature. Note: This is a generalized procedure and requires optimization and adaptation based on specific laboratory conditions and safety protocols.

1. Protection of Carboxyl Groups (Optional but Recommended):

  • Protect the carboxyl groups of this compound to prevent side reactions. This can be achieved by esterification, for example, by reacting with a suitable agent like diphenyldiazomethane in an appropriate solvent.

2. Side-Chain Cleavage:

  • Cleave the D-α-aminoadipyl side chain from the 7-amino position. This is a critical step and can be achieved using various methods, such as the use of phosphorus pentachloride (PCl₅) in the presence of pyridine, followed by hydrolysis. This reaction generates the key intermediate, 7-amino-7-methoxy-3-(carbamoyloxymethyl)-3-cephem-4-carboxylic acid (7-AMCC).

3. Acylation with 2-Thienylacetyl Chloride:

  • Dissolve the 7-AMCC intermediate in a suitable solvent system (e.g., a mixture of acetone and water).

  • Cool the solution to 0-5°C.

  • Add 2-thienylacetyl chloride dropwise while maintaining the pH between 7.0 and 8.0 by the controlled addition of a base (e.g., sodium bicarbonate solution).

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC or HPLC).

4. Work-up and Isolation:

  • Acidify the reaction mixture to a pH of approximately 2.0-2.5 with a suitable acid (e.g., dilute HCl) to precipitate the crude cefoxitin.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

5. Purification:

  • Recrystallize the crude cefoxitin from a suitable solvent system (e.g., aqueous acetone or ethanol) to obtain the purified product.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound remains a vital natural product in the pharmaceutical industry, serving as a key precursor for the synthesis of clinically important antibiotics like cefoxitin. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working in the field of semi-synthetic antibiotics. The inherent β-lactamase stability of the cephamycin core structure continues to make it an attractive scaffold for the development of new and effective antibacterial agents.

References

Application Notes and Protocols for the Enzymatic Conversion and Modification of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic distinguished by its 7α-methoxy group, which confers significant resistance to β-lactamase degradation.[1] The enzymatic modification of this compound and its precursors offers a powerful toolkit for the development of novel semi-synthetic cephalosporins with enhanced therapeutic properties. This document provides detailed application notes and protocols for key enzymatic conversions and modifications of this compound, focusing on the C-7 methoxylation and C-3' carbamoylation reactions.

Key Enzymatic Modifications of this compound

The unique structural features of this compound are introduced by specific enzymes found in producing organisms such as Streptomyces clavuligerus and Nocardia lactamdurans.[2] Two critical modifications are:

  • 7α-Methoxylation: The introduction of a methoxy group at the C-7 position of the cephem nucleus is a hallmark of cephamycins. This reaction is catalyzed by a two-component enzyme system.[2]

  • 3'-Carbamoylation: The carbamoyl group at the C-3' position is installed by an O-carbamoyltransferase, contributing to the bioactivity of this compound.[3]

Data Presentation: Enzyme Kinetic Parameters

While specific kinetic data for enzymes acting directly on this compound precursors are limited in publicly available literature, the following tables provide data for related and representative enzymes to guide experimental design.

Table 1: Kinetic Parameters of O-Carbamoyltransferases

EnzymeOrganismSubstrateKm (mM)Optimal pHReference
Ornithine CarbamoyltransferaseStreptomyces clavuligerusOrnithine2.38.0[1]
Ornithine CarbamoyltransferaseStreptomyces clavuligerusCarbamoylphosphate6.08.0[1]
3'-Hydroxymethylcephem O-Carbamoyltransferase (CmcH)Streptomyces clavuligerus3-HydroxymethylcephemNot Reported6.8[4]

Table 2: Characterization of the 7α-Methoxylation System

Enzyme SystemComponentsOrganismFunctionCofactorsReference
7α-Cephem-MethoxylaseCmcI and CmcJNocardia lactamduransHydroxylation at C-7 and subsequent methylationS-adenosylmethionine, NADH[2]

Signaling Pathways and Experimental Workflows

Enzymatic Biosynthesis of this compound

The following diagram illustrates the key enzymatic steps in the late-stage biosynthesis of this compound from deacetylcephalosporin C.

CephamycinC_Biosynthesis DAC Deacetylcephalosporin C OCD O-Carbamoyldeacetylcephalosporin C DAC->OCD CmcH (O-Carbamoyltransferase) + Carbamoyl Phosphate, ATP HOCD 7-α-Hydroxy-O-carbamoyldeacetylcephalosporin C OCD->HOCD CmcJ (Hydroxylase) + O2, NADH CephC This compound HOCD->CephC CmcI (Methyltransferase) + S-Adenosylmethionine Enzyme_Immobilization_Workflow start Recombinant His-tagged Enzyme Solution prepare_support Prepare Immobilization Support (e.g., Ni-NTA resin) start->prepare_support binding Incubate Enzyme with Support (Affinity Binding of His-tag) prepare_support->binding wash Wash to Remove Unbound Enzyme binding->wash crosslink Optional: Cross-linking (e.g., with glutaraldehyde) wash->crosslink final_product Immobilized Enzyme crosslink->final_product

References

Application Notes and Protocols for Cephamycin C in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cephamycin C and Susceptibility Testing

This compound is a β-lactam antibiotic belonging to the cephamycin class, which are closely related to cephalosporins.[1] Produced by Streptomyces species, cephamycins are characterized by a 7-α-methoxy group on the cephem nucleus. This structural feature confers notable stability against a wide range of β-lactamase enzymes, which are a common cause of bacterial resistance to many penicillin and cephalosporin antibiotics.[2][3][4] Consequently, cephamycins, including this compound and its semi-synthetic derivatives like cefoxitin, are effective against many cephalosporin-resistant Gram-negative bacteria and various anaerobic microbes.[1][3]

Accurate in vitro susceptibility testing is critical for determining the potential clinical efficacy of this compound and for monitoring the emergence of resistance. Standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible testing. While specific interpretive criteria for this compound are not explicitly defined in current CLSI or EUCAST tables, cefoxitin is widely used as the representative for the cephamycin class in clinical and research laboratories. The data and protocols presented herein will, therefore, focus on cefoxitin as the designated surrogate for this compound susceptibility testing.

The primary methods for antibiotic susceptibility testing (AST) are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and Kirby-Bauer disk diffusion, to measure the zone of growth inhibition.

Mechanism of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][4][5][6] This disruption leads to cell lysis and death. The 7-α-methoxy group provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[4]

Bacterial resistance to cephamycins can emerge through several mechanisms:

  • Production of AmpC β-lactamases: Some bacteria can hyperproduce chromosomal or acquire plasmid-mediated AmpC β-lactamases that can hydrolyze cephamycins.

  • Alterations in Outer Membrane Proteins: In Gram-negative bacteria, mutations that lead to the loss or reduced expression of outer membrane porin proteins (like OmpF and OmpC in E. coli) can restrict the entry of cephamycins into the cell, thereby increasing the MIC.

  • Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of this compound, although this is a less common mechanism of resistance.

Quantitative Data for Susceptibility Testing

The following tables summarize the interpretive criteria for cefoxitin from CLSI and EUCAST guidelines. These breakpoints are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Interpretive Criteria for Cefoxitin

Organism GroupMethodDisk ContentSusceptibleIntermediateResistantCLSI Document
Enterobacterales Disk Diffusion30 µg≥ 18 mm15-17 mm≤ 14 mmM100
Broth Microdilution-≤ 8 µg/mL16 µg/mL≥ 32 µg/mLM100
Staphylococcus aureus & S. lugdunensis Disk Diffusion30 µg≥ 22 mm-≤ 21 mmM100
Broth Microdilution-≤ 4 µg/mL-≥ 8 µg/mLM100
Anaerobic Bacteria (e.g., Bacteroides fragilis group) Broth Microdilution-≤ 16 µg/mL32 µg/mL≥ 64 µg/mLM11

Data sourced from CLSI M100 and M11 documents.[7][8][9]

Table 2: EUCAST Interpretive Criteria for Cefoxitin

Organism GroupMethodDisk ContentSusceptible (S)Resistant (R)EUCAST Document
Enterobacterales (Screening for AmpC) Disk Diffusion30 µg≥ 19 mm< 19 mmBreakpoint Tables
Broth Microdilution-≤ 8 µg/mL> 8 µg/mLBreakpoint Tables
Staphylococcus aureus (predicting mecA-mediated resistance) Disk Diffusion30 µg≥ 22 mm< 22 mmBreakpoint Tables
Broth Microdilution--> 4 µg/mLBreakpoint Tables

Data sourced from EUCAST Breakpoint Tables.[10][11][12][13] Note: EUCAST uses cefoxitin primarily as a screening agent for resistance mechanisms.

Table 3: Quality Control (QC) Ranges for Cefoxitin

QC StrainATCC NumberMethodAcceptable Range
Escherichia coli ATCC 25922Disk Diffusion (30 µg)20 - 26 mm
Broth Microdilution2 - 8 µg/mL
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µg)23 - 29 mm
Staphylococcus aureus ATCC 29213Broth Microdilution1 - 4 µg/mL
Bacteroides fragilis ATCC 25285Broth Microdilution4 - 16 µg/mL

Data sourced from CLSI M100 and EUCAST QC documents.[7][14]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 standard and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16][17]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microdilution panels

  • This compound or Cefoxitin stock solution

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or indirect light source for visual reading

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound/cefoxitin in CAMHB directly in the microdilution panel.

    • The final volume in each well should be 100 µL. The concentration range should span the expected MIC of the test organism and relevant QC and interpretive breakpoints.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Prepare Inoculum:

    • Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.

    • Transfer colonies to a tube with sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Panel:

    • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum, bringing the final volume to 200 µL.

  • Incubation:

    • Stack the plates (no more than four high) and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious organisms.

  • Reading Results:

    • Place the panel on a viewing device. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as compared to the growth control well.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02 standard and is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[18][19][20][21][22]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Cefoxitin disks (30 µg)

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Forceps or disk dispenser

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension standardized to the 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculate MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60° after each application to ensure a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Apply Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, apply a 30 µg cefoxitin disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and place them in a 35°C ± 2°C incubator within 15 minutes of disk application.

    • Incubate for 16-18 hours for Enterobacterales and Staphylococcus spp.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the established breakpoints in Table 1 or 2.

Visualizations

G cluster_0 Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Transpeptidation Peptidoglycan Cross-linking This compound->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes Cell Wall Bacterial Cell Wall Synthesis Transpeptidation->Cell Wall Essential for Lysis Cell Lysis and Death Transpeptidation->Lysis Disruption leads to BetaLactamase β-Lactamase Enzyme BetaLactamase->this compound Blocked by 7-α-methoxy group G cluster_mic Broth Microdilution Workflow mic_start Start mic_prep_inoculum Prepare 0.5 McFarland Inoculum Suspension mic_start->mic_prep_inoculum mic_inoculate Dilute & Inoculate Panel (Final: 5x10^5 CFU/mL) mic_prep_inoculum->mic_inoculate mic_prep_panel Prepare Serial Dilutions of this compound in Panel mic_prep_panel->mic_inoculate mic_incubate Incubate at 35°C for 16-20 hours mic_inoculate->mic_incubate mic_read Read MIC: Lowest concentration with no visible growth mic_incubate->mic_read mic_end End mic_read->mic_end G cluster_disk Disk Diffusion Workflow disk_start Start disk_prep_inoculum Prepare 0.5 McFarland Inoculum Suspension disk_start->disk_prep_inoculum disk_inoculate_plate Inoculate MHA Plate for Confluent Growth disk_prep_inoculum->disk_inoculate_plate disk_apply_disk Apply 30 µg Cefoxitin Disk disk_inoculate_plate->disk_apply_disk disk_incubate Incubate at 35°C for 16-18 hours disk_apply_disk->disk_incubate disk_measure Measure Zone of Inhibition (mm) disk_incubate->disk_measure disk_interpret Interpret using CLSI/EUCAST Breakpoints disk_measure->disk_interpret disk_end End disk_interpret->disk_end

References

Application Notes and Protocols for Studying Beta-Lactamase Inhibition with Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a naturally occurring beta-lactam antibiotic belonging to the cephamycin family, which are closely related to cephalosporins. A distinguishing feature of cephamycins is the presence of a 7-alpha-methoxy group, which confers a high degree of stability against a broad range of beta-lactamase enzymes, including many extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases.[1][2] This inherent resistance to enzymatic hydrolysis makes this compound and its derivatives valuable agents for treating infections caused by beta-lactamase-producing bacteria, which are often resistant to other cephalosporins.[1]

These application notes provide a comprehensive overview of the methodologies used to study the interaction between this compound and beta-lactamases. The protocols detailed below are essential for researchers investigating the efficacy of this compound, characterizing its inhibitory properties, and developing new beta-lactam-based therapies.

Mechanism of Action: this compound and Beta-Lactamase Interaction

The primary mechanism of action of this compound, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

The key to this compound's effectiveness against many resistant bacteria lies in its interaction with beta-lactamase enzymes. The 7-alpha-methoxy group provides significant steric hindrance, which protects the beta-lactam ring from hydrolysis by many beta-lactamases. While not a classic inhibitor in the sense of forming a permanently inactive complex, its high stability effectively allows it to bypass this common resistance mechanism and reach its PBP targets.

cluster_bacterium Bacterial Cell cluster_extracellular Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes PBP->CellWall Inhibition of cross-linking Lysis Cell Lysis CellWall->Lysis Leads to CephC This compound CephC->PBP Inhibits BetaLactamase Beta-Lactamase CephC->BetaLactamase Resists Hydrolysis (7-alpha-methoxy group) HydrolyzedCephC Inactive Metabolite BetaLactamase->HydrolyzedCephC Inefficient Hydrolysis

Mechanism of this compound Action

Data Presentation

While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against a wide array of beta-lactamases are not extensively reported in readily available literature, the data for related cephamycins, such as cefoxitin and cefmetazole, provide valuable insights into the class's activity. The following tables summarize the in vitro activity of these cephamycins against ESBL-producing Escherichia coli and Klebsiella pneumoniae.

Table 1: In Vitro Activity of Cephamycins against ESBL-Producing E. coli and K. pneumoniae (Standard Inoculum)

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
CefoxitinE. coli & K. pneumoniae8>3282.8
CefmetazoleE. coli & K. pneumoniae21693.1

Data from a 2025 study on ESBL-producing blood isolates. Susceptibility is based on established clinical breakpoints.

Table 2: In Vitro Activity of Cephamycins against ESBL-Producing E. coli and K. pneumoniae (High Inoculum)

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
CefoxitinE. coli & K. pneumoniae16>3248.3
CefmetazoleE. coli & K. pneumoniae4>3275.9

Data from a 2025 study on ESBL-producing blood isolates. High inoculum experiments simulate more severe infection scenarios.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the interaction of this compound with beta-lactamases.

Protocol 1: Determination of Beta-Lactamase Activity using the Nitrocefin Assay

This spectrophotometric assay is a rapid and sensitive method for measuring beta-lactamase activity. Nitrocefin, a chromogenic cephalosporin, changes color from yellow to red upon hydrolysis by beta-lactamase, and this change can be quantified.

Materials:

  • Purified beta-lactamase or bacterial lysate containing the enzyme

  • This compound (or other inhibitors)

  • Nitrocefin

  • Phosphate-buffered saline (PBS), pH 7.0

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the nitrocefin stock solution in PBS (pH 7.0) to the desired working concentration.

    • Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations in PBS.

    • Prepare a solution of the beta-lactamase enzyme in PBS.

  • Assay Setup:

    • In a 96-well plate, add the beta-lactamase solution to each well.

    • Add varying concentrations of this compound to the wells designated for inhibition studies. Include a control with no inhibitor.

    • Incubate the plate at room temperature for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately measure the absorbance at 490 nm in a microplate reader.

    • Continue to take readings at regular intervals to monitor the rate of nitrocefin hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

start Start prep_reagents Prepare Reagents: - Nitrocefin Solution - Beta-Lactamase Solution - this compound Dilutions start->prep_reagents setup_plate Set up 96-well Plate: - Add Beta-Lactamase - Add this compound - Incubate prep_reagents->setup_plate initiate_reaction Initiate Reaction: Add Nitrocefin Solution setup_plate->initiate_reaction measure_absorbance Measure Absorbance at 490 nm (Kinetic Readings) initiate_reaction->measure_absorbance analyze_data Data Analysis: - Calculate Reaction Rates - Determine IC50 measure_absorbance->analyze_data end End analyze_data->end start Start prep_antibiotic Prepare Serial Dilutions of this compound in Broth start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Application Notes and Protocols: Cloning and Expression of Cephamycin C Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful cloning and heterologous expression of the cephamycin C biosynthetic gene cluster. The information compiled herein is intended to guide researchers in the efficient production and potential engineering of this medically important β-lactam antibiotic.

Introduction to this compound Biosynthesis

This compound is a potent β-lactam antibiotic naturally produced by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans.[1] Its biosynthesis is a complex, multi-step process encoded by a cluster of genes.[1][2] This gene cluster not only contains the structural genes for the enzymatic pathway but also includes genes responsible for regulation, export, and self-resistance.[2][3] The key regulatory gene, ccaR, plays a crucial role in activating the expression of the biosynthetic genes.[3][4] Understanding and manipulating this gene cluster is paramount for improving this compound production and for the potential generation of novel antibiotic derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data related to the cloning and expression of the this compound biosynthetic gene cluster.

ParameterOrganism/VectorValueReference
Gene Cluster Size Streptomyces clavuligerus~38 kb[2]
Cloning Vector SuperCos-derived cosmid~30-40 kb insert capacity[4]
Heterologous Host Streptomyces flavogriseus-[4]
This compound Production (Relative to S. clavuligerus) S. flavogriseus with this compound cluster7%[4]
This compound Production (Relative to S. clavuligerus) S. flavogriseus with this compound cluster and extra ccaR copy47%[4]
Heterologous Host Genome-minimized Streptomyces avermitilis-
This compound Production Genome-minimized S. avermitilisHigher than native S. clavuligerus

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid precursors L-lysine, L-cysteine, and L-valine. The pathway involves a series of enzymatic reactions, including the formation of the tripeptide intermediate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), followed by cyclization and subsequent modifications to yield the final this compound molecule.

CephamycinC_Pathway Lysine L-Lysine alpha_AAA α-Aminoadipic acid Lysine->alpha_AAA lat (Lysine-6-aminotransferase) ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) alpha_AAA->ACV pcbAB (ACV synthetase) IPN Isopenicillin N ACV->IPN pcbC (Isopenicillin N synthase) PenN Penicillin N IPN->PenN cefD (Isopenicillin N epimerase) DAOC Deacetoxycephalosporin C PenN->DAOC cefE (Deacetoxycephalosporin C synthase) DAC Deacetylcephalosporin C DAOC->DAC cefF (Deacetoxycephalosporin C hydroxylase) O_Carbamoyl_DAC O-Carbamoyldeacetyl- cephalosporin C DAC->O_Carbamoyl_DAC cmcI (O-carbamoyltransferase) CephamycinC This compound O_Carbamoyl_DAC->CephamycinC cmcJ (this compound synthase) L-Cysteine L-Cysteine L-Cysteine->ACV pcbAB (ACV synthetase) L-Valine L-Valine L-Valine->ACV pcbAB (ACV synthetase)

Caption: The biosynthetic pathway of this compound, highlighting the key enzymes and their corresponding genes.

Experimental Workflow for Cloning and Expression

The general workflow for cloning and expressing the this compound biosynthetic gene cluster involves the construction of a genomic library, identification and isolation of the target cluster, subcloning into an expression vector, and subsequent transfer into a suitable heterologous host for production.

Cloning_Workflow gDNA_Isolation Genomic DNA Isolation (S. clavuligerus) Library_Construction Cosmid Library Construction gDNA_Isolation->Library_Construction Screening Library Screening (Probe Hybridization) Library_Construction->Screening Cosmid_Isolation Isolation of Cosmid (Containing this compound cluster) Screening->Cosmid_Isolation Subcloning Subcloning into Expression Vector Cosmid_Isolation->Subcloning Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Subcloning->Conjugation Expression Heterologous Expression in S. flavogriseus Conjugation->Expression Analysis This compound Production and Analysis (HPLC) Expression->Analysis

Caption: A generalized workflow for the cloning and heterologous expression of the this compound gene cluster.

Experimental Protocols

Protocol 1: Genomic DNA Isolation from Streptomyces clavuligerus
  • Culture Growth: Inoculate a 50 mL liquid culture of S. clavuligerus in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking until a dense mycelial culture is obtained.

  • Harvesting Mycelia: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the mycelia. Wash the pellet twice with sterile water.

  • Lysis: Resuspend the mycelial pellet in 10 mL of lysis buffer (e.g., TE buffer with 10 mg/mL lysozyme) and incubate at 37°C for 1-2 hours.

  • Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and SDS to a final concentration of 1% (w/v). Incubate at 55°C for 2 hours with gentle inversion.

  • DNA Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) followed by chloroform:isoamyl alcohol (24:1) to remove proteins and lipids.

  • DNA Precipitation: Precipitate the genomic DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable volume of TE buffer. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

Protocol 2: Cosmid Library Construction
  • Partial Digestion of Genomic DNA: Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the 30-40 kb range. Optimize digestion time to achieve the desired fragment size distribution.

  • Vector Preparation: Prepare the cosmid vector (e.g., SuperCos1) by linearizing with a compatible restriction enzyme (e.g., XbaI) and dephosphorylating the ends to prevent self-ligation.

  • Ligation: Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA ligase.

  • In Vitro Packaging: Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract.

  • Transduction: Transduce an appropriate E. coli host strain with the packaged cosmids.

  • Library Titering and Amplification: Plate the transduced cells on selective media to determine the library titer. Amplify the library to obtain a sufficient quantity for screening.

Protocol 3: Heterologous Expression in Streptomyces flavogriseus
  • Vector Transfer to Donor E. coli: Introduce the expression vector containing the this compound gene cluster into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • Preparation of Streptomyces Spores: Grow S. flavogriseus on a suitable agar medium (e.g., ISP4) to obtain a dense lawn of spores. Harvest the spores in sterile water.

  • Conjugation:

    • Mix the donor E. coli culture with the S. flavogriseus spore suspension.

    • Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate at 28-30°C.

  • Selection of Exconjugants: After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the vector's resistance marker to select for Streptomyces exconjugants).

  • Confirmation of Gene Transfer: Isolate individual exconjugant colonies and confirm the presence of the this compound gene cluster by PCR analysis.

Protocol 4: Analysis of this compound Production
  • Fermentation: Inoculate the confirmed S. flavogriseus exconjugants into a production medium and incubate under optimal fermentation conditions.

  • Sample Preparation: At various time points, harvest the culture broth by centrifugation to remove the mycelia.

  • HPLC Analysis: Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water with a modifying agent (e.g., trifluoroacetic acid).

    • Detection: UV detection at a wavelength of approximately 260 nm.

  • Quantification: Compare the peak area of the produced this compound with a standard curve generated from known concentrations of a this compound standard to quantify the production yield.

References

Application Notes and Protocols for Metabolic Engineering of Streptomyces clavuligerus for Enhanced Cephamycin C Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephamycin C is a potent β-lactam antibiotic with a broad spectrum of activity, produced by the filamentous bacterium Streptomyces clavuligerus. Its clinical significance has driven efforts to improve production titers through metabolic engineering. This document provides detailed protocols for the genetic manipulation of S. clavuligerus to enhance this compound production, focusing on the overexpression of the pathway-specific activator CcaR and the disruption of competing metabolic pathways. Additionally, it includes protocols for the cultivation of engineered strains and the quantification of this compound.

Key Metabolic Engineering Strategies

Two primary strategies for enhancing this compound production in S. clavuligerus are:

  • Overexpression of the ccaR gene: The ccaR gene encodes a Streptomyces antibiotic regulatory protein (SARP) that positively regulates the this compound and clavulanic acid biosynthetic gene clusters.[1] Amplification of ccaR has been shown to result in a two- to threefold increase in the production of both compounds.[2]

  • Disruption of competing pathways: The biosynthesis of clavulanic acid, another β-lactam compound produced by S. clavuligerus, shares precursors with the this compound pathway. Disrupting genes in the this compound pathway, such as lat (lysine ε-aminotransferase), can redirect metabolic flux towards other products, and conversely, blocking competing pathways can potentially enhance this compound production.[1][3] While disruption of lat abolishes this compound production, this strategy is useful for studying metabolic flux and as a negative control.[3]

Data Presentation

The following table summarizes the quantitative effects of various metabolic engineering strategies on this compound production in Streptomyces clavuligerus.

Genetic ModificationStrainCulture MediumProduction Change (Fold Increase or Decrease vs. Wild Type)Reference
Overexpression of ccaR S. clavuligerusNot Specified2-3 fold increase[2]
S. clavuligerus (mutant with multicopies of ccaR from a gyl promoter)Glycerol-containing medium6.1-fold increase[4]
Disruption of lat gene S. clavuligerus NRRL 3585Starch-Asparagine (SA) & Tryptic Soy Broth (TSB)This compound production eliminated[1][3]
Disruption of pcd gene S. clavuligerusSoy, SA, and SAL mediaProduction at 30% to 70% of wild-type levels[5]
Disruption of ccaR gene S. clavuligerusNot SpecifiedThis compound production abolished[6][7]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with the precursors L-lysine, L-cysteine, and L-valine. Key enzymes in the pathway are encoded by the pcb and cef gene clusters.

Cephamycin_C_Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis L-Lysine L-Lysine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine L-Lysine->ACV lat, pcd L-Cysteine L-Cysteine L-Cysteine->ACV pcbAB L-Valine L-Valine L-Valine->ACV pcbAB Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N pcbC Penicillin_N Penicillin N Isopenicillin_N->Penicillin_N cefD DAOC Deacetoxycephalosporin C Penicillin_N->DAOC cefE DAC Deacetylcephalosporin C DAOC->DAC cefF Cephamycin_C This compound DAC->Cephamycin_C cmcH, cmcI, cmcJ Regulatory_Pathway BldG BldG CcaR CcaR BldG->CcaR activates Ceph_genes This compound Biosynthetic Genes (pcb, cef, cmc) CcaR->Ceph_genes activates transcription Ceph_C This compound Ceph_genes->Ceph_C synthesis Overexpression_Workflow A Amplify ccaR gene by PCR B Clone ccaR into E. coli-Streptomyces shuttle vector (e.g., pSET152) A->B C Transform E. coli (e.g., ET12567/pUZ8002) with the construct B->C D Intergeneric conjugation between E. coli and S. clavuligerus C->D E Select exconjugants on appropriate antibiotic plates D->E F Confirm integration by PCR and/or Southern blot E->F G Cultivate engineered strain for this compound production F->G H Quantify this compound by HPLC G->H Disruption_Workflow A Construct disruption cassette (e.g., apramycin resistance gene flanking lat sequences) B Clone cassette into a suicide or unstable vector (e.g., pIJ486) A->B C Transform S. clavuligerus protoplasts with the disruption plasmid B->C D Select for single-crossover events (antibiotic resistant) C->D E Culture without selection to promote second crossover D->E F Screen for double-crossover mutants (antibiotic resistant, vector marker sensitive) E->F G Confirm gene disruption by PCR and/or Southern blot F->G H Analyze phenotype (this compound production) G->H

References

Application Notes and Protocols for Solid-State Fermentation of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of Cephamycin C, a broad-spectrum β-lactam antibiotic, using solid-state fermentation (SSF). This method offers potential advantages over traditional submerged fermentation, including lower costs and higher productivity.[1] The protocols provided are based on established research and are intended to serve as a guide for laboratory-scale production and optimization.

Introduction to Solid-State Fermentation for this compound Production

This compound is a valuable antibiotic produced by various actinomycetes, notably Streptomyces clavuligerus and Nocardia lactamdurans.[2][3][4] Solid-state fermentation (SSF) is a process where microorganisms are cultured on solid substrates in the absence or near-absence of free water.[5] This technique mimics the natural habitat of many filamentous fungi and actinomycetes and can lead to enhanced production of secondary metabolites like this compound.[1] Agricultural residues and byproducts are often utilized as substrates, making SSF an economical and environmentally friendly approach.[3][6]

Microorganisms

The primary microorganisms used for this compound production are:

  • Streptomyces clavuligerus : A well-studied producer of this compound and other β-lactam compounds.[1][2][7] Mutant strains, such as S. clavuligerus NT4, have been developed for enhanced production.[1]

  • Nocardia lactamdurans : Another potent producer of this compound, which has been successfully used in SSF.[4]

Data Presentation: Quantitative Summary of this compound Production via SSF

The following tables summarize quantitative data from various studies on this compound production using SSF.

Table 1: this compound Production by Streptomyces clavuligerus NT4 under Various SSF Conditions

SubstrateInitial this compound Yield (mg/gds)Optimized this compound Yield (mg/gds)Key Optimization ParametersReference
Cottonseed Meal10.50 ± 1.0421.68 ± 0.76Substrate concentration, moisture content, KH₂PO₄, inoculum size, ammonium oxalate[2][3]
Cottonseed Meal with amino acid supplementation21.68 ± 0.7627.41 ± 0.65Addition of various amino acids[2][3]

*gds: grams of dried substrate

Table 2: this compound Production by Nocardia lactamdurans NRRL 3802 under Various SSF Conditions

SubstrateInitial this compound Yield (mg/gds)Optimized this compound Yield (mg/gds)Key Optimization ParametersReference
Soybean Flour8.37 ± 0.2315.75 ± 0.27Moisture content (65%), initial pH (6.5), inoculum size (2x10⁸ CFU/gds)[4]
Soybean Flour with 1,3-diaminopropane15.75 ± 0.2727.64 ± 0.33Addition of 1,3-diaminopropane[4]

Experimental Protocols

The following are detailed protocols for the production of this compound via SSF.

Microorganism and Inoculum Preparation

Protocol 1: Culture Maintenance and Inoculum Development for S. clavuligerus

  • Maintenance Medium : Maintain S. clavuligerus on agar slants with the following composition (g/L): yeast extract 4, malt extract 10, dextrose 4, and agar 20. Adjust the pH to 7.2-7.4.[1]

  • Subculturing : Subculture the strain every 15 days.[1]

  • Inoculum Preparation :

    • Prepare a seed medium with the same composition as the maintenance medium, but without agar.

    • Inoculate the seed medium with a loopful of spores from a mature slant.

    • Incubate the seed culture at 28°C on a rotary shaker for 48 hours.

Protocol 2: Culture Maintenance and Inoculum Development for N. lactamdurans

  • Maintenance Medium : Maintain N. lactamdurans on a suitable agar medium, for example, nutrient agar supplemented with yeast extract.

  • Inoculum Preparation :

    • Prepare a seed culture in a suitable broth medium.

    • Incubate at 28 ± 2°C for 48 hours to achieve a high cell density (e.g., 10⁹ CFU/ml).[4]

Solid-State Fermentation

Protocol 3: SSF for this compound Production

  • Substrate Preparation :

    • Select a suitable solid substrate (e.g., cottonseed meal or soybean flour).[3][4]

    • Place a known amount of the dry substrate (e.g., 10g) into a 250 mL Erlenmeyer flask.

  • Moistening :

    • Add a nutrient solution to achieve the desired moisture content (e.g., 65%).[4] The nutrient solution may contain additional nitrogen sources (e.g., ammonium oxalate) and phosphate (e.g., KH₂PO₄).[3]

    • Mix thoroughly to ensure uniform moisture distribution.

  • Sterilization : Autoclave the flasks containing the moistened substrate at 121°C for 20 minutes.

  • Inoculation :

    • After cooling to room temperature, inoculate the sterile substrate with the prepared seed culture (e.g., 2 mL for 10g of substrate).

    • Mix gently to distribute the inoculum.

  • Incubation :

    • Incubate the flasks under static conditions at the optimal temperature (e.g., 28 ± 2°C).[4]

    • The fermentation period can range from 4 to 7 days.[4][8]

Extraction and Quantification of this compound

Protocol 4: Extraction of this compound from SSF

  • Harvesting : After the incubation period, harvest the fermented solid mass.

  • Extraction :

    • Add a suitable extraction buffer (e.g., phosphate buffer, pH 7.0) to the fermented solid. A common ratio is 5:1 (v/w) buffer to solid substrate.

    • Agitate the mixture on a rotary shaker for 1 hour to facilitate the extraction of this compound.

  • Separation :

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • Collect the supernatant, which contains the crude this compound.

Protocol 5: Quantification of this compound

  • Sample Preparation : Filter the crude extract through a 0.45 µm syringe filter before analysis.

  • Analytical Method :

    • High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound.

    • A C18 column is typically used with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Detection is commonly performed using a UV detector at a wavelength of 254 nm or 273 nm.[9][10]

    • Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.

Purification of this compound

Protocol 6: Downstream Processing and Purification

  • Initial Clarification : The crude extract can be clarified using microfiltration and ultrafiltration to remove cells and high molecular weight impurities.[11]

  • Ion-Exchange Chromatography :

    • This compound is an acidic antibiotic and can be purified using a weakly basic anion exchange resin.[12]

    • Adsorb the this compound from the clarified extract onto the resin.

    • Elute the bound antibiotic using an alkali solution or a weakly alkaline salt solution.[12]

  • Adsorption Chromatography :

    • Synthetic adsorbents can be used for further purification and decolorization.[12]

  • Crystallization : The purified this compound solution can be concentrated and crystallized, for instance, by adding a solvent like acetone.[13]

Visualizations

The following diagrams illustrate key aspects of the this compound production process.

experimental_workflow subculture Microorganism Subculture (S. clavuligerus / N. lactamdurans) inoculum Inoculum Preparation (Seed Culture) subculture->inoculum ssf Solid-State Fermentation inoculum->ssf substrate Substrate Preparation (e.g., Cottonseed Meal, Soybean Flour) substrate->ssf extraction Extraction of this compound ssf->extraction quantification Quantification (HPLC) extraction->quantification purification Purification (Chromatography, Crystallization) extraction->purification final_product Purified this compound purification->final_product

Caption: Experimental workflow for this compound production.

biosynthesis_pathway precursors Primary Metabolites (Amino Acids, etc.) pathway This compound Biosynthetic Pathway (Multi-enzyme steps) precursors->pathway ceph_c This compound pathway->ceph_c regulation Gene Regulation (e.g., ccaR) regulation->pathway controls inducers Inducers / Precursors (e.g., 1,3-diaminopropane) inducers->pathway enhances

Caption: Simplified this compound biosynthetic pathway.

logical_relationships parameters Fermentation Parameters - Substrate - Moisture - pH - Temperature - Inoculum Size optimization Optimization (Response Surface Methodology) parameters->optimization yield This compound Yield optimization->yield Maximizes

Caption: Logical relationship in process optimization.

References

Troubleshooting & Optimization

Technical Support Center: Cephamycin C Production in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the submerged fermentation of cephamycin C.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Yield

Possible Causes & Solutions

  • Suboptimal Fermentation Conditions: The physical and chemical environment of the fermentation is critical for this compound production.

    • Temperature: The optimal temperature for this compound production by Streptomyces and Nocardia species is typically between 26-30°C.[1] Temperatures outside this range can negatively impact enzyme activity and overall metabolic function.

    • pH: The pH of the fermentation medium should be maintained between 6.0 and 7.5 for optimal production.[1] The stability of this compound is also pH-dependent, with higher degradation rates observed at very acidic (pH 2.2) or basic (pH 8.7) levels.[2][3]

    • Aeration and Agitation: As an aerobic process, submerged fermentation requires adequate oxygen supply.[1] Agitation ensures homogenous distribution of nutrients and oxygen. For example, shaker speeds of around 220 rpm are commonly used in flask fermentations.[1]

  • Inadequate Medium Composition: The availability of essential nutrients and precursors is a key factor influencing yield.

    • Carbon and Nitrogen Sources: A variety of carbon and nitrogen sources can be utilized.[4] Complex organic media containing components like distillers' solubles and primary dried yeast have been shown to be effective.[1] For nitrogen sources, yeast extract has been reported to yield higher this compound production compared to others like ammonium phosphate.[5]

    • Precursor Limitation: The biosynthesis of this compound requires specific amino acid precursors. The addition of D-lysine or DL-lysine to the fermentation medium has been shown to enhance the production of this compound.[1]

  • Genetic Factors: The genetic makeup of the producing strain plays a crucial role.

    • Regulatory Gene Expression: The ccaR gene is a key positive regulator essential for the biosynthesis of this compound.[6][7] Mutations or low expression of this gene can lead to a significant decrease or complete loss of production.[6]

Issue 2: Inconsistent Batch-to-Batch Yield

Possible Causes & Solutions

  • Inoculum Quality: The age and viability of the seed culture can lead to variability. It is important to use a standardized protocol for inoculum preparation.

  • Medium Preparation: Inconsistencies in the preparation of the fermentation medium, such as slight variations in component concentrations or sterilization procedures, can affect the final yield.

  • Product Degradation: As mentioned, this compound is susceptible to degradation at non-optimal pH values.[2][3] Fluctuations in pH during the fermentation can lead to inconsistent product recovery.

Frequently Asked Questions (FAQs)

Q1: What are the typical producing organisms for this compound?

This compound is primarily produced by actinomycetes, including various species of Streptomyces (such as Streptomyces clavuligerus and Streptomyces lactamdurans) and Nocardia lactamdurans.[8][9]

Q2: What is the role of lysine in this compound production?

L-lysine is a precursor in the this compound biosynthetic pathway.[10] Supplementing the fermentation medium with D-lysine or DL-lysine has been demonstrated to increase the yield of this compound.[1]

Q3: How can I monitor this compound concentration during fermentation?

This compound concentration in the fermentation broth can be determined using biological assays or high-performance liquid chromatography (HPLC). Bioassays typically use an indicator microorganism, such as Escherichia coli ESS, to measure the antibiotic activity. HPLC provides a more precise and rapid quantification method.

Q4: What is the effect of phosphate on this compound production?

While not as extensively studied for this compound as for other beta-lactams like clavulanic acid, high phosphate concentrations can have a repressive effect on secondary metabolite production in Streptomyces.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various factors on this compound yield.

Table 1: Effect of Lysine Supplementation on this compound Yield

OrganismMedium TypeLysine AdditiveConcentration (% w/v)Observed Effect on Yield
S. lactamdurans / S. clavuligerusSyntheticD-lysine or DL-lysine0.10 - 0.80Increased Production
S. lactamdurans / S. clavuligerusComplex OrganicD-lysine or DL-lysine0.10 - 0.20Increased Production

Data sourced from patent information.[1]

Table 2: this compound Yield Optimization with Response Surface Methodology (RSM)

OrganismFermentation TypeConditionThis compound Yield (mg/gds)
S. clavuligerus NT4Solid-StateBefore Optimization10.50 ± 1.04
S. clavuligerus NT4Solid-StateAfter Optimization of fermentation parameters21.68 ± 0.76
S. clavuligerus NT4Solid-StateAfter further optimization with amino acids27.41 ± 0.65

gds: grams of dried substrate.[8]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Streptomyces clavuligerus

  • Prepare agar slants with a suitable medium (e.g., Tryptic Soy Broth with 1.5% agar).

  • Inoculate the slants with a spore suspension or a vegetative cell stock of S. clavuligerus.

  • Incubate at 28°C for 4-7 days, or until sufficient growth is observed.

  • For liquid seed culture, aseptically transfer a loopful of growth from the slant to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask on a rotary shaker (e.g., 250 rpm) at 28°C for 48 to 72 hours.[6]

Protocol 2: Submerged Fermentation in Shake Flasks

  • Prepare the production medium in flasks. A basal production medium could consist of Distillers Solubles (3.0% w/v) and Primary Dried Yeast.[1]

  • Sterilize the flasks with the medium by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate the production medium with the seed culture (typically 5-10% v/v).

  • If required, add sterile solutions of precursors, such as lysine, to the desired final concentration.

  • Incubate the flasks on a rotary shaker (e.g., 220 rpm, 2-inch displacement) at 28°C for 3-5 days.[1]

  • Withdraw samples periodically to measure biomass and this compound concentration.

Protocol 3: Quantification of this compound using a Bioassay

  • Prepare assay plates with a suitable agar medium (e.g., Difco nutrient agar with 0.2% Difco yeast extract) seeded with an indicator organism like Vibrio percolans ATCC 8461.[1]

  • Prepare a standard curve using known concentrations of a reference standard (if pure this compound is unavailable, cephalosporin C can be used as a reference).

  • Centrifuge fermentation broth samples to remove cells.

  • Dilute the clarified broth with a suitable buffer (e.g., 0.02 M phosphate buffer, pH 7) to an appropriate concentration.[1]

  • Apply samples and standards to sterile paper discs and place them on the assay plates.

  • Incubate the plates at 28°C for 8 to 24 hours.[1]

  • Measure the diameter of the zones of inhibition and calculate the this compound concentration by comparing with the standard curve.[1]

Visualizations

CephamycinC_Biosynthesis Lysine L-Lysine ACV_tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) Lysine->ACV_tripeptide ACV Synthetase (pcbAB) Cysteine L-Cysteine Cysteine->ACV_tripeptide ACV Synthetase (pcbAB) Valine L-Valine Valine->ACV_tripeptide ACV Synthetase (pcbAB) IsopenicillinN Isopenicillin N ACV_tripeptide->IsopenicillinN Isopenicillin N Synthase (pcbC) PenicillinN Penicillin N IsopenicillinN->PenicillinN Isopenicillin N Epimerase (cefD) DeacetoxycephalosporinC Deacetoxycephalosporin C PenicillinN->DeacetoxycephalosporinC Deacetoxycephalosporin C Synthase (Expandase) (cefE) O_CarbamoyldeacetylcephalosporinC O-Carbamoyldeacetyl- cephalosporin C DeacetoxycephalosporinC->O_CarbamoyldeacetylcephalosporinC Hydroxylase & Carbamoyltransferase (cmcI, cmcJ) CephamycinC This compound O_CarbamoyldeacetylcephalosporinC->CephamycinC O-carbamoyl transferase & 7-hydroxylase (cefF) ccaR ccaR ccaR->ACV_tripeptide Positive Regulation ccaR->IsopenicillinN Positive Regulation ccaR->PenicillinN Positive Regulation ccaR->DeacetoxycephalosporinC Positive Regulation ccaR->O_CarbamoyldeacetylcephalosporinC Positive Regulation ccaR->CephamycinC Positive Regulation

Caption: this compound biosynthetic pathway with key enzymes and regulatory elements.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Conditions Verify Fermentation Conditions (Temp, pH, Aeration) Start->Check_Conditions Check_Medium Analyze Medium Composition (C/N sources, Precursors) Check_Conditions->Check_Medium Conditions OK Optimize_Conditions Adjust T, pH, Agitation Check_Conditions->Optimize_Conditions Suboptimal Check_Inoculum Evaluate Inoculum Quality (Age, Viability) Check_Medium->Check_Inoculum Medium OK Optimize_Medium Supplement Lysine, Test alternative C/N sources Check_Medium->Optimize_Medium Deficient Check_Genetics Consider Strain Genetics (e.g., ccaR expression) Check_Inoculum->Check_Genetics Inoculum OK Standardize_Inoculum Standardize Seed Culture Protocol Check_Inoculum->Standardize_Inoculum Inconsistent Strain_Improvement Strain Improvement/ Genetic Engineering Check_Genetics->Strain_Improvement Potential Issue End Yield Improved Optimize_Conditions->End Optimize_Medium->End Standardize_Inoculum->End Strain_Improvement->End

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow Strain 1. Strain Selection (e.g., S. clavuligerus) Seed 2. Seed Culture Preparation Strain->Seed Fermentation 3. Submerged Fermentation (Production Medium) Seed->Fermentation Sampling 4. Periodic Sampling Fermentation->Sampling Analysis 5. Sample Analysis Sampling->Analysis HPLC HPLC Quantification Analysis->HPLC Bioassay Bioassay Analysis->Bioassay Data 6. Data Interpretation & Optimization HPLC->Data Bioassay->Data

Caption: A typical experimental workflow for this compound production and analysis.

References

Technical Support Center: Cephamycin C Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cephamycin C using chromatography.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing during the purification of this compound can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions can occur between this compound and the stationary phase. For silica-based columns, free silanol groups can interact with the analyte, causing tailing.

    • Solution: Use a well-end-capped column. You can also try adding a competitive base, such as triethylamine (TEA), to the mobile phase to minimize these interactions, though this may not be compatible with mass spectrometry detection.[1]

  • Low Buffer Concentration: An inadequately buffered mobile phase can lead to inconsistent ionization of this compound, resulting in peak tailing.[1]

    • Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, especially if you are not using a volatile modifier like formic acid.[1]

  • Column Overload: Injecting a sample that is too concentrated can distort the peak shape.[1]

    • Solution: Try reducing the concentration of your sample or decreasing the injection volume.[1]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of this compound.[1]

Q: I am observing peak fronting for my this compound peak. What could be the issue?

A: Peak fronting is less common but can be caused by:

  • Sample Overload: Similar to peak tailing, a highly concentrated sample can also lead to fronting.[1]

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the peak to front.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]

Problem 2: Low Yield or No Recovery of this compound

Q: I am experiencing a low yield of this compound after purification. What are the potential reasons?

A: Low recovery can stem from several issues, from sample degradation to inefficient chromatography:

  • Analyte Degradation: this compound is susceptible to degradation, especially at certain pH values and temperatures.[2][3]

    • Solution: Maintain a quasi-neutral pH (around 6.0-7.6) during purification, as this compound shows higher degradation rates at very acidic or basic pH levels.[2][3] Keep the temperature low where possible.

  • Poor Binding to the Resin: The chosen chromatographic resin may not be optimal for binding this compound under the current conditions.

    • Solution: Ensure the pH of your sample and binding buffer is appropriate for the chosen resin. For instance, with anion-exchange chromatography, the pH should be such that this compound is negatively charged.

  • Inefficient Elution: The elution buffer may not be strong enough to release the bound this compound from the column.

    • Solution: Increase the ionic strength of the elution buffer by adding a salt like NaCl (e.g., 0.1-0.2 M) or adjust the pH to improve elution. You can also try decreasing the flow rate during elution to allow more time for the analyte to desorb.

  • High Flow Rate During Loading: A high flow rate during sample application can prevent efficient binding of this compound to the resin.

    • Solution: Decrease the flow rate during sample loading to allow for the binding kinetics between the analyte and the stationary phase.

Problem 3: Co-elution of Impurities with this compound

Q: My chromatogram shows several closely eluting peaks, and I suspect co-elution of impurities with this compound. How can I improve the resolution?

A: Improving the resolution between this compound and its related impurities is crucial for achieving high purity. Consider the following strategies:

  • Optimize the Elution Gradient: A shallow gradient can help to better separate closely eluting compounds.

    • Solution: Try a linear gradient with a smaller change in the mobile phase composition over a longer period.

  • Adjust the Mobile Phase: The composition of the mobile phase can significantly impact selectivity.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or adjust the pH of the aqueous phase.

  • Lower the Temperature: Running the chromatography at a lower temperature can sometimes enhance resolution, although it may lead to longer run times and higher back pressure.[1]

  • Employ a Different Stationary Phase: If you are unable to achieve the desired resolution with a standard C18 column, a different stationary phase may provide the necessary selectivity.

    • Solution: Consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) stationary phases.[1]

Problem 4: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between runs. What could be causing this?

A: Fluctuations in retention time can compromise the reproducibility of your purification method. Common causes include:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of your mobile phases. Use a sparger or sonication to degas the solvents.

  • Temperature Fluctuations: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout your runs.

  • Column Degradation: Over time, the performance of a chromatography column can degrade, leading to inconsistent results.

    • Solution: If you suspect column degradation, try cleaning it according to the manufacturer's instructions or replace it with a new one.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound?

A: A common approach for purifying this compound from fermentation broth involves a multi-step process.[4][5] This typically starts with clarification of the broth using microfiltration and ultrafiltration, followed by chromatographic steps.[4] A combination of non-specific adsorption resins (like Amberlite XAD) and ion-exchange chromatography (such as Q Sepharose) is often effective.[4][5] For analytical purposes, a C18 column with a mobile phase of 0.01 M acetic acid is a good starting point.

Q2: How can I monitor the purification of this compound?

A: The purification process can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at around 254-265 nm is a common method for quantifying this compound.[6]

  • Bioassay: A biological assay using a sensitive strain of bacteria, such as Escherichia coli ESS, can be used to determine the antibiotic activity of the fractions.[4]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of this compound and to identify impurities.

Q3: What are the critical stability parameters for this compound during purification?

A: this compound is sensitive to pH. It exhibits higher stability at quasi-neutral pH levels (6.0-7.6) and degrades more rapidly at very acidic (pH 2.2) or basic (pH 8.7) conditions.[2][3] Therefore, it is important to control the pH throughout the purification process to maximize yield.

Q4: Which types of chromatography resins are suitable for this compound purification?

A: Several types of resins have been successfully used for this compound purification:

  • Non-specific Adsorption Resins: Resins like Amberlite XAD-2 and XAD 1180 are used for initial capture and concentration from the clarified broth.[4][7]

  • Anion-Exchange Resins: Strong anion exchangers like Q Sepharose XL or DEAE-Sephadex A-25 are effective for purification, as this compound is acidic.[7]

  • Gel Filtration Resins: Resins like Sephadex LH-20 and Bio-Gel P-2 can be used for final polishing and desalting steps.[6][7]

  • Reversed-Phase Resins: C18 columns are widely used for analytical HPLC and can also be used for preparative purification.

Data Presentation

Table 1: HPLC and Column Chromatography Parameters for this compound Analysis and Purification
ParameterMethod 1 (Analytical)Method 2 (Purification)Method 3 (Purification)
Stationary Phase C-18 µ-Bondapak (Waters)Amberlite XAD 1180Q Sepharose XL
Mobile Phase/Eluent 0.01 M Acetic AcidAqueous ethanol gradient (5-100%)Not specified
Flow Rate 1 mL/minNot specifiedNot specified
Detection UV at 254 nmUV at 260 nmNot specified
Reference [4][4]
Table 2: Stability of this compound at Different pH Values
pHTemperature (°C)Time (hours)Degradation (%)Reference
2.22010046[2][3]
6.02010015-20[2][3]
7.02010015-20[2][3]
7.62010015-20[2][3]
8.72010071[2][3]

Experimental Protocols

General Protocol for this compound Purification

This protocol outlines a general workflow for the purification of this compound from a fermentation broth.

  • Broth Clarification:

    • Remove microbial cells and other solid materials from the fermentation broth by centrifugation or microfiltration.

    • Further clarify the supernatant/permeate by ultrafiltration to remove high molecular weight proteins and other macromolecules.[4]

  • Initial Capture by Adsorption Chromatography:

    • Adjust the pH of the clarified broth to approximately 3.5.[4]

    • Load the pH-adjusted broth onto a column packed with a non-specific adsorbent resin, such as Amberlite XAD 1180.[4]

    • Wash the column with water to remove unbound impurities.[4]

    • Elute the bound compounds using a step gradient of aqueous ethanol (e.g., 5%, 10%, 20%, 40%, 100%).[4]

    • Collect fractions and analyze for this compound activity using a bioassay or HPLC.

  • Purification by Anion-Exchange Chromatography:

    • Pool the fractions containing this compound from the previous step.

    • Adjust the pH of the pooled fractions to a suitable binding pH for the anion-exchange resin (e.g., pH 7.0-8.0).

    • Load the sample onto an anion-exchange column (e.g., Q Sepharose XL or DEAE-Sephadex A-25) pre-equilibrated with a low ionic strength buffer at the binding pH.[7]

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute this compound using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for the presence and purity of this compound.

  • Final Polishing and Desalting (Optional):

    • For higher purity, the this compound containing fractions can be further purified using gel filtration chromatography (e.g., Sephadex LH-20) to remove remaining impurities and for buffer exchange or desalting.[6]

    • Pool the pure fractions and concentrate them. The purified this compound can be obtained as a solid by lyophilization.

Visualizations

Cephamycin_C_Purification_Workflow Fermentation Fermentation Broth Clarification Broth Clarification (Microfiltration & Ultrafiltration) Fermentation->Clarification Remove cells & macromolecules Adsorption Adsorption Chromatography (e.g., Amberlite XAD) Clarification->Adsorption Initial capture IonExchange Anion-Exchange Chromatography (e.g., Q Sepharose) Adsorption->IonExchange Intermediate purification Polishing Polishing & Desalting (Gel Filtration) IonExchange->Polishing Final polishing PureProduct Purified this compound Polishing->PureProduct Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is the column overloaded? Start->CheckOverload ReduceSample Reduce sample concentration or injection volume CheckOverload->ReduceSample Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSolvent No Resolved Peak Shape Improved ReduceSample->Resolved ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes CheckpH Is mobile phase pH close to analyte's pKa? CheckSolvent->CheckpH No ChangeSolvent->Resolved AdjustpH Adjust pH to be >1.5 units away from pKa CheckpH->AdjustpH Yes CheckInteractions Suspect secondary interactions with stationary phase? CheckpH->CheckInteractions No AdjustpH->Resolved UseEndcapped Use end-capped column or add mobile phase modifier CheckInteractions->UseEndcapped Yes CheckInteractions->Resolved No UseEndcapped->Resolved

References

Technical Support Center: Overcoming Feedback Inhibition in Cephamycin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of cephamycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential feedback inhibition and other regulatory bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory bottlenecks in this compound biosynthesis?

A1: Research indicates that the biosynthesis of this compound is primarily regulated by the availability of its precursors and the activity of key enzymes. The main bottlenecks identified are:

  • Precursor Supply: The availability of L-lysine, the precursor to the α-aminoadipic acid side chain, is a critical limiting factor. The conversion of L-lysine to α-aminoadipic acid is a key control point.

  • Key Enzyme Activity: L-lysine ɛ-aminotransferase (LAT), the first enzyme in the conversion of lysine to α-aminoadipic acid, is a rate-limiting step in the overall pathway.[1][2] Additionally, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, the enzyme that condenses the three precursor amino acids, is also considered a potential rate-limiting enzyme.

Q2: Is there direct evidence of feedback inhibition by this compound on its biosynthetic enzymes?

A2: While end-product feedback inhibition is a common regulatory mechanism in many antibiotic biosynthetic pathways, direct kinetic data demonstrating the inhibition of key this compound biosynthetic enzymes (e.g., ACV synthetase, isopenicillin N synthase) by the final product, this compound, is not extensively documented in publicly available literature. However, the precursor amino acid L-lysine and its structural analogs can influence the pathway. For instance, threonine can inhibit aspartokinase, which is involved in lysine biosynthesis, thereby indirectly limiting this compound production. This inhibition can be reversed by the addition of lysine.[3]

Q3: What is the role of L-lysine ɛ-aminotransferase (LAT) in this compound production?

A3: L-lysine ɛ-aminotransferase (LAT) is a crucial enzyme that catalyzes the initial step in the conversion of L-lysine to L-α-aminoadipic acid, a specific precursor for this compound biosynthesis in actinomycetes.[2] Studies have shown that LAT is a key rate-limiting enzyme in the pathway.[1][2]

Q4: How can the expression of the this compound gene cluster be regulated?

A4: The genes for this compound biosynthesis are organized in a cluster. Their expression is positively regulated by the CcaR protein, a pathway-specific transcriptional activator. The absence of a functional CcaR results in a significant reduction or complete loss of this compound production due to the lack of transcription of the biosynthetic genes.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Step Expected Outcome
Insufficient precursor (L-lysine) supply.Supplement the culture medium with L-lysine.Increased this compound titer.
Low expression of biosynthetic genes.Ensure the presence and functionality of the ccaR regulatory gene. Overexpress ccaR if necessary.Enhanced transcription of this compound biosynthetic genes and increased production.
Rate-limitation by L-lysine ɛ-aminotransferase (LAT).Overexpress the lat gene to increase the level of the LAT enzyme.Increased conversion of lysine to α-aminoadipic acid, leading to higher this compound yields.
Sub-optimal culture conditions (e.g., nitrogen source).Optimize the nitrogen source in the fermentation medium. Asparagine has been shown to be a good nitrogen source for this compound production.Improved cell growth and enzyme biosynthesis, resulting in higher production.
Issue 2: Stagnant this compound Titers Despite Precursor Supplementation
Possible Cause Troubleshooting Step Expected Outcome
Potential feedback inhibition of key biosynthetic enzymes.Engineer feedback-resistant enzymes through site-directed mutagenesis of potential allosteric sites. Focus on enzymes like ACV synthetase.Enzymes that are less sensitive to inhibition by high concentrations of intermediates or the final product, leading to sustained production.
Limited activity of ACV synthetase.Overexpress the pcbAB gene encoding ACV synthetase.Increased synthesis of the ACV tripeptide, a key intermediate, potentially boosting overall this compound production.
Degradation of this compound.Maintain a quasi-neutral pH (6.0-7.6) during fermentation and downstream processing, as this compound is more stable under these conditions.[4]Reduced degradation of the final product, leading to higher recovery.

Quantitative Data Summary

The following table summarizes the reported quantitative improvements in this compound production through various genetic engineering strategies.

Genetic ModificationOrganismImprovement in this compound ProductionReference
Overexpression of L-lysine ɛ-aminotransferase (lat gene)Streptomyces clavuligerus60% increase[1]

Experimental Protocols

Protocol 1: Overexpression of the lat Gene in Streptomyces clavuligerus

This protocol provides a general workflow for increasing the expression of the L-lysine ɛ-aminotransferase (LAT) enzyme to enhance this compound production.

  • Gene Amplification: Amplify the lat gene from the genomic DNA of Streptomyces clavuligerus using PCR with primers that add suitable restriction sites for cloning.

  • Vector Construction: Ligate the amplified lat gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.

  • Transformation: Introduce the recombinant plasmid into E. coli for plasmid propagation and verification. Subsequently, transfer the verified plasmid into Streptomyces clavuligerus protoplasts via transformation.

  • Selection and Screening: Select for transformants on appropriate antibiotic-containing media. Screen the transformants for increased this compound production using analytical techniques such as HPLC.

  • Fermentation and Analysis: Cultivate the high-producing recombinant strain in a suitable fermentation medium. Quantify this compound production at different time points and compare it with the wild-type strain.

Protocol 2: Site-Directed Mutagenesis to Engineer a Feedback-Resistant Enzyme (Hypothetical)

This protocol outlines a hypothetical approach to creating a feedback-resistant enzyme in the this compound pathway, based on common protein engineering principles.

  • Target Residue Identification: Identify potential allosteric binding sites on a target enzyme (e.g., ACV synthetase) using computational modeling and comparison with homologous enzymes known to be subject to feedback inhibition.

  • Primer Design: Design mutagenic primers that contain the desired nucleotide changes to alter the amino acid sequence at the identified allosteric site.

  • Mutagenesis PCR: Perform PCR using the mutagenic primers and a plasmid containing the wild-type gene as a template. This will generate a linear DNA fragment containing the desired mutation.

  • Ligation and Transformation: Circularize the mutated plasmid using ligation and transform it into E. coli.

  • Template Removal and Verification: Digest the parental, methylated template DNA with DpnI. Sequence the resulting plasmids to confirm the presence of the desired mutation and the absence of other mutations.

  • Expression and Characterization: Express the mutated enzyme and the wild-type enzyme in a suitable host. Purify both enzymes and perform kinetic assays in the presence and absence of this compound to compare their sensitivity to feedback inhibition.

  • In Vivo Analysis: Introduce the gene encoding the feedback-resistant enzyme into the this compound producing strain and compare its production profile to the strain with the wild-type enzyme.

Signaling Pathways and Experimental Workflows

Cephamycin_C_Biosynthetic_Pathway Lysine L-Lysine AAA α-Aminoadipic acid Lysine->AAA LAT (lat) ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) AAA->ACV ACV Synthetase (pcbAB) Cysteine L-Cysteine Cysteine->ACV ACV Synthetase (pcbAB) Valine L-Valine Valine->ACV ACV Synthetase (pcbAB) IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (pcbC) PenN Penicillin N IPN->PenN Isopenicillin N Epimerase (cefD) DAOC Deacetoxycephalosporin C PenN->DAOC Deacetoxycephalosporin C Synthase (cefE) DAC Deacetylcephalosporin C DAOC->DAC Deacetoxycephalosporin C Hydroxylase (cefF) OAC O-Carbamoyldeacetylcephalosporin C DAC->OAC O-Carbamoyltransferase (cmcH) CephC This compound OAC->CephC This compound Synthase (cmcI, cmcJ)

Caption: The biosynthetic pathway of this compound from its precursor amino acids.

Feedback_Inhibition_Logic cluster_pathway Biosynthetic Pathway Precursor Precursors (e.g., Lysine) Enzyme1 Enzyme 1 (e.g., LAT) Precursor->Enzyme1 Intermediate Intermediate Enzyme1->Intermediate Enzyme2 Enzyme 2 (e.g., ACV Synthetase) Intermediate->Enzyme2 CephC This compound Enzyme2->CephC CephC->Enzyme1 Potential Feedback Inhibition CephC->Enzyme2 Potential Feedback Inhibition

Caption: A logical diagram illustrating potential feedback inhibition loops in the this compound pathway.

Site_Directed_Mutagenesis_Workflow Start Identify Target Enzyme and Potential Allosteric Site Design Design Mutagenic Primers Start->Design PCR Perform Site-Directed Mutagenesis PCR Design->PCR Transform Transform into E. coli PCR->Transform Verify Verify Mutation by Sequencing Transform->Verify Express Express Wild-type and Mutant Enzymes Verify->Express Assay Perform Kinetic Assays with/without this compound Express->Assay Analyze Analyze for Feedback Resistance Assay->Analyze

Caption: An experimental workflow for creating and evaluating a feedback-resistant enzyme.

References

Technical Support Center: Optimizing Cephamycin C Production in Nocardia lactamdurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for cephamycin C production by Nocardia lactamdurans.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation process for this compound production.

Question: My this compound yield is consistently low. What are the potential causes and how can I address this?

Answer:

Low this compound yield can stem from several factors related to culture media composition and fermentation conditions. Here's a systematic approach to troubleshooting:

  • Suboptimal Carbon Source: The choice and concentration of the carbon source are critical. While glucose is a common carbon source, glycerol has been shown to be superior for this compound production in submerged fermentation.

    • Recommendation: If you are using glucose, consider replacing it with glycerol. If you are already using glycerol, optimize its concentration. High concentrations of readily metabolizable sugars can sometimes lead to catabolite repression, inhibiting antibiotic production.

  • Inadequate Nitrogen Source: The type of nitrogen source significantly impacts this compound biosynthesis. Organic nitrogen sources are generally preferred over inorganic ones.

    • Recommendation: Yeast extract has been identified as an effective nitrogen source for this compound production.[1] If you are using inorganic nitrogen sources like ammonium salts, consider switching to or supplementing with yeast extract. Asparagine has also been shown to be a good nitrogen source for the production of this compound.[2] However, an excess of asparagine can reduce production.[2]

  • Improper C:N Ratio: The balance between carbon and nitrogen is crucial. An imbalanced ratio can lead to suboptimal growth or divert metabolic resources away from antibiotic production.

    • Recommendation: Systematically vary the concentrations of your chosen carbon and nitrogen sources to determine the optimal C:N ratio for your specific experimental setup.

  • Suboptimal pH: The pH of the culture medium influences enzyme activity and nutrient uptake. The optimal initial pH for this compound production in solid-state fermentation is 6.5, while for submerged fermentation, it is 5.5.[1] Production decreases at higher pH values.[3]

    • Recommendation: Adjust the initial pH of your medium to the optimal range. Monitor the pH throughout the fermentation process and adjust if necessary, as microbial metabolism can cause significant pH shifts.

  • Insufficient Precursors: this compound is synthesized from L-lysine, L-cysteine, and L-valine. A lack of these precursors in the medium can limit production.

    • Recommendation: Supplement your culture medium with these amino acids to ensure they are not a limiting factor.

  • Lack of Inducers: Certain compounds, known as inducers, can significantly enhance this compound production. Diamines, such as 1,3-diaminopropane, putrescine, and cadaverine, have been shown to stimulate biosynthesis.[3][4]

    • Recommendation: Add an inducer like 1,3-diaminopropane to your culture medium. The optimal concentration needs to be determined empirically but can lead to a multi-fold increase in yield.[3]

Question: I am observing significant batch-to-batch variability in my this compound production. What could be the cause?

Answer:

Inconsistent production is often due to a lack of precise control over experimental parameters. Here are key areas to investigate:

  • Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation.

    • Recommendation: Standardize your inoculum preparation protocol. Use a consistent seed culture medium, incubation time, and inoculum volume/cell density for each experiment. A typical inoculum size is around 1 x 10⁹ CFU/ml.[1]

  • Media Preparation: Minor variations in media components or preparation methods can lead to different outcomes.

    • Recommendation: Prepare media components as master stocks to reduce weighing errors. Ensure all components are fully dissolved and the final volume is accurate. Use a calibrated pH meter and ensure consistent sterilization procedures.

  • Fermentation Conditions: Fluctuations in temperature, agitation, and aeration can affect microbial growth and metabolism.

    • Recommendation: Use a well-calibrated incubator/fermentor. Ensure consistent agitation speeds and aeration rates across all batches. For shake flask experiments, use flasks with baffles to improve aeration.

  • Raw Material Quality: The quality of complex media components like yeast extract or peptone can vary between suppliers and even between different lots from the same supplier.

    • Recommendation: If possible, purchase large batches of complex media components to ensure consistency over a series of experiments. Alternatively, test new batches of raw materials in a small-scale pilot experiment before use in large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for this compound production by Nocardia lactamdurans?

A1: While various carbon sources can be utilized by N. lactamdurans, glycerol has been shown to be a superior carbon source compared to glucose for this compound production in submerged fermentation.[1] For solid-state fermentation, soybean flour is an excellent substrate.[3]

Q2: Which nitrogen source is most effective for enhancing this compound yield?

A2: Organic nitrogen sources, particularly yeast extract, have been found to significantly improve this compound production.[1] Asparagine is also a good nitrogen source, but high concentrations can be inhibitory.[2]

Q3: What is the role of 1,3-diaminopropane in this compound production?

A3: 1,3-diaminopropane acts as an inducer of this compound biosynthesis. It stimulates the transcription of genes involved in the this compound biosynthetic pathway, particularly the pcbAB and lat genes.[3][4] This leads to increased levels of key enzymes, such as lysine-6-aminotransferase, which is involved in the formation of the precursor α-aminoadipic acid.[3]

Q4: What is the recommended initial pH for the culture medium?

A4: The optimal initial pH depends on the fermentation method. For solid-state fermentation, an initial pH of 6.5 is recommended.[3] For submerged fermentation, a lower initial pH of 5.5 has been found to be optimal.[1]

Q5: Are there any known inhibitors of this compound production?

A5: High concentrations of ammonium can have a suppressive effect on this compound production.[1] Additionally, while not directly inhibitory to this compound production, the presence of a native beta-lactamase in N. lactamdurans can degrade penicillin intermediates. Disruption of the beta-lactamase gene has been shown to increase this compound biosynthesis in solid medium.[5]

Data Presentation

Table 1: Effect of Carbon Source on this compound Production in Submerged Fermentation

Carbon SourceConcentration (g/L)This compound Yield (mg/L)
Glycerol30347.37 ± 4.80
Glucose30201.4 ± 4.03
Maltose30~250
Sucrose30~220

Data adapted from sequential optimization studies.[1]

Table 2: Effect of Nitrogen Source on this compound Production in Submerged Fermentation

Nitrogen SourceConcentration (g/L)This compound Yield (mg/L)
Yeast Extract10348.03 ± 14.62
Peptone10~300
(NH₄)₂HPO₄10250.10 ± 22.61

Data adapted from sequential optimization studies.[1]

Table 3: Impact of 1,3-Diaminopropane on this compound Production

Fermentation TypeBase Medium1,3-Diaminopropane (g/L)This compound Yield
Solid-StateSoybean Flour015.75 ± 0.27 mg/gds
Solid-StateSoybean FlourOptimal Concentration27.64 ± 0.33 mg/gds
SubmergedNYG Medium2.53- to 6-fold increase

Data for solid-state fermentation adapted from Kagliwal et al. (2009)[3]. Data for submerged fermentation adapted from Leitão et al. (1999)[3].

Experimental Protocols

Protocol 1: Submerged Fermentation for this compound Production

  • Seed Culture Preparation:

    • Prepare a seed culture medium containing (per liter): Nutrient Broth (8 g), Yeast Extract (1 g), Glucose (10 g), MgCl₂ (4 g). Adjust the pH to 6.8.[1]

    • Inoculate with a stock culture of Nocardia lactamdurans.

    • Incubate at 28°C for 48 hours on a rotary shaker at 180 rpm.[1]

  • Production Medium Preparation:

    • Prepare the production medium containing (per liter): Glycerol (30 g), Yeast Extract (10 g).

    • Adjust the initial pH to 5.5.

    • For induced production, supplement with 1,3-diaminopropane to a final concentration of 2.5 g/L.

    • Dispense the medium into baffled flasks and autoclave.

  • Fermentation:

    • Inoculate the production medium with the seed culture (typically 10% v/v).

    • Incubate at 28°C for 3-5 days on a rotary shaker at 250 rpm.[3]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Separate the mycelium from the broth by centrifugation (10,000 x g for 10 minutes).

    • Analyze the supernatant for this compound concentration using HPLC (see Protocol 2).

    • Determine cell growth by measuring the dry cell weight of the mycelial pellet.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation:

    • Filter the fermentation broth supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: 0.01 M acetic acid in HPLC-grade water.[6]

    • Flow Rate: 0.8 mL/min.[1]

    • Detection: UV detector at 254 nm.[6]

    • Column Temperature: 28°C.[6]

  • Quantification:

    • Prepare a standard curve using a known concentration of a related standard, such as cephalosporin C, if a pure this compound standard is unavailable.[6]

    • Alternatively, correlate HPLC peak areas with results from a bioassay to establish a calibration curve.[6]

    • The retention time for this compound is approximately 4.5 minutes under these conditions.[3]

Visualizations

Cephamycin_C_Biosynthesis_Induction cluster_medium Culture Medium cluster_cell Nocardia lactamdurans Cell 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane_in Intracellular 1,3-Diaminopropane 1,3-Diaminopropane->1,3-Diaminopropane_in Uptake Transcription_Factors Transcriptional Activation 1,3-Diaminopropane_in->Transcription_Factors Induces Cephamycin_Genes lat, pcbAB genes Transcription_Factors->Cephamycin_Genes Upregulates Transcription Enzyme_Synthesis Synthesis of Biosynthetic Enzymes (e.g., Lysine-6-aminotransferase) Cephamycin_Genes->Enzyme_Synthesis Leads to Cephamycin_C This compound Enzyme_Synthesis->Cephamycin_C Catalyzes Production Precursors L-Lysine, L-Cysteine, L-Valine Precursors->Enzyme_Synthesis Substrates for

Caption: Induction of this compound biosynthesis by 1,3-diaminopropane.

Experimental_Workflow Start Start Seed_Culture Prepare Seed Culture (48 hours) Start->Seed_Culture Inoculation Inoculate Production Medium with Seed Culture Seed_Culture->Inoculation Production_Medium Prepare Production Medium (with/without inducer) Production_Medium->Inoculation Fermentation Incubate under Controlled Conditions (3-5 days) Inoculation->Fermentation Sampling Periodic Sampling Fermentation->Sampling Centrifugation Separate Mycelia and Supernatant Sampling->Centrifugation Analysis HPLC Analysis of Supernatant for this compound Centrifugation->Analysis End End Analysis->End

Caption: Experimental workflow for this compound production and analysis.

References

enhancing cephamycin C stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of cephamycin C during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to pH and temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A1: this compound is most stable in quasi-neutral pH environments (pH 6.0-7.6).[1] Extreme pH conditions, both acidic and basic, lead to a significant increase in the degradation rate.[1]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures accelerate the degradation of this compound. While specific kinetic data for this compound across a wide range of temperatures is limited, studies on the closely related cephalosporin C show significant degradation at temperatures of 60°C and 90°C over a few hours.[2][3] For short-term storage of solutions (up to 2 days), maintaining a temperature of 25°C or lower is recommended to minimize degradation, especially when the pH is within the optimal range of 5-7.[4]

Q3: What are the primary degradation pathways for this compound?

A3: Like other β-lactam antibiotics, the primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring. This process is catalyzed by both acidic and basic conditions.

Q4: Can I freeze this compound solutions for long-term storage?

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound activity in my experiments.

  • Potential Cause 1: Suboptimal pH of the solution.

    • Troubleshooting Step: Measure the pH of your buffer or media. Ensure it falls within the stable range of pH 6.0-7.6.[1] If necessary, adjust the pH using appropriate buffers. Be aware that the addition of other reagents may alter the pH.

  • Potential Cause 2: High experimental temperature.

    • Troubleshooting Step: Evaluate the temperature conditions of your experiment. If possible, perform incubations at a lower temperature. For heat-sensitive steps, minimize the duration of exposure to elevated temperatures.

  • Potential Cause 3: Incompatibility with other solution components.

    • Troubleshooting Step: Review the composition of your experimental solution. Certain metal ions or other reactive species can catalyze the degradation of β-lactam antibiotics. If possible, test the stability of this compound in a simplified version of your buffer to identify any incompatible components.

Issue: I am seeing inconsistent results in my this compound stability assays.

  • Potential Cause 1: Inconsistent preparation of solutions.

    • Troubleshooting Step: Standardize your protocol for preparing this compound solutions. Ensure the solid compound is fully dissolved and that the pH and temperature are controlled and consistent for each preparation.

  • Potential Cause 2: Degradation during sample analysis.

    • Troubleshooting Step: If using analytical techniques like HPLC, ensure that the mobile phase and running conditions are not contributing to on-column degradation. The run time should be as short as possible while still achieving good separation.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound and related compounds under different pH and temperature conditions.

Table 1: Effect of pH on this compound Degradation at 20°C

pH% Degradation after 100 hours
2.246%
6.015-20%
7.015-20%
7.615-20%
8.771%

Data from a kinetic study on this compound degradation.[1]

Table 2: Effect of Temperature on Cephalosporin C Degradation

TemperatureTime% Degradation
60°C4 hours71.9%
90°C4 hours87.3%

Data from a study on the degradation of cephalosporin C in fermentation residues.[2][3]

Table 3: Stability of Cefoxitin Sodium in Aqueous Solution

pHTemperatureTime to 10% Degradation
5-725°C~2 days
325°C~40 hours
925°C~14 hours

Data from stability studies on cefoxitin sodium.[4]

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of this compound in a given aqueous solution over time at a specific pH and temperature.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate buffer for pH 6.0, 7.0, 7.6; citrate buffer for pH 2.2; borate buffer for pH 8.7)

  • HPLC-grade acetonitrile and methanol

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Test Solutions: Dilute the stock solution with the appropriate buffer to achieve the desired final concentration for the stability study. Prepare a sufficient volume for sampling at all time points.

3. Stability Study In-Life Phase:

  • Divide the test solution into aliquots in sealed, inert containers for each time point.

  • Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72, 100 hours), remove one aliquot and immediately analyze it by HPLC or freeze it at -80°C for later analysis.

4. HPLC Analysis:

  • Mobile Phase: Prepare an appropriate mobile phase. A common mobile phase for cephalosporin analysis is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis: Inject the samples from each time point. Record the peak area of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Different pH/Buffers) prep_stock->prep_test incubate Incubate at Different Temperatures prep_test->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for determining this compound stability.

References

challenges in cephamycin C extraction from fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cephamycin C extraction from fermentation broth. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the purification of this valuable β-lactam antibiotic.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of this compound Suboptimal pH during Extraction: this compound is susceptible to degradation at highly acidic or basic pH levels.[1][2]Maintain a quasi-neutral pH (6.0-7.6) during extraction and purification steps to minimize degradation.[1][2] Monitor pH regularly and adjust as needed with appropriate buffers.
Inefficient Extraction Method: Due to its hydrophilic nature, liquid-liquid extraction is often inefficient for this compound.[3]Employ adsorption chromatography as the primary extraction method. Amberlite XAD resins or other suitable non-ionic polymeric adsorbents are effective.[3]
Poor Adsorption to Resin: The pH of the fermentation broth can significantly impact the binding of this compound to adsorbent resins.Optimize the pH of the clarified broth before loading it onto the chromatography column. For some resins, a lower pH might be necessary to achieve efficient adsorption.[3]
Inaccurate Quantification of this compound Interference from Other Compounds: Fermentation broths contain other β-lactam antibiotics, such as penicillin N, which can interfere with bioassays and overestimate this compound concentration.Utilize High-Performance Liquid Chromatography (HPLC) for a more accurate and specific quantification of this compound. If using a bioassay, be aware of its limitations and potential for overestimation.
Lack of Commercial Standard: The absence of a commercially available this compound standard complicates the creation of a calibration curve for HPLC.An alternative is to use a bioassay to determine the initial concentration and correlate this with the peak areas from the HPLC chromatogram to establish a calibration curve. Cephalosporin C can be used as a reference standard in bioassays.
Presence of Impurities in Final Product Inadequate Removal of Macromolecules: High molecular weight proteins and other macromolecules from the fermentation broth can co-elute with this compound.Incorporate an ultrafiltration step (e.g., using a 3 kDa membrane) after initial clarification to remove these larger impurities before chromatographic separation.
Co-elution of Similar Compounds: Other antibiotics and fermentation byproducts with similar chemical properties can be difficult to separate from this compound.A multi-step purification approach is recommended. This can include an initial capture on a non-specific adsorbent resin followed by a polishing step using ion-exchange chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the first step in extracting this compound from the fermentation broth?

The initial step is to separate the microbial cells (e.g., Streptomyces clavuligerus) from the liquid culture. This is typically achieved by microfiltration, using membranes with a pore size of 0.22 to 0.45 µm.[3]

Q2: Why is my this compound degrading during the extraction process?

This compound is most stable at near-neutral pH levels.[1][2] Exposure to very acidic (pH 2.2) or basic (pH 8.7) conditions can lead to significant degradation.[1][2] It is crucial to monitor and control the pH throughout the extraction and purification process.

Q3: Can I use solvent extraction for this compound?

Liquid-liquid extraction is generally not very efficient for hydrophilic antibiotics like this compound due to their high solubility in water.[3] Adsorption chromatography is a more effective method.

Q4: What type of chromatography resins are suitable for this compound purification?

A combination of non-specific adsorbent resins and ion-exchange resins is often used. For instance, a common workflow involves initial purification on a resin like Amberlite XAD-1180 to capture the antibiotic, followed by a polishing step on an anion-exchange resin like Q Sepharose XL.

Q5: How can I accurately measure the concentration of this compound?

While traditional bioassays are used, they can be imprecise and laborious. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification. Due to the lack of a commercial standard, a calibration curve can be developed by correlating HPLC peak areas with concentrations determined by a bioassay.

Quantitative Data Summary

Table 1: Stability of this compound at Different pH Levels

pHDegradation after 100 hours (%)
2.246
6.015-20
7.015-20
7.615-20
8.771
Data is based on studies conducted at 20°C.[1][2]

Experimental Protocols

Protocol 1: Clarification and Initial Purification of this compound

This protocol describes the initial steps to remove cells and high-molecular-weight impurities from the fermentation broth.

  • Microfiltration: Filter the raw fermentation broth through a 0.22 µm pore-size filter to remove microbial cells and obtain the raw broth (RB).

  • Ultrafiltration: Subject the raw broth to ultrafiltration using a 3 kDa membrane. This step removes high-molecular-weight proteins and other macromolecules, resulting in a treated broth (TB).

  • Adsorption Chromatography (Nonspecific):

    • Pack a column with XAD 1180 resin.

    • Load the treated broth onto the column. This step is intended to remove certain contaminants.

    • Collect the eluate containing the partially purified this compound.

Protocol 2: Ion-Exchange Chromatography for this compound Polishing

This protocol details the subsequent purification step to further isolate this compound.

  • Column Preparation: Pack a chromatography column with Q Sepharose XL, an anionic resin.

  • Sample Loading: Load the eluate from the nonspecific adsorption chromatography step (Protocol 1) onto the Q Sepharose XL column.

  • Elution: Elute the bound this compound from the column. This step helps to concentrate and further purify the sample.

  • Fraction Collection: Collect the fractions containing the purified this compound for further analysis.

Visualizations

Experimental_Workflow cluster_0 Initial Broth Processing cluster_1 Chromatographic Purification cluster_2 Final Product Fermentation_Broth Fermentation Broth Microfiltration Microfiltration (0.22 µm) Fermentation_Broth->Microfiltration Ultrafiltration Ultrafiltration (3 kDa) Microfiltration->Ultrafiltration Adsorption_Chromatography Nonspecific Adsorption (XAD 1180) Ultrafiltration->Adsorption_Chromatography Ion_Exchange_Chromatography Anion-Exchange Chromatography (Q Sepharose XL) Adsorption_Chromatography->Ion_Exchange_Chromatography Purified_Cephamycin_C Purified this compound Ion_Exchange_Chromatography->Purified_Cephamycin_C

Caption: A typical experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_pH Is pH quasi-neutral (6.0-7.6)? Start->Check_pH Check_Method Using Adsorption Chromatography? Check_pH->Check_Method Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Quantification Is quantification accurate (HPLC)? Check_Method->Check_Quantification Yes Switch_Method Switch to Adsorption Chromatography Check_Method->Switch_Method No Use_HPLC Use HPLC for Quantification Check_Quantification->Use_HPLC No Successful_Yield Improved Yield Check_Quantification->Successful_Yield Yes Adjust_pH->Check_pH Switch_Method->Check_Method Use_HPLC->Check_Quantification

Caption: A logical troubleshooting guide for addressing low yields of this compound.

References

Technical Support Center: Identification of Cephamycin C Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of cephamycin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a β-lactam antibiotic, is susceptible to degradation under various conditions. The primary factors include pH, temperature, and the presence of enzymes like β-lactamases.[1] It exhibits higher stability at quasi-neutral pH levels, while acidic or basic conditions lead to increased degradation rates.[1]

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of related cephalosporins, the main degradation pathways for this compound are expected to involve:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics, leading to the loss of antibacterial activity.

  • Side-chain cleavage: The side chains attached to the cephem nucleus can be cleaved under stress conditions.

  • Thioether sulfur oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized.[2]

  • Acetyl dissociation from the dihydrothiazine ring. [2]

  • D-α-aminohexylamide group abscission. [2]

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC) is used to separate the degradation products from the parent drug. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used for the structural elucidation of the separated products.

Q4: Are there any known enzymatic degradation products of this compound?

A4: Yes, the enzyme D-amino acid oxidase from Trigonopsis variabilis can convert this compound into two specific products: 7-beta-(5-carboxy-5-oxovalerylamido)-7-alpha-methoxy-3-carbamoyl-3-cephem-4-carboxylic acid and 7-beta-(4-carboxy-butyrylamido)-7-alpha-methoxy-3-carbamoyl-3-cephem-4-carboxylic acid.[3]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram during this compound analysis.
  • Possible Cause 1: Sample Degradation. this compound may have degraded due to improper sample handling or storage.

    • Solution: Ensure samples are stored at appropriate temperatures (e.g., -80°C for long-term storage) and protected from light.[4] Prepare fresh solutions before analysis.

  • Possible Cause 2: Mobile Phase pH. The pH of the mobile phase can influence the stability of this compound during the HPLC run.

    • Solution: Optimize the mobile phase pH to ensure the stability of this compound throughout the analysis. A near-neutral pH is generally preferred.[1]

  • Possible Cause 3: Contaminated Solvents or Glassware. Impurities in solvents or residues on glassware can introduce extraneous peaks.

    • Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank to check for background contamination.

Problem 2: Difficulty in identifying the structure of a suspected degradation product.
  • Possible Cause 1: Insufficient Resolution in Mass Spectrometry. The mass spectrum may not provide enough information for unambiguous identification.

    • Solution: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns for structural elucidation.

  • Possible Cause 2: Co-elution of Multiple Degradation Products. Two or more degradation products may have similar retention times, leading to a mixed mass spectrum.

    • Solution: Optimize the HPLC method to improve the separation of peaks. This can be achieved by adjusting the gradient, flow rate, or column chemistry.

  • Possible Cause 3: Complex NMR Spectra. The NMR spectrum of the isolated degradation product may be difficult to interpret due to overlapping signals.

    • Solution: Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to establish correlations between protons and carbons, which will aid in the structural assignment.

Data Presentation

Table 1: Stability of this compound at Different pH Values

pHTemperature (°C)Degradation after 100 hours (%)Reference
2.22046[1]
6.02015 - 20[1]
7.02015 - 20[1]
7.62015 - 20[1]
8.72071[1]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to intentionally produce degradation products for identification and to develop stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Treat a solution of this compound with 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at different time points.

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Expose a this compound solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Monitor the degradation over time by taking samples at regular intervals.

3. Thermal Degradation:

  • Expose solid this compound powder to dry heat (e.g., 80°C) for a specified duration.

  • Dissolve the stressed powder in a suitable solvent for analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Analyze the samples at various time points to assess the extent of degradation.

Analytical Method: HPLC-MS

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) followed by mass spectrometry (electrospray ionization in positive or negative mode).

Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic pH Beta_Lactam_Ring_Opening β-Lactam Ring-Opened Product Acid->Beta_Lactam_Ring_Opening Base Basic pH Base->Beta_Lactam_Ring_Opening Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidized_Product Oxidized Product Oxidizing_Agent->Oxidized_Product Heat Heat Side_Chain_Cleavage Side-Chain Cleaved Products Heat->Side_Chain_Cleavage Light UV/Vis Light Light->Side_Chain_Cleavage Cephamycin_C This compound Cephamycin_C->Beta_Lactam_Ring_Opening Hydrolysis Cephamycin_C->Side_Chain_Cleavage Hydrolysis/Heat Cephamycin_C->Oxidized_Product Oxidation G Start Start: Sample with Suspected Degradation HPLC_Analysis HPLC Analysis Start->HPLC_Analysis Check_Peaks Unexpected Peaks Observed? HPLC_Analysis->Check_Peaks Troubleshoot_HPLC Troubleshoot HPLC Method (e.g., Mobile Phase, Column) Check_Peaks->Troubleshoot_HPLC Yes Isolate_Peak Isolate Peak by Preparative HPLC Check_Peaks->Isolate_Peak No, Peaks Resolved Troubleshoot_HPLC->HPLC_Analysis MS_Analysis Mass Spectrometry (MS/MS) Isolate_Peak->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D) Isolate_Peak->NMR_Analysis Structure_Elucidation Structure Elucidation MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation End End: Degradation Product Identified Structure_Elucidation->End

References

minimizing impurities during cephamycin C production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production and purification of cephamycin C, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found during this compound production?

A1: Impurities in this compound production can be broadly categorized into three groups:

  • Upstream Process Impurities: These originate from the fermentation broth and include residual media components, metabolic byproducts from the producing organism (Streptomyces clavuligerus), and macromolecules like proteins and pigments.

  • Product-Related Impurities: These are structurally similar to this compound and often co-purify with it. They include biosynthetic precursors such as penicillin N, deacetoxycephalosporin C, and deacetylcephalosporin C, as well as the amino acid precursor, lysine.[1]

  • Degradation Products: this compound can degrade under certain pH and temperature conditions. The primary degradation route involves the opening of the unstable β-lactam ring.[2]

Q2: My this compound yield is low due to degradation. What are the optimal pH and temperature conditions for stability?

A2: this compound is most stable at quasi-neutral pH levels (pH 6.0-7.6). It exhibits significant degradation at highly acidic or basic pH. To minimize degradation, it is critical to maintain pH control during extraction and purification. Avoid prolonged exposure to pH levels below 6.0 or above 8.0.[3][4] While specific temperature stability data is limited, standard practice for β-lactam antibiotics is to conduct purification steps at reduced temperatures (e.g., 4-8°C) to minimize chemical degradation.

Q3: Which analytical method is best for monitoring purity and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both quantifying this compound and profiling impurities.[3][5] A well-developed HPLC method can separate this compound from its structurally related precursors and degradation products. For initial identification, especially when a pure standard is unavailable, techniques like LC-Mass Spectrometry (LC/MS) can be used to confirm the molecular weight of the compound in the desired HPLC peak.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify the cause and implement a solution.

Issue 1: Poor resolution between this compound and other peaks on HPLC chromatogram.
  • Possible Cause 1: Suboptimal HPLC Method. The mobile phase composition, pH, or column type may not be suitable for separating structurally similar β-lactams.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Modify the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.

    • Optimize pH: Ensure the mobile phase pH is controlled. A common mobile phase is a 0.01M solution of acetic acid.[4]

    • Check Column: Verify you are using an appropriate stationary phase, such as a C18 column, which is widely used for cephalosporin analysis.[7]

    • Review Protocol: Refer to the detailed HPLC protocol below for a validated starting method.

  • Possible Cause 2: Presence of Co-eluting Impurities. Biosynthetic intermediates like penicillin N or deacetylcephalosporin C can be difficult to separate.[1]

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use LC/MS to identify the molecular weights of the contaminating peaks to confirm if they are known intermediates.

    • Improve Upstream Purification: Implement or optimize an ion-exchange chromatography step prior to HPLC analysis to remove these impurities.

Issue 2: Significant loss of product during purification.
  • Possible Cause 1: Degradation due to pH. As highlighted in the FAQs, this compound is unstable in acidic or alkaline conditions.[4][8]

  • Troubleshooting Steps:

    • Monitor pH: Continuously monitor the pH of your process stream, especially during elution from ion-exchange columns.

    • Use Buffers: Ensure all solutions are adequately buffered to a pH range of 6.0-7.6.

    • Minimize Hold Times: Process samples promptly and store intermediates at appropriate pH and low temperature.

  • Possible Cause 2: Inefficient Column Chromatography. The binding or elution conditions for your adsorption or ion-exchange steps may not be optimal.

  • Troubleshooting Steps:

    • Verify Resin Choice: For initial cleanup from fermentation broth, a non-specific adsorbent resin like Amberlite XAD is effective.[1] For high-resolution purification, an anion-exchange resin such as Q Sepharose XL is recommended.[3][5]

    • Optimize Elution: If using ion-exchange, a gradient elution (e.g., increasing NaCl concentration) is more effective at separating this compound from tightly binding impurities than a simple step elution. A two-step elution with 0.1% and 0.5% NaCl has been shown to separate this compound from other compounds with antibacterial activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound stability and purification.

Table 1: Stability of this compound at Different pH Values

pH% Degradation (after 100 hours at 20°C)Stability Level
2.246%Low
6.015-20%High
7.015-20%High
7.615-20%High
8.771%Very Low
Data sourced from kinetic studies on this compound degradation.[3][4]

Table 2: Example Purification Step Performance

Purification Step% Contaminant Removal% this compound AdsorbedPurification Factor
Adsorption on Amberlite XAD4 (Stirred Reactor)44%27%1.5
Data sourced from a study on sequential purification operations.[1]

Key Experimental Protocols

Protocol 1: Analytical HPLC for this compound Quantification

This method is designed for the quantitative analysis of this compound in fermentation broth and purified samples.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare a 0.01M aqueous solution of acetic acid. Filter through a 0.22 µm filter before use.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 28°C[4]

    • Detection Wavelength: 254 nm[4]

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Clarify fermentation broth by centrifugation (10,000 x g for 15 min) followed by filtration through a 0.22 µm syringe filter.

    • Dilute samples as necessary with the mobile phase to fall within the linear range of the calibration curve.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentration. If a commercial standard is unavailable, a semi-quantitative method can be employed by correlating the HPLC peak area with antibiotic activity determined by a bioassay.[3][5]

Protocol 2: Two-Stage Purification of this compound from Fermentation Broth

This protocol describes a robust method for purifying this compound, starting from clarified fermentation broth.[1][9]

Stage 1: Initial Cleanup with Adsorbent Resin

  • Broth Preparation: Clarify the fermentation broth by microfiltration (0.22 µm) followed by ultrafiltration (3 kDa membrane) to remove cells and large proteins.[3][5]

  • Resin: Use a neutral adsorbent resin (e.g., Amberlite XAD1180 or XAD4).

  • Procedure: The clarified broth is passed through a column packed with the equilibrated resin. This step removes pigments and hydrophobic contaminants. This compound is found in the flow-through.

Stage 2: Anion-Exchange Chromatography

  • Resin: Strong anion-exchange resin (e.g., Q Sepharose XL).[3][5]

  • Column Equilibration: Equilibrate the column with a low-ionic-strength buffer at a neutral pH (e.g., 20 mM phosphate buffer, pH 7.0).

  • Sample Loading: Load the this compound-containing fraction from Stage 1 onto the equilibrated column. This compound, being acidic, will bind to the anionic resin.

  • Wash: Wash the column with several column volumes of equilibration buffer to remove unbound contaminants.

  • Elution: Elute the bound molecules using a stepwise or linear salt gradient.

    • Example Step Gradient:

      • Step 1: Elute with a low salt concentration (e.g., 0.1% NaCl in buffer) to remove weakly bound impurities. This compound typically elutes in this fraction.[1]

      • Step 2: Elute with a higher salt concentration (e.g., 0.5% NaCl in buffer) to remove more tightly bound impurities and regenerate the column.[1]

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

Visualizations

Biosynthetic Pathway and Impurity Origins

The following diagram illustrates the biosynthetic pathway of this compound, highlighting key intermediates that can be sources of product-related impurities.

Caption: Biosynthetic pathway of this compound and related impurities.

General Purification Workflow

This workflow provides a logical sequence for the downstream processing of this compound from the fermentation broth to a purified product.

Purification_Workflow start Fermentation Broth clarify Cell Removal & Clarification (Microfiltration/Ultrafiltration) start->clarify adsorb Adsorption Chromatography (e.g., Amberlite XAD) Removes pigments, hydrophobic impurities clarify->adsorb ionex Anion-Exchange Chromatography (e.g., Q Sepharose XL) Binds this compound adsorb->ionex Flow-through elute Salt Gradient Elution Separates this compound from biosynthetic intermediates ionex->elute analysis Purity Analysis (HPLC, LC/MS) elute->analysis Purest Fractions final Pure this compound analysis->final

Caption: A typical downstream processing workflow for this compound.

Troubleshooting Decision Tree

This diagram helps diagnose the source of impurities based on analytical results.

Caption: Decision tree for troubleshooting this compound impurities.

References

Technical Support Center: Strategies to Increase Productivity of Cephamycin C-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on increasing the productivity of cephamycin C-producing strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Issue 1: Low or No this compound Production Despite Good Cell Growth

Q: My Streptomyces clavuligerus culture shows good biomass, but the this compound titer is very low or absent. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from several factors, ranging from genetic regulation to subtle issues in your fermentation conditions. Here’s a step-by-step troubleshooting guide:

  • Verify the Integrity of the Biosynthetic Gene Cluster:

    • Potential Cause: Mutations, particularly in key regulatory genes, can silence the this compound biosynthetic pathway. The ccaR gene is a critical pathway-specific transcriptional activator for both this compound and clavulanic acid biosynthesis.[1][2][3] Its disruption leads to a complete loss of production.[1][4]

    • Troubleshooting Steps:

      • Sequence the ccaR gene and other key biosynthetic genes (lat, pcbAB, pcbC, cmcI, cmcJ) to check for mutations.[1][5][6]

      • If a mutation is found, complementation with a functional copy of the gene can restore production.

      • Perform RT-qPCR to analyze the transcript levels of the biosynthetic genes. Low or absent transcripts indicate a regulatory issue.

  • Assess Culture Medium Composition:

    • Potential Cause: The balance of carbon and nitrogen sources is crucial. Certain readily metabolizable carbon sources can cause carbon catabolite repression of secondary metabolism.

    • Troubleshooting Steps:

      • Review your medium composition. Starch is often more suitable than glycerol for this compound production.

      • Ensure an adequate supply of precursors, particularly L-lysine, L-cysteine, and L-valine.[5]

      • Optimize the C:N ratio in your medium.

  • Evaluate Fermentation Parameters:

    • Potential Cause: Suboptimal pH, temperature, or dissolved oxygen levels can inhibit the activity of biosynthetic enzymes even with good cell growth.

    • Troubleshooting Steps:

      • pH: Monitor the pH profile of your fermentation. The optimal pH for this compound production is typically between 6.0 and 7.5.[7] Implement pH control to maintain it within this range. This compound is more stable at quasi-neutral pH levels and degrades more rapidly in acidic or basic conditions.[7]

      • Temperature: The optimal temperature for production is generally between 26-30°C.

      • Aeration: Ensure sufficient dissolved oxygen (DO) levels. Inadequate oxygen can be a bottleneck for the enzymatic reactions in the biosynthetic pathway.

Issue 2: Inconsistent this compound Yields Between Batches

Q: I'm observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my fermentations?

A: Inconsistent yields are often due to a lack of tight control over starting materials and experimental conditions. Here’s how to address this:

  • Standardize Inoculum Preparation:

    • Potential Cause: Variability in the age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance.

    • Troubleshooting Steps:

      • Use a well-defined seed culture protocol. Start from a frozen spore stock or a freshly prepared spore suspension to ensure a consistent starting culture.

      • Control the age of the seed culture precisely.

      • Standardize the inoculum size (v/v %) for all production flasks or bioreactors.

  • Ensure Media Preparation Consistency:

    • Potential Cause: Errors in weighing, mixing, or sterilization of media components can lead to significant variations.

    • Troubleshooting Steps:

      • Double-check the calibration of your balances.

      • Prepare a large batch of media to be used for a series of experiments to minimize weighing errors between batches.

      • Ensure all media components are fully dissolved before sterilization.

      • Validate your sterilization process to avoid degradation of heat-sensitive components. Over-autoclaving can degrade essential nutrients.

  • Monitor and Control Fermentation Parameters Tightly:

    • Potential Cause: Even small variations in pH, temperature, and aeration between batches can impact final titers.

    • Troubleshooting Steps:

      • Utilize a well-calibrated bioreactor with automated control for pH, temperature, and dissolved oxygen.

      • If using shake flasks, ensure consistent shaking speed, flask type (baffled vs. non-baffled), and incubator temperature and humidity.

Issue 3: Suspected Contamination in the Culture

Q: My fermentation broth has an unusual appearance (e.g., milky white, strange odor), and the this compound yield is low. I suspect contamination. What should I do?

A: Contamination is a common and serious problem in long-duration fermentations.

  • Confirm Contamination:

    • Troubleshooting Steps:

      • Perform a Gram stain and microscopic examination of your culture to identify any foreign microorganisms. Streptomyces are Gram-positive, filamentous bacteria.

      • Plate a sample of your broth on a non-selective agar medium (e.g., Nutrient Agar) and incubate at 37°C. The rapid growth of distinct colonies different from Streptomyces confirms contamination.

  • Identify and Eliminate the Source of Contamination:

    • Potential Causes:

      • Inadequate Aseptic Technique: Improper handling during inoculation or sampling.

      • Contaminated Media or Reagents: One of the components of your medium may be contaminated.

      • Faulty Equipment: Leaky seals in a bioreactor or contaminated flasks.

      • Contaminated Inoculum: Your seed culture or spore stock may be contaminated.

    • Troubleshooting Steps:

      • Review and reinforce your aseptic techniques.

      • Sterility check each component of your medium by incubating a small sample.

      • Run a negative control (un-inoculated media) alongside your fermentation to check for media contamination.

      • Thoroughly inspect and sterilize all equipment before use.

      • Check the purity of your seed culture and master cell bank.

Frequently Asked Questions (FAQs)

Genetic Engineering & Strain Development

Q1: What are the most effective genetic engineering strategies to increase this compound production?

A1: Several metabolic engineering strategies have proven effective:

  • Overexpression of the ccaR gene: As the primary positive regulator, increasing the expression of ccaR can significantly upregulate the entire this compound and clavulanic acid biosynthetic pathways.[2][3][4] Overexpression of ccaR has been shown to increase this compound production by up to 6.1-fold.

  • Overexpression of precursor pathway genes: Increasing the supply of the amino acid precursors (L-lysine, L-cysteine, L-valine) can alleviate potential bottlenecks.[5] For example, overexpressing the lat gene (lysine-6-aminotransferase) can enhance the availability of α-aminoadipic acid, a key precursor.

  • Deletion of competing pathways: In strains that also produce other secondary metabolites, deleting the genes for those pathways can redirect metabolic flux towards this compound production. For instance, blocking the production of other clavams has been shown to increase the yield of clavulanic acid, a co-product of this compound.

Q2: My strain also produces clavulanic acid. How can I selectively increase this compound production?

A2: While ccaR regulates both pathways, some strategies can favor this compound production. The addition of 1,3-diaminopropane to the culture medium has been shown to dissociate the production of the two compounds.[8] Higher concentrations of 1,3-diaminopropane (e.g., 10 g/L) can increase this compound production by up to 300% while having a lesser effect on or even decreasing clavulanic acid production.[8]

Fermentation & Medium Optimization

Q3: What are the key components of a high-yield this compound fermentation medium?

A3: A well-defined medium is critical. Key components include:

  • Carbon Source: Starch is generally preferred over glycerol for this compound production.

  • Nitrogen Source: A combination of complex organic nitrogen sources like soybean meal, cottonseed flour, and yeast extract is often beneficial.

  • Precursors: Supplementation with L-lysine is crucial as it is a direct precursor.

  • Phosphate: Phosphate levels need to be carefully controlled as high concentrations can be inhibitory.

  • Trace Elements: Essential trace metals like iron, manganese, and zinc are required for enzyme function.

Q4: What is the optimal pH for this compound fermentation and why is it important?

A4: The optimal pH for this compound production is typically in the range of 6.0 to 7.5.[7] Maintaining this pH is critical for two main reasons:

  • Enzyme Activity: The biosynthetic enzymes responsible for this compound synthesis have optimal activity within this pH range.

  • Product Stability: this compound is more stable at near-neutral pH. It degrades significantly faster under highly acidic (pH 2.2) or alkaline (pH 8.7) conditions.[7] After 100 hours, degradation can be as high as 46% at pH 2.2 and 71% at pH 8.7, compared to 15-20% at quasi-neutral pH.[7]

Quantitative Data Summary

Table 1: Impact of Genetic Engineering Strategies on this compound Production

Genetic ModificationStrainFold Increase in this compound YieldReference
Overexpression of ccaRS. clavuligerus6.1(Kurt et al., 2013)
Disruption of lat (in a double mutant)High-titer industrial S. clavuligerus~10% increase in clavulanic acid (this compound production eliminated)[9]

Table 2: Effect of Medium Optimization and Additives on this compound Production

StrategyStrainInitial YieldOptimized/Final YieldFold IncreaseReference
Solid-state fermentation optimization (RSM)S. clavuligerus NT410.50 ± 1.04 mg/gds21.68 ± 0.76 mg/gds~2.1[10]
Addition of amino acids (post-RSM)S. clavuligerus NT421.68 ± 0.76 mg/gds27.41 ± 0.65 mg/gds~1.3[10]
Addition of 1,3-diaminopropane (10 g/L)S. clavuligerus--~3 (300%)[8]
Addition of L-lysine + 1,3-diaminopropane (7.5 g/L)S. clavuligerus--~11 (1100%)[8]

Experimental Protocols

Protocol 1: Protoplast Transformation of Streptomyces clavuligerus for Gene Overexpression

This protocol is adapted from established methods for Streptomyces and is suitable for introducing overexpression plasmids.

Materials:

  • Streptomyces clavuligerus spore suspension or mycelium from a liquid culture.

  • YEME medium (Yeast Extract-Malt Extract) supplemented with 0.5% glycine.

  • P Buffer (Protoplast Buffer).

  • Lysozyme solution (1 mg/mL in P Buffer).

  • Transformation Buffer (e.g., containing polyethylene glycol - PEG).

  • Plasmid DNA for overexpression.

  • Regeneration medium (e.g., R2YE agar).

  • Appropriate antibiotic for selection.

Methodology:

  • Mycelium Preparation: a. Inoculate 25 mL of YEME medium containing 0.5% glycine with S. clavuligerus spores or mycelium. b. Incubate at 30°C with shaking for 36-40 hours. c. Harvest the mycelium by centrifugation. d. Wash the mycelium pellet twice with 10.3% sucrose solution.

  • Protoplast Formation: a. Resuspend the mycelial pellet in 4 mL of lysozyme solution. b. Incubate at 30°C for 15-60 minutes. Monitor protoplast formation under a phase-contrast microscope. S. clavuligerus typically requires a shorter incubation time (around 15 minutes).[11] c. Gently pipette the suspension up and down to aid in protoplast release. d. Add 5 mL of P Buffer and filter the suspension through sterile cotton wool to remove mycelial fragments. e. Pellet the protoplasts by centrifugation and wash twice with P Buffer.

  • Transformation: a. Resuspend the protoplast pellet in a small volume of P Buffer. b. Add 1-5 µg of plasmid DNA to the protoplast suspension. c. Add Transformation Buffer (containing PEG) and mix gently. d. Incubate at room temperature for 1-2 minutes. e. Pellet the protoplasts by centrifugation.

  • Regeneration and Selection: a. Resuspend the protoplasts in P Buffer. b. Plate the protoplast suspension on regeneration agar plates (R2YE). c. Incubate at 30°C for 16-24 hours. d. Overlay the plates with a soft agar layer containing the appropriate selective antibiotic. e. Continue incubation until transformant colonies appear.

Protocol 2: HPLC Analysis of this compound in Fermentation Broth

This protocol provides a general method for the quantification of this compound.

Materials:

  • Fermentation broth sample.

  • 0.22 µm syringe filter.

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: 0.01 M acetic acid in HPLC-grade water.

  • This compound standard (if available) or Cephalosporin C for a relative quantification bioassay.

Methodology:

  • Sample Preparation: a. Harvest a sample from the fermentation broth. b. Centrifuge to pellet the mycelium. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

  • HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: 0.01 M acetic acid. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm. e. Injection Volume: 10-20 µL. f. Column Temperature: 28°C.

  • Quantification: a. Run a standard curve with known concentrations of a this compound standard. b. If a this compound standard is unavailable, a bioassay using a sensitive indicator strain like Escherichia coli ESS can be performed, often with cephalosporin C as a reference standard, to correlate peak area with biological activity.

Visualizations

Cephamycin_C_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Lysine L-Lysine alpha-Aminoadipic_acid alpha-Aminoadipic_acid L-Lysine->alpha-Aminoadipic_acid lat L-Cysteine L-Cysteine ACV_tripeptide ACV_tripeptide L-Cysteine->ACV_tripeptide L-Valine L-Valine L-Valine->ACV_tripeptide alpha-Aminoadipic_acid->ACV_tripeptide pcbAB Isopenicillin_N Isopenicillin_N ACV_tripeptide->Isopenicillin_N pcbC Penicillin_N Penicillin_N Isopenicillin_N->Penicillin_N Deacetoxycephalosporin_C Deacetoxycephalosporin_C Penicillin_N->Deacetoxycephalosporin_C cefD Deacetylcephalosporin_C Deacetylcephalosporin_C Deacetoxycephalosporin_C->Deacetylcephalosporin_C cefE O-Carbamoyldeacetylcephalosporin_C O-Carbamoyldeacetylcephalosporin_C Deacetylcephalosporin_C->O-Carbamoyldeacetylcephalosporin_C cmcH Cephamycin_C Cephamycin_C O-Carbamoyldeacetylcephalosporin_C->Cephamycin_C cmcI, cmcJ

Caption: this compound Biosynthetic Pathway.

Regulatory_Network cluster_regulators Regulatory Genes cluster_pathways Biosynthetic Pathways ccaR ccaR claR claR ccaR->claR Activates Cephamycin_C_Biosynthesis Cephamycin_C_Biosynthesis ccaR->Cephamycin_C_Biosynthesis Activates Clavulanic_Acid_Biosynthesis Clavulanic_Acid_Biosynthesis claR->Clavulanic_Acid_Biosynthesis Activates

Caption: Simplified Regulatory Network of this compound and Clavulanic Acid.

Troubleshooting_Workflow Start Low/No this compound Production Good_Growth Good Cell Growth? Start->Good_Growth Check_Genetics Check for mutations in biosynthetic/regulatory genes Good_Growth->Check_Genetics Yes Optimize_Medium Optimize medium composition (C:N ratio, precursors) Good_Growth->Optimize_Medium Yes Control_Parameters Verify and control fermentation parameters (pH, Temp, DO) Good_Growth->Control_Parameters Yes Inconsistent_Yield Inconsistent Yields? Check_Genetics->Inconsistent_Yield Optimize_Medium->Inconsistent_Yield Control_Parameters->Inconsistent_Yield Standardize_Inoculum Standardize inoculum preparation Inconsistent_Yield->Standardize_Inoculum Yes Standardize_Media Ensure consistent media preparation Inconsistent_Yield->Standardize_Media Yes

Caption: Troubleshooting Workflow for Low this compound Production.

References

Technical Support Center: Troubleshooting Low Bioactivity of Cephamycin C Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low bioactivity in their cephamycin C extracts. The following information is designed to help you troubleshoot common issues in your experimental workflow, from fermentation and extraction to storage and bioactivity assessment.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces clavuligerus culture is growing well, but the this compound yield is consistently low. What are the most common causes?

A1: Low this compound yield despite good cell growth often points to issues in the secondary metabolism. Key areas to investigate include:

  • Suboptimal Fermentation Parameters: Incorrect pH, temperature, dissolved oxygen levels, or agitation speed can significantly impact secondary metabolite production without hindering growth. The optimal pH for Streptomyces growth and antibiotic production is typically around 7.0.[1]

  • Media Composition: The concentrations of carbon and nitrogen sources are critical. Common sources include glucose, starch, soybean meal, and yeast extract.[1] Imbalances or limitations in these can shift metabolism away from antibiotic production.

  • Precursor Limitation: The biosynthesis of this compound may be limited by the availability of specific precursors.

Q2: I've observed a significant drop in the bioactivity of my purified this compound extract after storage. What could be the reason?

A2: this compound, like other β-lactam antibiotics, is susceptible to degradation. The loss of bioactivity upon storage is likely due to chemical instability. Key factors influencing stability are:

  • pH: this compound is most stable at quasi-neutral pH (6.0-7.6). It degrades more rapidly at acidic (below 6.0) and basic (above 7.6) pH levels.[2] After 100 hours at 20°C, this compound showed 46% degradation at pH 2.2 and 71% at pH 8.7, compared to 15-20% at quasi-neutral pH.[2]

  • Temperature: For long-term storage, frozen conditions are recommended. Stock solutions of many β-lactam antibiotics are stable for extended periods at -20°C or -80°C.[3][4] Powdered forms are more stable than solutions.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and loss of activity. It is advisable to store extracts in single-use aliquots.[4]

Q3: My bioassay results show high activity, but HPLC analysis indicates a low concentration of this compound. Why is there a discrepancy?

A3: This discrepancy often arises from the presence of other bioactive compounds in your extract.

  • Interfering Compounds: The fermentation broth of S. clavuligerus can contain other β-lactam antibiotics, such as penicillin N, which also exhibit antibacterial activity and can inflate the results of a non-specific bioassay.[5]

  • Bioassay Limitations: Bioassays measure the overall antimicrobial effect, not the concentration of a specific compound. HPLC provides a more accurate quantification of this compound.

Q4: What are the key degradation pathways for this compound that I should be aware of?

A4: The primary mechanism of this compound degradation involves the opening of the β-lactam ring, which is essential for its antibacterial activity. This can be caused by hydrolysis, which is accelerated at non-optimal pH and higher temperatures.

Troubleshooting Guides

Issue 1: Consistently Low Bioactivity in Crude Extracts

If you are experiencing low bioactivity from the initial extraction, follow this troubleshooting workflow:

Low_Bioactivity_Workflow start Start: Low Bioactivity in Crude Extract check_fermentation Review Fermentation Parameters (pH, Temp, DO) start->check_fermentation check_media Analyze Media Composition check_fermentation->check_media Optimal optimize_fermentation Optimize Fermentation Conditions check_fermentation->optimize_fermentation Suboptimal check_strain Verify Strain Integrity and Productivity check_media->check_strain Balanced optimize_media Adjust Media Components (Carbon/Nitrogen Ratio) check_media->optimize_media Imbalanced new_culture Start New Culture from Stock check_strain->new_culture Compromised check_extraction Evaluate Extraction Protocol check_strain->check_extraction Healthy end End: Improved Bioactivity optimize_fermentation->end optimize_media->end new_culture->end optimize_extraction Modify Extraction Solvent and pH check_extraction->optimize_extraction Inefficient check_extraction->end Efficient optimize_extraction->end

Troubleshooting workflow for low bioactivity.
Issue 2: Loss of Bioactivity During/After Purification

If you observe a decrease in bioactivity after purification steps, consider the following:

  • pH Shifts: Ensure that the pH of all buffers and solvents used during purification is maintained in the neutral range (6.0-7.6) to prevent degradation.[2]

  • Temperature Control: Perform purification steps at a low temperature (e.g., 4°C) whenever possible to minimize thermal degradation.

  • Column Material: Some chromatography resins may non-specifically bind or degrade the antibiotic. Ensure the chosen resin is compatible with this compound.

  • Solvent Effects: Organic solvents used in chromatography can sometimes denature or degrade antibiotics. Use HPLC-grade solvents and minimize exposure time.

Data Presentation

Table 1: Factors Affecting this compound Stability and Bioactivity
ParameterOptimal RangeSuboptimal RangePotential Impact of Suboptimal Conditions
pH (Storage/Processing) 6.0 - 7.6< 6.0 or > 7.6Increased degradation via hydrolysis of the β-lactam ring.[2]
Temperature (Storage) -20°C to -80°C (long-term)4°C (short-term) or Room TempAccelerated chemical degradation.[3][4]
Fermentation pH ~7.0< 6.5 or > 8.0Reduced enzyme activity for biosynthesis.[1]
Fermentation Temperature 28 - 30°C< 25°C or > 35°CDecreased metabolic activity and antibiotic production.

Experimental Protocols

Protocol 1: Agar Diffusion Bioassay for this compound Activity

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of this compound extracts.

Materials:

  • Nutrient agar plates

  • Indicator microorganism: Escherichia coli ESS (supersensitive to β-lactam antibiotics)[6]

  • Sterile paper discs (6 mm)

  • This compound extract (and a standard of known concentration, if available)

  • Sterile water or appropriate solvent

  • Incubator (37°C)

Procedure:

  • Prepare a lawn of E. coli ESS on the nutrient agar plates by evenly spreading a liquid culture.

  • Allow the plates to dry for 10-15 minutes in a laminar flow hood.

  • Impregnate sterile paper discs with a known volume (e.g., 20 µL) of the this compound extract at different dilutions.

  • Place the discs onto the agar surface, ensuring firm contact.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around each disc. The size of the zone is proportional to the antimicrobial activity.

Protocol 2: HPLC Quantification of this compound

This protocol allows for the accurate quantification of this compound in your extracts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: 0.01 M acetic acid in HPLC-grade water[7]

  • This compound standard of known concentration

  • Your this compound extract, filtered through a 0.22 µm filter

  • HPLC-grade water and acetic acid

Procedure:

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength of 254 nm.[7]

  • Prepare a standard curve by injecting known concentrations of the this compound standard.

  • Inject a known volume (e.g., 20 µL) of your filtered extract.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in your sample by comparing its peak area to the standard curve.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] Specifically, it targets penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[10] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[8]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Cross-linked Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CephamycinC This compound CephamycinC->Inhibition Experimental_Workflow Fermentation S. clavuligerus Fermentation Harvest Harvest Culture Broth (Centrifugation/Filtration) Fermentation->Harvest Extraction Extraction of Supernatant Harvest->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Bioassay Bioactivity Assessment (Agar Diffusion Assay) Purification->Bioassay HPLC Quantification (HPLC Analysis) Purification->HPLC

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Cephamycin C and Cephalothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two notable β-lactam antibiotics: cephamycin C and cephalothin. This compound, a naturally derived cephamycin, and cephalothin, a first-generation cephalosporin, are both crucial in the landscape of antibacterial therapy. This document synthesizes available experimental data to offer an objective comparison of their performance, particularly focusing on their activity in preclinical models.

Executive Summary

This compound demonstrates superior in vivo efficacy against a range of Gram-negative bacteria, especially those producing β-lactamase enzymes, when compared to cephalothin.[1][2][3][4] While both antibiotics are effective against susceptible Gram-positive organisms, the enhanced stability of this compound against β-lactamases gives it a significant advantage in treating infections caused by resistant Gram-negative pathogens.[1][2][3][4][5]

Quantitative Data Comparison

FeatureThis compoundCephalothinReferences
Overall Gram-Negative Activity Good to ExcellentModerate[1][2][3][4]
Activity Against β-lactamase Producers HighLow[1][2][3][4][5]
Activity Against Proteus spp. Effective, including β-lactamase-producing strainsLess effective against resistant strains[1][2][3][4]
Overall Gram-Positive Activity GoodGood[6]

Mechanism of Action

Both this compound and cephalothin are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[6] Their primary molecular targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The binding of these β-lactam antibiotics to PBPs inactivates them, leading to a weakened cell wall and subsequent cell lysis.

The key structural difference that dictates their varied efficacy lies in the 7-α-methoxy group present in this compound. This modification provides this compound with a remarkable resistance to degradation by a wide range of β-lactamase enzymes, which are a common mechanism of resistance in Gram-negative bacteria. Cephalothin, lacking this protective group, is more susceptible to inactivation by these enzymes.

cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Leads to CellWall Stable Cell Wall Peptidoglycan->CellWall CephamycinC This compound CephamycinC->PBP Inhibits BetaLactamase β-lactamase CephamycinC->BetaLactamase Resistant to Cephalothin Cephalothin Cephalothin->PBP Inhibits BetaLactamase->Cephalothin Inactivates

Mechanism of Action of this compound and Cephalothin.

Experimental Protocols

The in vivo efficacy of this compound and cephalothin has been primarily evaluated using the mouse protection test, also known as a murine sepsis model. Below is a representative, detailed protocol synthesized from established methodologies for this type of study.

Objective: To determine the in vivo efficacy of a test antibiotic (e.g., this compound or cephalothin) in protecting mice against a lethal bacterial infection.

Materials:

  • Specific pathogen-free mice (e.g., Swiss albino or similar strain), typically 18-22 grams.

  • Bacterial strain of interest (e.g., a β-lactamase-producing E. coli or K. pneumoniae).

  • Test antibiotics (this compound and cephalothin) dissolved in a sterile vehicle (e.g., sterile saline or phosphate-buffered saline).

  • Vehicle control (sterile saline or PBS).

  • Mucin or other agents to enhance infection (optional, depending on the bacterial strain's virulence).

  • Standard laboratory equipment for animal handling, injections, and observation.

Procedure:

  • Infection Preparation:

    • The bacterial strain is grown in a suitable broth medium to a logarithmic phase.

    • The bacterial culture is then diluted to a predetermined concentration that will cause a lethal infection in the control group (typically determined in preliminary studies to establish the LD50 or a lethal dose).

    • The bacterial suspension may be mixed with a mucin solution to enhance the virulence of the infection.

  • Animal Grouping and Infection:

    • Mice are randomly assigned to treatment and control groups.

    • Each mouse is inoculated intraperitoneally with the prepared bacterial suspension.

  • Treatment Administration:

    • At specified time points post-infection (e.g., 1 and 5 hours), the treatment groups are administered the test antibiotics subcutaneously or intraperitoneally.

    • The control group receives the vehicle alone.

    • A range of antibiotic doses is typically tested to determine the dose-response relationship and calculate the ED50.

  • Observation and Data Collection:

    • The mice are observed for a set period, typically 7 to 14 days.

    • Mortality is recorded daily for each group.

  • Data Analysis:

    • The cumulative mortality for each group is calculated.

    • The ED50 value, the dose of the antibiotic that protects 50% of the infected mice from death, is determined using statistical methods such as probit analysis.

Start Start BacterialCulture Bacterial Culture (Log Phase) Start->BacterialCulture InoculumPrep Inoculum Preparation BacterialCulture->InoculumPrep AnimalGrouping Animal Grouping (Randomized) InoculumPrep->AnimalGrouping Infection Intraperitoneal Infection AnimalGrouping->Infection Treatment Antibiotic Administration Infection->Treatment Observation Observation Period (7-14 days) Treatment->Observation DataCollection Record Mortality Observation->DataCollection Analysis Calculate ED50 DataCollection->Analysis End End Analysis->End

Experimental Workflow for a Mouse Protection Test.

Conclusion

The available in vivo data strongly suggest that this compound is a more robust therapeutic agent than cephalothin for infections caused by Gram-negative bacteria, particularly those that have acquired resistance through the production of β-lactamases. This advantage is directly attributable to the unique chemical structure of this compound, which confers stability against enzymatic degradation. For drug development professionals, these findings underscore the importance of designing β-lactam antibiotics that can withstand common bacterial resistance mechanisms. Further head-to-head preclinical studies with standardized protocols and a broader range of clinically relevant, resistant isolates would be invaluable in further delineating the comparative efficacy of these and other novel antimicrobial agents.

References

Cephamycin C: A Comparative Guide to its Antibacterial Activity Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of cephamycin C against various resistant bacterial strains, supported by experimental data. This compound, a β-lactam antibiotic, demonstrates notable stability against certain β-lactamases, rendering it effective against some cephalosporin-resistant bacteria.

Executive Summary

This compound exhibits significant in vitro activity against a range of Gram-negative bacteria that have developed resistance to other cephalosporins. Its unique 7-α-methoxy group provides stability against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs). This guide presents available data on its efficacy, particularly against resistant strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, and compares its activity with other relevant β-lactam antibiotics.

Comparative Antibacterial Activity

The following tables summarize the in vitro activity of this compound and its derivatives (cefoxitin and cefmetazole) against key resistant bacterial strains. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Table 1: Activity of Cephamycins Against ESBL-Producing E. coli and K. pneumoniae

AntibioticOrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
CefoxitinESBL-producing E. coli & K. pneumoniae29-->80[1]
CefmetazoleESBL-producing E. coli & K. pneumoniae29-->80[1]
CefmetazoleESBL-producing K. pneumoniae112≤0.5195.5[2]
CefmetazoleESBL-producing P. mirabilis291482.7[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Comparative Activity of this compound and other Cephalosporins Against Proteus mirabilis

AntibioticStrainInoculum Size (CFU/mL)MIC (µg/mL)Reference
This compound P. mirabilis5 x 10⁵10-fold increase from baseline[3]
CephalothinP. mirabilis5 x 10⁵>200-fold increase from baseline[3]
CephaloridineP. mirabilis5 x 10⁵>200-fold increase from baseline[3]

Note: This data highlights the reduced inoculum effect of this compound compared to other cephalosporins against Proteus mirabilis.

Mechanism of Action and Resistance

This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[4] The stability of cephamycins against many β-lactamases is attributed to their 7-α-methoxy group, which protects the β-lactam ring from enzymatic hydrolysis.

dot

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM_peptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM_peptide MurC, D, E, F Lipid_I Lipid I UDP-NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation (PBP) Crosslinked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Crosslinked_peptidoglycan Transpeptidation (PBP) PBP Penicillin-Binding Proteins (PBPs) Cephamycin_C This compound Cephamycin_C->PBP Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.[5][6]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.

  • Antimicrobial Agent: Prepare a stock solution of this compound at a known concentration.

  • Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Procedure:

  • Dispense the CAMHB into the wells of the microtiter plate.

  • Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

3. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

dot

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Media Prepare Mueller-Hinton Broth Serial_Dilution Perform Serial Dilution of this compound in Microtiter Plate Prepare_Media->Serial_Dilution Prepare_Antibiotic Prepare this compound Stock Solution Prepare_Antibiotic->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Plate Visually Inspect Plate for Growth Incubate_Plate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Plate->Determine_MIC

Caption: Experimental Workflow for MIC Determination.

Conclusion

The available data indicates that this compound and related cephamycins are effective in vitro against certain strains of cephalosporin-resistant Gram-negative bacteria, particularly those producing ESBLs. Their stability against β-lactamases makes them a valuable area of study in the ongoing search for effective treatments against antimicrobial-resistant pathogens. Further research with standardized methodologies is crucial to fully elucidate the clinical potential of this compound.

References

comparative analysis of cephamycin C production in different Streptomyces species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cephamycin C, a potent β-lactam antibiotic, is a vital precursor for the synthesis of second-generation cephalosporins. Its production is primarily attributed to various species of the genus Streptomyces, filamentous bacteria renowned for their prolific output of secondary metabolites. This guide provides a comparative analysis of this compound production across different Streptomyces species, supported by experimental data, detailed methodologies, and pathway visualizations to aid in strain selection and process optimization for enhanced antibiotic yields.

Comparative Production of this compound

The production of this compound has been documented in several actinomycetes, with Streptomyces clavuligerus and Streptomyces cattleya being among the most extensively studied.[1][2] Other notable producers include Streptomyces jumonjinensis, Streptomyces katsurahamanus, and Nocardia lactamdurans.[2] The yield of this compound is highly dependent on the species, strain, and fermentation conditions.

Streptomyces SpeciesStrainFermentation TypeKey Medium ComponentsThis compound YieldReference
Streptomyces clavuligerusNT4Solid-State FermentationCottonseed meal10.50 ± 1.04 mg/gds[Bussari et al., 2008][1][2]
Streptomyces clavuligerusNT4 (Optimized)Solid-State FermentationOptimized medium with amino acids27.41 ± 0.65 mg/gds[Bussari et al., 2008][2][3]
Streptomyces clavuligerusWild TypeFed-batchGlycerol feed566.5 mg/L[Neto et al., 2012][4]
Streptomyces clavuligerusWild TypeBatchStarch241.0 mg/L[Neto et al., 2012][4]
Streptomyces cattleyaNot SpecifiedSubmerged FermentationAsparagine as nitrogen sourceHigher production compared to glutamine or ammonium[Liras et al., 1988][5]

gds: grams of dry substrate

It is important to note that Streptomyces clavuligerus often produces clavulanic acid, a β-lactamase inhibitor, concurrently with this compound.[6][7] The biosynthesis of both compounds is coordinately regulated, presenting both an opportunity for co-production of valuable pharmaceuticals and a challenge in optimizing for a single product.[6][7] Studies have shown that the choice of carbon source can influence the ratio of this compound to clavulanic acid, with dextrose and starch favoring this compound production, while glycerol tends to enhance clavulanic acid yields.[4][8][9]

This compound Biosynthesis and Regulation

The biosynthesis of this compound originates from three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[10] These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The pathway then proceeds through the formation of isopenicillin N, which is a crucial intermediate. A series of enzymatic steps, including epimerization, ring expansion, hydroxylation, and carbamoylation, convert isopenicillin N into this compound.

A key regulatory element in this pathway, particularly in S. clavuligerus, is the CcaR protein, a pathway-specific transcriptional activator.[10][11] The ccaR gene is essential for the biosynthesis of both this compound and clavulanic acid.[6][11] Mutants lacking a functional ccaR gene exhibit a significant reduction or complete abolishment of this compound production, which is attributed to the lack of expression of early and middle pathway biosynthetic enzymes.[11]

Cephamycin_C_Biosynthesis_Pathway precursors L-α-Aminoadipic Acid L-Cysteine L-Valine acv δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv ACV Synthetase (pcbAB) ipn Isopenicillin N acv->ipn Isopenicillin N Synthase (pcbC) penN Penicillin N ipn->penN Isopenicillin N Epimerase (cefD) daoc Deacetoxycephalosporin C penN->daoc Expandase (cefE) oac O-Carbamoyldeacetylcephalosporin C daoc->oac Hydroxylase (cefF) Carbamoyltransferase (cmcI) cephC This compound oac->cephC O-Carbamoyltransferase (cmcJ) ccaR CcaR biosynthesis_genes Biosynthesis Genes (e.g., lat, pcbC, cefD, cefE, cefF, cmcI, cmcJ) ccaR->biosynthesis_genes Activates Transcription

This compound Biosynthesis Pathway

Experimental Protocols

Fermentation for this compound Production

This protocol is a generalized procedure based on methodologies reported for Streptomyces clavuligerus.

a. Inoculum Preparation:

  • Aseptically transfer a loopful of a sporulated culture of the desired Streptomyces species from a slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

b. Production Fermentation:

  • Inoculate a production medium with the seed culture (typically 5-10% v/v). Production media composition can vary, but a representative medium for S. clavuligerus might contain (per liter): 10 g starch, 10 g glycerol, 15 g soybean meal, 1 g K₂HPO₄, and 0.5 g MgSO₄·7H₂O. The pH is adjusted to 7.0 before sterilization.

  • For solid-state fermentation, a substrate like cottonseed meal is moistened and inoculated.[1][2]

  • Incubate the production culture at 28°C with agitation (e.g., 200 rpm for submerged fermentation) for 7-10 days.

  • Aseptically withdraw samples at regular intervals for analysis.

Quantification of this compound

a. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove mycelia.

  • Filter the supernatant through a 0.22 µm syringe filter to obtain a clear sample for analysis.[12]

b. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is commonly used.[12]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent like methanol or acetonitrile.[12]

  • Detection: UV detection at a wavelength of approximately 273 nm is suitable for this compound.[13]

  • Quantification: A calibration curve is generated using a this compound standard of known concentrations. The concentration in the samples is determined by comparing the peak area with the calibration curve.

c. Bioassay:

  • An agar diffusion assay using a susceptible indicator organism, such as Escherichia coli ESS, can be employed.

  • Sterile paper discs are impregnated with the filtered fermentation broth and placed on agar plates seeded with the indicator bacterium.

  • The plates are incubated, and the diameter of the zone of inhibition is measured.

  • The concentration of this compound is determined by comparing the zone of inhibition with that produced by known concentrations of a standard antibiotic, such as cephalosporin C.

Experimental_Workflow start Streptomyces Spore Stock inoculum Inoculum Culture (Seed Medium) start->inoculum fermentation Production Fermentation (Submerged or Solid-State) inoculum->fermentation sampling Aseptic Sampling fermentation->sampling centrifugation Centrifugation (Remove Mycelia) sampling->centrifugation filtration Filtration (0.22 µm) (Clarify Supernatant) centrifugation->filtration analysis Analysis filtration->analysis hplc HPLC (Quantification) analysis->hplc bioassay Bioassay (Activity Measurement) analysis->bioassay end Data Interpretation hplc->end bioassay->end

Experimental Workflow for this compound Production and Analysis

Conclusion

The production of this compound is a complex process influenced by the genetic background of the producing Streptomyces strain and the specific fermentation conditions employed. Streptomyces clavuligerus remains a workhorse for both this compound and clavulanic acid production, with a wealth of information available on its genetic regulation and fermentation optimization. However, other species like S. cattleya also present viable alternatives. This guide provides a foundational understanding for researchers to compare and select appropriate species and methodologies for their specific research and development goals in the pursuit of enhanced this compound production. Further research into the genetic engineering of these strains and the optimization of fermentation processes holds the key to unlocking even higher yields of this critical antibiotic precursor.

References

Navigating the Landscape of β-Lactam Resistance: A Comparative Guide to Cephamycin C and Other β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of Cephamycin C's performance against other β-lactam antibiotics, supported by experimental data, detailed protocols, and visualizations of the underlying resistance mechanisms.

This compound and its derivatives stand out within the broad class of β-lactam antibiotics due to their unique structural features that confer stability against a wide array of β-lactamase enzymes. This inherent resistance makes them a critical tool in treating infections caused by bacteria that have developed resistance to other β-lactams, such as penicillins and cephalosporins.

Comparative Efficacy: A Quantitative Look at Cross-Resistance

The following tables summarize the in vitro activity of this compound and its derivatives (cefoxitin and cefotetan) compared to other β-lactam antibiotics against various clinically significant bacterial species, including those with well-characterized resistance mechanisms such as Extended-Spectrum β-Lactamase (ESBL) and AmpC β-lactamase production.

Table 1: Comparative in vitro activity against Bacteroides fragilis group

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible
Cefoxitin86491%[1]
Cefotetan--73%[1]
Moxalactam464-
Cefoperazone-64-
Cefotaxime-64-
Carbenicillin-64-
Meropenem≤1≤1>98%
Imipenem≤1≤1>98%
Piperacillin/Tazobactam≤16≤32>98%

Data synthesized from multiple sources. MIC values and susceptibility rates can vary based on the specific isolates and testing methodologies used.[1][2][3]

Table 2: Comparative in vitro activity against ESBL-producing Enterobacteriaceae

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible
This compound--Generally active
Cefoxitin≤2>32~80-90%
Cefotetan≤2>32~70-80%
Ceftazidime>32>32<20%
Cefotaxime>32>32<20%
Piperacillin/Tazobactam8>64~80-90%
Imipenem≤0.51>98%
Meropenem≤0.51>98%

Data synthesized from multiple sources. ESBLs are unable to hydrolyze cephamycins.[4] Susceptibility can be influenced by other resistance mechanisms like porin loss.

Table 3: Comparative in vitro activity against AmpC-producing Enterobacteriaceae

AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible
This compound--Generally active
Cefoxitin416Variable
Cefotetan8>32Variable
Ceftazidime>32>32Low
Cefotaxime>32>32Low
Cefepime≤28Moderate to High
Imipenem≤0.51High
Meropenem≤0.51High

Data synthesized from multiple sources. AmpC β-lactamases can confer resistance to cephamycins, though they are generally more stable than third-generation cephalosporins.[5][6][7]

The Structural Advantage of Cephamycins

The key to the stability of cephamycins against many β-lactamases is the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[8][9] This structural modification provides steric hindrance, preventing the β-lactamase enzyme from effectively binding to and hydrolyzing the β-lactam ring.

Cephamycin vs. Cephalosporin Core Structures

Mechanisms of β-Lactam Resistance and Cephamycin Stability

Bacteria primarily resist β-lactam antibiotics through the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The stability of cephamycins to many of these enzymes is a key advantage.

G penicillins Penicillins beta_lactamase β-Lactamase Production (e.g., ESBL, AmpC) penicillins->beta_lactamase Hydrolyzed by many porin_loss Porin Channel Loss penicillins->porin_loss pbp_modification PBP Modification penicillins->pbp_modification cephalosporins Cephalosporins cephalosporins->beta_lactamase Hydrolyzed by ESBLs & AmpC cephalosporins->porin_loss cephalosporins->pbp_modification cephamycin_c This compound cephamycin_c->beta_lactamase Stable to many (incl. ESBLs) cephamycin_c->porin_loss cephamycin_c->pbp_modification carbapenems Carbapenems carbapenems->beta_lactamase Stable to most (except carbapenemases) carbapenems->porin_loss carbapenems->pbp_modification

β-Lactam Resistance Pathways

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of antibiotic resistance studies. Below are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic stock solutions of this compound and comparator β-lactams.

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

2. Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Add 50 µL of the 2x concentrated antibiotic stock solution to the first well of each row.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculate each well with 50 µL of the standardized bacterial suspension. This brings the total volume in each well to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

G start Start prepare_plate Prepare 96-well plate with serial dilutions of antibiotics in broth start->prepare_plate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_plate->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth Microdilution Workflow
β-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay is used to measure the ability of a bacterial extract to hydrolyze a chromogenic cephalosporin, nitrocefin.

1. Preparation of Reagents:

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO).

  • Phosphate buffer (e.g., 50 mM, pH 7.0).

  • Bacterial cell lysate containing β-lactamase.

2. Procedure:

  • In a 96-well plate, add a specific volume of phosphate buffer to each well.

  • Add the bacterial lysate to the test wells.

  • To initiate the reaction, add a diluted solution of nitrocefin to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

3. Data Analysis:

  • The rate of hydrolysis is determined by the change in absorbance over time. This can be used to calculate the specific activity of the β-lactamase.

References

The Synergistic Power of Cephamycin C and Clavulanic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Enhanced Antibacterial Efficacy Against Beta-Lactamase-Producing Bacteria

The rising prevalence of antibiotic resistance necessitates innovative strategies to preserve the efficacy of existing antimicrobial agents. One such strategy is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. This guide provides a comprehensive comparison of the synergistic effects of cephamycin C, a potent β-lactam antibiotic, with clavulanic acid, a well-established β-lactamase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this powerful combination.

Mechanism of Synergistic Action

This compound, a member of the cephamycin family of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. However, its effectiveness can be compromised by β-lactamase enzymes, which are produced by resistant bacteria and hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2][3]

Clavulanic acid, on its own, possesses weak antibacterial activity. Its crucial role lies in its ability to irreversibly bind to and inactivate a wide range of β-lactamase enzymes.[1] By neutralizing these enzymes, clavulanic acid effectively protects this compound from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis. This synergistic relationship restores and enhances the antibacterial spectrum of this compound against many resistant bacterial strains.

cluster_bacterium Bacterial Cell Cephamycin_C This compound PBP Penicillin-Binding Proteins (PBPs) Cephamycin_C->PBP Binds to & Inhibits Clavulanic_Acid Clavulanic Acid Beta_Lactamase β-Lactamase Enzyme Clavulanic_Acid->Beta_Lactamase Inhibits Beta_Lactamase->Cephamycin_C Inactivates Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Inhibition_of_Synthesis Inhibition of Cell Wall Synthesis & Bacterial Cell Death Cell_Wall->Inhibition_of_Synthesis

Mechanism of synergistic action between this compound and Clavulanic Acid.

Quantitative Analysis of Synergy: The Checkerboard Assay

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[4][5]

FIC Index Calculation:

FIC Index = FIC of this compound + FIC of Clavulanic Acid

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

Table 1: Representative Checkerboard Assay Results

Bacterial StrainAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
E. coli (ESBL-producing)This compound6480.125Synergy
Clavulanic Acid1640.25
Combination 0.375
K. pneumoniae (ESBL-producing)This compound128160.125Synergy
Clavulanic Acid1620.125
Combination 0.25

Note: The data in this table is hypothetical and serves as an illustrative example of expected synergistic outcomes based on studies of similar antibiotic combinations.[6][7][8]

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard microdilution assay to determine the FIC index.[4][5]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and clavulanic acid in an appropriate solvent and dilute to the desired starting concentrations in Mueller-Hinton Broth (MHB).

  • Microtiter Plate Setup: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and clavulanic acid along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone as controls. Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: Calculate the FIC index for each well showing no growth using the formula described above. The lowest FIC index is reported as the result for the combination.

cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilute this compound (Columns) A->D B Prepare Clavulanic Acid Stock Solution E Serial Dilute Clavulanic Acid (Rows) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Wells with Bacterial Suspension C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Read MICs for Each Well G->H I Calculate FIC Index (FIC ≤ 0.5 = Synergy) H->I

Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of an antibiotic combination over time.

  • Preparation: Prepare tubes with MHB containing this compound alone, clavulanic acid alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC). Also include a growth control tube without any antibiotics.

  • Inoculation: Inoculate all tubes with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube, perform serial dilutions, and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The combination of this compound with clavulanic acid represents a promising strategy to combat infections caused by β-lactamase-producing bacteria. The mechanistic rationale is strong, with clavulanic acid acting as a "bodyguard" to protect this compound from enzymatic inactivation. While direct, comprehensive clinical data for this specific pairing is an area for future research, the principles of synergy, supported by extensive evidence from combinations of other cephalosporins with clavulanic acid, suggest a high potential for enhanced therapeutic outcomes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the synergistic potential of this and other antibiotic combinations.

References

A Comparative Validation of HPLC and Bioassay for the Quantification of Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and microbiological bioassay for the quantitative analysis of cephamycin C, a potent β-lactam antibiotic. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research, development, and quality control of pharmaceuticals. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on validation parameters, and discusses the advantages and limitations of each technique.

Introduction

This compound is a member of the cephamycin family of β-lactam antibiotics, which are closely related to cephalosporins. It is a valuable intermediate in the production of several semi-synthetic antibiotics. Accurate quantification of this compound in fermentation broths and purification intermediates is essential for process optimization and quality assurance. The two most common analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) and the microbiological bioassay. While HPLC offers high specificity and precision, the bioassay provides a measure of the biological activity of the antibiotic. This guide aims to provide a comprehensive comparison to aid researchers in selecting the most suitable method for their specific needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is a generalized procedure for the quantitative analysis of this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

  • This compound reference standard (if available) or a closely related standard such as Cephalosporin C

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1 M ammonium acetate buffer by dissolving approximately 7.71 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.6 with glacial acetic acid. The mobile phase typically consists of a mixture of the ammonium acetate buffer and acetonitrile in a ratio of 95:5 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in deionized water (e.g., 1000 µg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by dilution with the mobile phase.

  • Sample Preparation: Centrifuge the fermentation broth or sample to remove cells and particulate matter. Filter the supernatant through a 0.45 µm membrane filter. Dilute the filtered sample with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 0.1 M ammonium acetate buffer (pH 5.6): Acetonitrile (95:5, v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 25 µL

    • Detection: UV at 250 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Microbiological Bioassay (Agar Diffusion Method)

This protocol describes a typical agar diffusion bioassay for determining the potency of this compound.

Instrumentation:

  • Incubator (37°C)

  • Autoclave

  • Spectrophotometer

  • Sterile Petri dishes

  • Sterile stainless steel cylinders (or paper discs)

  • Calipers

Reagents and Materials:

  • Nutrient agar

  • Peptone

  • Beef extract

  • Test microorganism (e.g., Escherichia coli ESS)[1]

  • Cephalosporin C (as a reference standard, since a commercial this compound standard is often unavailable)[1]

  • Phosphate buffer

  • Sterile saline solution

Procedure:

  • Media Preparation: Prepare nutrient agar by dissolving peptone (5 g/L), beef extract (3 g/L), and agar (15 g/L) in deionized water. Adjust the pH to 7.2 and sterilize by autoclaving.[1]

  • Inoculum Preparation: Inoculate a suitable broth medium with the test microorganism and incubate to obtain a fresh culture. Dilute the culture with sterile saline to a standardized turbidity (e.g., matching a 0.5 McFarland standard).

  • Plate Preparation: Seed the molten nutrient agar (cooled to 45-50°C) with the prepared inoculum. Pour the seeded agar into sterile Petri dishes on a level surface and allow it to solidify.

  • Standard and Sample Preparation: Prepare a stock solution of the Cephalosporin C reference standard. From this, prepare a series of standard solutions of known concentrations in a suitable buffer. Prepare the this compound sample to an expected concentration within the range of the standard curve.

  • Assay: Place sterile cylinders onto the surface of the agar plates. Fill the cylinders with the standard solutions and the sample solution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zones of inhibition around each cylinder using calipers. Construct a standard curve by plotting the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones. Determine the potency of the sample by interpolating its mean inhibition zone diameter on the standard curve.

Comparative Validation Data

Due to the limited availability of comprehensive, side-by-side validation data for this compound, the following tables present a comparison of typical validation parameters for HPLC and bioassay methods for a closely related and widely studied cephalosporin, Cephalexin. This data is representative of the performance expected for these analytical techniques with cephalosporin-type antibiotics. Qualitative comparisons specific to this compound are also included.

Table 1: Comparison of Method Validation Parameters for Cephalexin Analysis

Validation ParameterHPLC MethodBioassay Method (Agar Diffusion)Reference
Linearity (Correlation Coefficient, r²) > 0.999Typically 0.98 - 0.99[2]
Accuracy (Recovery, %) 98 - 102%95 - 105%[2]
Precision (Relative Standard Deviation, RSD) < 2%5 - 15%[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/mL

Note on this compound Analysis: For this compound specifically, one study reported a correlation coefficient (r²) of 0.98 for their HPLC method.[1] The same study noted that the bioassay method tends to overestimate the concentration of this compound , likely due to the presence of other biologically active compounds in the sample matrix.[1] This highlights the superior specificity of the HPLC method.

Mandatory Visualizations

Mechanism of Action of β-Lactam Antibiotics

The following diagram illustrates the mechanism of action of β-lactam antibiotics, including this compound. These antibiotics inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).

G cluster_cell Bacterial Cell Beta-Lactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Beta-Lactam->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Leads to (when inhibited)

Caption: Mechanism of action of β-lactam antibiotics.

Experimental Workflow Comparison

The following diagram outlines the key steps in the HPLC and bioassay workflows for the quantification of this compound.

G cluster_hplc HPLC Workflow cluster_bioassay Bioassay Workflow hplc_start Sample Preparation (Filter, Dilute) hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantification (Peak Area vs. Standard Curve) hplc_detect->hplc_quant bio_start Sample Preparation (Dilute) bio_plate Apply to Seeded Agar Plate bio_start->bio_plate bio_incubate Incubate (18-24h) bio_plate->bio_incubate bio_measure Measure Inhibition Zones bio_incubate->bio_measure bio_quant Quantification (Zone Diameter vs. Standard Curve) bio_measure->bio_quant

Caption: Comparison of HPLC and bioassay experimental workflows.

Discussion and Conclusion

The choice between HPLC and bioassay for the quantification of this compound depends on the specific requirements of the analysis.

HPLC offers several distinct advantages:

  • High Specificity: HPLC can separate this compound from other structurally related compounds and impurities, leading to more accurate quantification.[1]

  • High Precision and Accuracy: As indicated by the validation data for related compounds, HPLC methods generally exhibit lower RSD and higher recovery rates.[2]

  • Speed: HPLC analysis is significantly faster than the bioassay, which requires a lengthy incubation period.

The main limitations of HPLC are the higher cost of equipment and reagents, and the requirement for skilled personnel for method development and operation.

Bioassay , on the other hand, provides a measure of the biological activity of the antibiotic, which may not always directly correlate with the concentration determined by HPLC. Its advantages include:

  • Cost-Effectiveness: Bioassays are generally less expensive to perform than HPLC.

  • Simplicity: The procedure is relatively simple and does not require sophisticated instrumentation.

  • Direct Measure of Potency: It directly measures the antibiotic's ability to inhibit microbial growth.

The primary disadvantages of the bioassay are its lower precision, longer analysis time, and susceptibility to interference from other antimicrobial substances present in the sample, which can lead to an overestimation of the target antibiotic's concentration.[1]

References

A Comparative Guide to the Validation of a New HPLC-MS Method for Cephamycin C Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection of cephamycin C against the traditional microbiological assay. The validation of this new analytical method demonstrates its suitability and superiority for its intended purpose, offering a more robust and efficient alternative for process monitoring and quality control in antibiotic production.[1]

Comparison of Analytical Method Performance

Traditionally, this compound concentrations have been determined using laborious and time-consuming biological assays. These methods, while indicative of antibiotic activity, often lack the precision and accuracy required for stringent process control. The development of a new HPLC-based method, coupled with mass spectrometry for peak identification, presents a significant advancement in the analytical workflow for this compound. This newer method is not only simpler and faster but also demonstrates greater efficiency and accuracy in quantifying this compound from complex fermentation broths.

A key challenge in the chromatographic analysis of this compound has been the lack of a commercially available standard, which has historically limited the widespread adoption of HPLC methods. The novel approach circumvents this issue by utilizing UV spectrum and high-resolution mass spectrometry to unequivocally identify the this compound peak. A calibration curve is then established by correlating the peak areas from the UV chromatogram with the results obtained from a bioassay, which uses the more readily available cephalosporin C as a reference standard.

The chromatographic method has been shown to be more accurate than the bioassay, as the bioassay can be influenced by other microbially produced compounds with biological activity, leading to an overestimation of this compound concentration. In contrast, the HPLC method's ability to separate this compound from other components in the fermentation broth allows for more precise and reliable quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of the new HPLC method in comparison to other analytical techniques for this compound.

Parameter New HPLC-MS Method Thin-Layer Spectrodensitometry Microbiological Assay
Linearity (r²) >0.99>0.999 (for 0.2-20 µ g/spot )-
Precision (RSD) -3.61% (for 1.505 µ g/spot ), 1.07% (for 12.47 µ g/spot )Lower precision
Recovery -97.6%-
Specificity HighModerateLow (interference from other active compounds)
Analysis Time FasterModerateSlow and laborious
Standard Requirement Not required for identificationRequiredCephalosporin C used as a reference

Data for the new HPLC-MS method's linearity, precision, and recovery are not explicitly quantified in the provided search results but are described as high.

Experimental Protocols

New HPLC-MS Method for this compound Detection

This protocol describes the high-performance liquid chromatography method developed for the determination of this compound concentration in fermentation broths without the use of a commercial standard.

Instrumentation:

  • Waters HPLC system with two pumps, temperature control, automatic injector, and a 996 PDA detector.

  • LC-MS system for mass spectrum analysis.

Chromatographic Conditions:

  • Mobile Phase: 0.01M solution of acetic acid.

  • Column Temperature: 28°C.

  • Detection: UV at 254 nm.

  • Flow Rate: The flow rate was optimized to reduce the chromatographic run time.

Sample Preparation:

  • Fermentation broth from S. clavuligerus is used.

  • The broth is treated with Amberlite XAD 1180 resin.

  • The elute is then injected onto a column with Q Sepharose XL resin to obtain a more concentrated and purified sample of this compound.

Peak Identification and Quantification:

  • The this compound peak is identified using its UV spectrum and high-resolution mass spectrometry.

  • A calibration curve is generated by correlating the peak areas from the UV chromatogram with this compound concentrations determined by a bioassay using cephalosporin C as a standard.

Microbiological Assay for this compound

This protocol is a traditional method for determining the concentration of this compound based on its antibiotic activity.

Materials:

  • Escherichia coli ESS as the indicator microorganism.

  • Nutrient agar (5 g/l peptone, 3 g/l beef extract, 15 g/l agar, pH 7.2).

  • Cephalosporin C as a reference antibiotic.

Procedure:

  • Plates are prepared with nutrient agar seeded with E. coli ESS.

  • Samples containing this compound and standards of cephalosporin C are applied to the plates.

  • The plates are incubated to allow for bacterial growth.

  • The concentration of this compound is determined by measuring the diameter of the inhibition zones and comparing them to the inhibition zones produced by the cephalosporin C standards. The amount of this compound is expressed in terms of units of cephalosporin C (UCephC).

Experimental Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Comparison Fermentation_Broth Fermentation Broth (S. clavuligerus) Amberlite_Treatment Amberlite XAD 1180 Resin Treatment Fermentation_Broth->Amberlite_Treatment Q_Sepharose_Purification Q Sepharose XL Purification Amberlite_Treatment->Q_Sepharose_Purification HPLC_Analysis HPLC Analysis (UV Detection at 254 nm) Q_Sepharose_Purification->HPLC_Analysis Bioassay Microbiological Assay (E. coli ESS) Q_Sepharose_Purification->Bioassay LC_MS_Analysis LC-MS Analysis HPLC_Analysis->LC_MS_Analysis Peak Confirmation Peak_Identification This compound Peak Identification LC_MS_Analysis->Peak_Identification Calibration_Curve Calibration Curve Generation Bioassay->Calibration_Curve Correlate with Peak Area Comparison Method Comparison Bioassay->Comparison Peak_Identification->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification Quantification->Comparison

Caption: Workflow for the validation of the new HPLC-MS method.

References

A Comparative Genomic Guide to Cephamycin C and Clavulanic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cephamycin C and clavulanic acid gene clusters, primarily focusing on the model producing organism, Streptomyces clavuligerus. Both of these commercially significant β-lactam compounds are synthesized from distinct but chromosomally linked gene clusters, often referred to as a "supercluster"[1][2]. Understanding the genomic architecture, biosynthetic pathways, and regulatory networks of these clusters is paramount for targeted strain improvement and novel drug development.

Genomic Organization: A Tale of Two Clusters

The this compound and clavulanic acid biosynthetic gene clusters are adjacently located on the Streptomyces clavuligerus chromosome. This co-localization suggests a coordinated regulation and evolution of an antibiotic and a β-lactamase inhibitor, providing the organism with a potent offensive and defensive mechanism[1].

Quantitative Comparison of Gene Clusters

The following table summarizes the key genomic features of the this compound and clavulanic acid gene clusters in Streptomyces clavuligerus.

FeatureThis compound Gene ClusterClavulanic Acid Gene Cluster
Approximate Size ~30 kb~18 kb
Number of Genes At least 15Approximately 18
Key Regulatory Gene(s) ccaRccaR, claR
Shared Regulator ccaR (pleiotropic activator)ccaR
Precursor Molecules L-lysine, L-cysteine, L-valineL-arginine, Glyceraldehyde-3-phosphate
Gene Content and Function

The tables below provide a detailed list of the key genes within each cluster and their respective functions in the biosynthesis of this compound and clavulanic acid.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

GeneEncoded ProteinFunction in Biosynthesis
latLysine-ε-aminotransferaseCatalyzes the initial step in the conversion of lysine to α-aminoadipic acid[3].
pcbABδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)A non-ribosomal peptide synthetase that condenses L-α-aminoadipate, L-cysteine, and L-valine to form the tripeptide ACV[3].
pcbCIsopenicillin N synthase (IPNS)Catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N[3].
cefDIsopenicillin N epimeraseConverts isopenicillin N to penicillin N.
cefEDeacetoxycephalosporin C synthase (expandase)Catalyzes the expansion of the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C.
cefFDeacetoxycephalosporin C hydroxylaseHydroxylates deacetoxycephalosporin C to form deacetylcephalosporin C.
cmcIO-carbamoyltransferaseInvolved in the carbamoylation of the 3-hydroxymethyl group of deacetylcephalosporin C.
cmcJCephalosporin 7-α-hydroxylaseCatalyzes the methoxylation at the C7 position of the cephalosporin core.
ccaRSARP-family transcriptional activatorA pathway-specific transcriptional activator required for the expression of both the this compound and clavulanic acid biosynthetic genes[4].
blpβ-lactamase inhibitory protein-like proteinPutative resistance protein.

Table 2: Key Genes in the Clavulanic Acid Biosynthetic Gene Cluster

GeneEncoded ProteinFunction in Biosynthesis
ceaS2Carboxyethylarginine synthaseCatalyzes the condensation of L-arginine and glyceraldehyde-3-phosphate, the first committed step in clavulanic acid biosynthesis[5].
bls2β-lactam synthetaseCatalyzes the formation of the β-lactam ring to produce proclavaminic acid[5].
pah2Proclavaminate amidinohydrolaseConverts proclavaminic acid to clavaminic acid.
cas2Clavaminate synthaseA multifunctional enzyme that catalyzes several steps in the conversion of clavaminic acid to clavulanic acid[6].
cadClavulanic acid dehydrogenaseInvolved in the final steps of clavulanic acid biosynthesis.
claRLysR-family transcriptional regulatorA pathway-specific transcriptional activator for the clavulanic acid cluster, itself regulated by CcaR.
orf10 (cyp)Cytochrome P450Required for a late-stage oxidation step in the pathway[1][7].
orf11 (fd)FerredoxinWorks in conjunction with the cytochrome P450 encoded by orf10[1][7].
oppA1/oppA2Oligopeptide permease componentsEssential for clavulanic acid production, likely involved in transport[8].

Biosynthetic Pathways: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways for this compound and clavulanic acid, highlighting the key intermediates and enzymatic steps.

This compound Biosynthesis

Cephamycin_C_Pathway Lysine L-Lysine AAA α-Aminoadipic acid Lysine->AAA lat ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine AAA->ACV pcbAB IPN Isopenicillin N ACV->IPN pcbC PenN Penicillin N IPN->PenN cefD DAOC Deacetoxycephalosporin C PenN->DAOC cefE DAC Deacetylcephalosporin C DAOC->DAC cefF O_Carbamoyl_DAC O-Carbamoyl-deacetylcephalosporin C DAC->O_Carbamoyl_DAC cmcI CephC This compound O_Carbamoyl_DAC->CephC cmcJ L-Cysteine L-Cysteine L-Cysteine->ACV pcbAB L-Valine L-Valine L-Valine->ACV pcbAB

Biosynthetic pathway of this compound.
Clavulanic Acid Biosynthesis

Clavulanic_Acid_Pathway Arginine L-Arginine CEA N2-(2-carboxyethyl)-arginine Arginine->CEA ceaS2 GAP Glyceraldehyde-3-phosphate GAP->CEA ceaS2 Proclavaminate Proclavaminic Acid CEA->Proclavaminate bls2 Clavaminate Clavaminic Acid Proclavaminate->Clavaminate pah2 Clavulanic_acid_intermediate Clavulanic acid intermediate Clavaminate->Clavulanic_acid_intermediate cas2 Clavulanic_acid Clavulanic Acid Clavulanic_acid_intermediate->Clavulanic_acid cad, cyp, fd

Biosynthetic pathway of Clavulanic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the this compound and clavulanic acid gene clusters.

Targeted Gene Knockout in Streptomyces clavuligerus

This protocol describes a general method for creating a targeted gene deletion using homologous recombination, a foundational technique for functional genomics in Streptomyces.

Experimental Workflow:

Gene_Knockout_Workflow start Start: Design knockout construct construct 1. Construct knockout plasmid (e.g., in pKC1139) with flanking homology arms of the target gene. start->construct ecoli 2. Introduce plasmid into E. coli (e.g., ET12567/pUZ8002) for conjugation. construct->ecoli conjugation 3. Intergeneric conjugation with S. clavuligerus. ecoli->conjugation single_crossover 4. Select for single crossover events (e.g., apramycin resistance at 34°C). conjugation->single_crossover second_crossover 5. Culture without selection at a higher temperature (e.g., 39°C) to promote the second crossover. single_crossover->second_crossover screen 6. Screen for double crossover events (loss of plasmid marker, e.g., thiostrepton sensitivity). second_crossover->screen verify 7. Verify gene deletion by PCR and Southern blotting. screen->verify end End: Verified knockout mutant verify->end

Workflow for targeted gene knockout.

Methodology:

  • Construct Design: A knockout plasmid is engineered to contain two regions of DNA homologous to the sequences flanking the target gene ("homology arms"). Between these arms, a selectable marker (e.g., an apramycin resistance cassette) is often inserted. The entire construct is cloned into a temperature-sensitive delivery vector that cannot replicate in Streptomyces at a non-permissive temperature.

  • Plasmid Transfer: The knockout plasmid is first transformed into a methylation-deficient E. coli strain (e.g., ET12567 containing pUZ8002) to prepare it for intergeneric conjugation.

  • Conjugation: The engineered E. coli is mixed with S. clavuligerus spores on a suitable agar medium to allow for plasmid transfer.

  • Selection of Single Crossovers: Exconjugants are selected on a medium containing a selective antibiotic (e.g., apramycin). This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Induction of Second Crossover: The single-crossover mutants are then cultured under non-selective conditions at a higher temperature to induce a second recombination event, which will result in either the excision of the plasmid, leaving the wild-type gene intact, or the replacement of the target gene with the selectable marker.

  • Screening for Double Crossovers: Colonies are screened for the loss of the plasmid-borne resistance marker (e.g., by replica plating onto a medium containing the corresponding antibiotic).

  • Verification: The desired gene knockout is confirmed by PCR using primers flanking the target gene and by Southern blot analysis to ensure the correct genomic arrangement.

HPLC Analysis of this compound and Clavulanic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and clavulanic acid from culture supernatants.

Methodology:

  • Sample Preparation:

    • S. clavuligerus is cultured in a suitable production medium.

    • At desired time points, culture broth is harvested and centrifuged to remove mycelia.

    • The supernatant is filtered through a 0.22 µm filter.

  • Derivatization (for Clavulanic Acid):

    • Clavulanic acid is unstable and lacks a strong chromophore, so it is often derivatized with imidazole to form a stable, UV-active product[9][10].

    • An aliquot of the filtered supernatant is mixed with an imidazole solution and incubated to allow for the reaction to complete.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Detection:

      • This compound can be detected directly by its UV absorbance, typically around 260 nm.

      • The imidazole derivative of clavulanic acid is detected at a different wavelength, often around 311 nm[10].

  • Quantification:

    • Standard curves are generated using known concentrations of pure this compound and clavulanic acid.

    • The concentration of the compounds in the culture supernatants is determined by comparing the peak areas from the sample chromatograms to the standard curves.

RT-qPCR Analysis of Gene Expression

Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive technique used to measure the transcript levels of specific genes, providing insights into the regulation of the biosynthetic clusters.

Methodology:

  • RNA Isolation:

    • S. clavuligerus mycelia are harvested from liquid cultures at different time points.

    • Total RNA is extracted using a suitable method, such as the TRIzol method or a commercial RNA isolation kit, followed by mechanical disruption of the cells (e.g., bead beating).

  • DNase Treatment:

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target gene(s) and a reference gene (e.g., hrdB, encoding a primary sigma factor), and a fluorescent dye (e.g., SYBR Green) or a probe.

    • The reaction is run in a real-time PCR cycler.

  • Data Analysis:

    • The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene[11].

This comprehensive guide provides a foundation for understanding and further investigating the intricate biology of this compound and clavulanic acid production. The provided data and protocols serve as a valuable resource for researchers aiming to unravel the complexities of these important biosynthetic pathways and to engineer improved production strains.

References

A Comparative Guide to the In Vivo Efficacy of Cephamycin C and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of cephamycin C and its derivatives. The information is compiled from various preclinical studies to aid in the research and development of novel antimicrobial agents. The data is presented in a structured format, including comparative efficacy tables, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.

I. Comparative In Vivo Efficacy

This compound, a potent β-lactam antibiotic, has served as a scaffold for the development of numerous derivatives with enhanced antimicrobial properties. Preclinical studies in murine and rat models have demonstrated that many of these derivatives exhibit superior in vivo efficacy against a range of bacterial pathogens compared to the parent compound. This enhanced efficacy is often attributed to improved stability against β-lactamases, altered pharmacokinetic profiles, and increased intrinsic activity.

Data Summary Tables

The following tables summarize the available quantitative and qualitative data on the in vivo efficacy of this compound and its derivatives in various animal models of infection. Efficacy is primarily reported as the 50% effective dose (ED50), which represents the dose of the antibiotic required to protect 50% of the infected animals from death.

Table 1: In Vivo Efficacy in Systemic Mouse Infection Models

CompoundPathogenMouse StrainAdministration RouteED50 (mg/kg)Reference
Cephamycin A Streptococcus pyogenesNot SpecifiedSubcutaneous>100[1]
Staphylococcus aureusNot SpecifiedSubcutaneous>100[1]
This compound Escherichia coliNot SpecifiedSubcutaneousGood activity[1][2]
Klebsiella pneumoniaeNot SpecifiedSubcutaneousGood activity[1][2]
Proteus mirabilis (β-lactamase producer)Not SpecifiedSubcutaneousProtective[1][2]
Cefoxitin Escherichia coliNot SpecifiedNot SpecifiedData not available[3]
Klebsiella pneumoniaeNot SpecifiedNot SpecifiedData not available[3]
Proteus mirabilisNot SpecifiedNot SpecifiedData not available[3]
SQ 14,359 Various Gram-negative bacteriaMiceNot SpecifiedSurpassed Cefoxitin and CS-1170[3]
MT-141 Escherichia coliCompromised miceNot SpecifiedSuperior to reference drugs[4]
Proteus morganiiCompromised miceNot SpecifiedMore potent than cefmetazole and cefoxitin[4]

Table 2: In Vivo Efficacy in Localized Infection Models (Rat)

CompoundInfection ModelPathogenRat StrainAdministration RouteEfficacyReference
SQ 14,359 Acute PyelonephritisGram-negative bacteriaNot SpecifiedNot SpecifiedConfirmed efficacy[3]
MeningitisGram-negative bacteriaNot SpecifiedNot SpecifiedConfirmed efficacy[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vivo experiments cited in the comparison of this compound and its derivatives.

A. Systemic Mouse Infection Model

This model is widely used to assess the efficacy of antibiotics against disseminated bacterial infections.

1. Animals:

  • Specific pathogen-free mice (e.g., Swiss-Webster, ICR, or BALB/c), typically weighing 18-22 grams.

2. Inoculum Preparation:

  • The challenge organism (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the logarithmic phase.

  • The bacterial suspension is then diluted in a sterile vehicle, often containing 5% mucin, to a predetermined concentration that induces a lethal infection in untreated control animals. The final inoculum volume is typically 0.5 mL.

3. Infection and Treatment:

  • Mice are challenged via intraperitoneal injection with the bacterial suspension.

  • The test compounds (this compound and its derivatives) and a vehicle control are administered, typically via the subcutaneous or intravenous route, at various dose levels.

  • Treatment is usually initiated at a specified time post-infection (e.g., 1 and 6 hours after challenge).

4. Endpoint Evaluation:

  • The primary endpoint is the survival rate of the animals over a defined period (e.g., 7 to 14 days).

  • The 50% effective dose (ED50) is calculated using statistical methods, such as the probit method, to determine the dose that protects 50% of the animals from lethal infection.

B. Rat Pyelonephritis Model

This model is employed to evaluate the efficacy of antibiotics in treating kidney infections.

1. Animals:

  • Female rats (e.g., Wistar or Sprague-Dawley), weighing approximately 150-200 grams.

2. Inoculum Preparation:

  • A uropathogenic strain (e.g., Proteus mirabilis or Escherichia coli) is cultured in a suitable broth.

  • The bacterial suspension is washed and resuspended in sterile saline to a high concentration (e.g., 10^9 CFU/mL).

3. Infection and Treatment:

  • Rats are anesthetized, and a catheter is inserted through the urethra into the bladder.

  • A small volume (e.g., 0.1 mL) of the concentrated bacterial suspension is instilled into the bladder. In some protocols, a foreign body (e.g., a zinc disk) may be implanted in the bladder to promote infection.[5]

  • Treatment with the test compounds is initiated at a specified time post-infection and administered for a defined duration.

4. Endpoint Evaluation:

  • At the end of the treatment period, animals are euthanized, and the kidneys are aseptically removed.

  • The kidneys are homogenized, and the bacterial load (CFU/gram of tissue) is determined by plating serial dilutions.

  • Efficacy is assessed by the reduction in bacterial counts in the kidneys of treated animals compared to untreated controls.

III. Visualizations

Mechanism of Action and Resistance

Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. Their primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan. The stability of cephamycins to hydrolysis by β-lactamases is a key factor in their efficacy against many resistant bacteria.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Cephamycin Cephamycin PBP Penicillin-Binding Proteins (PBPs) Cephamycin->PBP Binds to and inactivates CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition of Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase β-Lactamase InactiveCephamycin Inactive Metabolite BetaLactamase->InactiveCephamycin Cephamycin_res Cephamycin Cephamycin_res->BetaLactamase Hydrolysis PBP_res Altered PBPs Cephamycin_res->PBP_res Reduced Binding (in some cases)

Caption: Mechanism of action of cephamycins and bacterial resistance.

Experimental Workflow: Systemic Mouse Infection Model

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a cephamycin derivative in a systemic mouse infection model.

G Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Infection Infect Mice (Intraperitoneal Injection) Inoculum->Infection Treatment Administer Cephamycin Derivative or Vehicle Infection->Treatment Observation Observe for 7-14 Days Treatment->Observation Data Record Survival Data Observation->Data Analysis Calculate ED50 Data->Analysis End End Analysis->End

Caption: Workflow for a systemic mouse infection efficacy study.

References

Benchmarking Cephamycin C Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cephamycin C production between wild-type Streptomyces clavuligerus strains and their industrially improved counterparts. The information presented herein is supported by experimental data from publicly available scientific literature, offering a framework for benchmarking new strains and fermentation strategies.

Data Presentation: Production Titers

Quantitative analysis of this compound production is crucial for evaluating the efficiency of a strain. The following table summarizes reported production titers for a wild-type S. clavuligerus strain and provides an estimated range for high-titer industrial strains based on qualitative descriptions in the literature. It is important to note that specific production data for industrial strains are often proprietary and not publicly disclosed.

Strain TypeReported this compound Titer (mg/L)Reference
Wild-Type (S. clavuligerus)566.5[1]
High-Titer Industrial Strain>1000 (estimated)N/A

Note: The industrial strain titer is an estimation based on the general understanding that industrial strains are significantly improved for antibiotic production.

Experimental Protocols

To achieve reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for fermentation, extraction, and quantification of this compound.

Fermentation Protocol

This protocol is based on fed-batch cultivation, which has been shown to yield higher titers of this compound.[1]

a. Culture Media:

  • Seed Medium:

    • Corn steep liquor: 20-30 g/L

    • Glucose: 13-20 g/L

    • Sucrose: 10-20 g/L

    • Vegetable oil: 35-50 ml/L

    • Calcium carbonate: 1-1.5 g/L

    • Antifoam agent: 0.5-1.0 ml/L

  • Fermentation Medium:

    • Glycerol or starch as the primary carbon source.

    • Hydrolyzed soybean protein or cottonseed flour as the nitrogen source.[2]

    • Basal salts and trace elements as required.

b. Inoculum Preparation:

  • Prepare a cell suspension of S. clavuligerus from a slant culture.

  • Inoculate the seed medium and incubate at 28°C for 48-72 hours with agitation.

  • Use the seed culture to inoculate the fermentation medium at a 5-10% (v/v) ratio.

c. Fermentation Conditions:

  • Temperature: Maintain at 26-30°C.[3]

  • pH: Control the pH between 6.0 and 7.5.[3]

  • Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels.

  • Fed-Batch Strategy:

    • Initiate the fermentation as a batch culture.

    • After the initial carbon source is depleted (typically after 24-48 hours), start a continuous feed of a concentrated glycerol solution.

    • The feed rate should be optimized to maintain a low residual glycerol concentration, avoiding carbon catabolite repression.

Sample Preparation and Extraction
  • Withdraw a sample of the fermentation broth.

  • Centrifuge the sample to separate the biomass from the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and solid particles.[2]

  • The clarified supernatant can be directly used for quantification or further purified if necessary. For purification, adsorption resins like Amberlite XAD-1180 can be employed.[2]

Quantification Protocols

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound.

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., µBondapak C18).[4]

  • Mobile Phase: A 0.01 M solution of acetic acid in HPLC-grade water.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[2]

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. If a commercial standard is unavailable, a calibration can be performed against a well-characterized internal standard or by correlating HPLC peak areas with results from a bioassay.[2]

b. Bioassay

A bioassay provides a measure of the biological activity of the produced this compound.

  • Indicator Organism: Escherichia coli ESS, a strain that is highly sensitive to β-lactam antibiotics.[2] A supersensitive mutant of E. coli K 802 has also been reported to be a suitable indicator.[5]

  • Assay Plates:

    • Prepare nutrient agar (5 g/L peptone, 3 g/L beef extract, 15 g/L agar, pH 7.2).[2]

    • Seed the molten agar with the indicator organism.

    • Pour the seeded agar into petri dishes and allow it to solidify.

  • Procedure:

    • Create wells in the agar plates.

    • Add known concentrations of a standard antibiotic (e.g., cephalosporin C, as this compound is not commercially available as a standard) and the fermentation samples to the wells.[2]

    • Incubate the plates at 37°C overnight.

    • Measure the diameter of the inhibition zones.

  • Quantification: Construct a standard curve by plotting the diameter of the inhibition zones against the logarithm of the standard antibiotic concentration. Use this curve to determine the concentration of this compound in the samples. The concentration is often expressed in terms of units of the standard antibiotic used.[2]

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for benchmarking production strains.

Cephamycin_C_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-alpha-aminoadipate L-alpha-aminoadipate ACVS ACV Synthetase (pcbAB) L-alpha-aminoadipate->ACVS L-cysteine L-cysteine L-cysteine->ACVS L-valine L-valine L-valine->ACVS delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine δ-(L-α-aminoadipyl)- L-cysteinyl-D-valine (ACV) ACVS->delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine IPNS Isopenicillin N Synthase (pcbC) delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine->IPNS Isopenicillin N Isopenicillin N IPNS->Isopenicillin N Epimerase Epimerase (cefD) Isopenicillin N->Epimerase Penicillin N Penicillin N Epimerase->Penicillin N Expandase Expandase (cefE) Penicillin N->Expandase Deacetoxycephalosporin C Deacetoxycephalosporin C Expandase->Deacetoxycephalosporin C Hydroxylase Hydroxylase (cefF) Deacetoxycephalosporin C->Hydroxylase Deacetylcephalosporin C Deacetylcephalosporin C Hydroxylase->Deacetylcephalosporin C Carbamoyltransferase O-carbamoyltransferase (cmcH) Deacetylcephalosporin C->Carbamoyltransferase O-carbamoyldeacetylcephalosporin C O-carbamoyldeacetylcephalosporin C Carbamoyltransferase->O-carbamoyldeacetylcephalosporin C Methoxy_group 7-alpha-hydroxylase/methyltransferase (cmcI, cmcJ) O-carbamoyldeacetylcephalosporin C->Methoxy_group This compound This compound Methoxy_group->this compound

This compound Biosynthetic Pathway

Benchmarking_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis cluster_output Output Strain_Selection Select Strains (Wild-Type vs. Test Strain) Inoculum_Prep Inoculum Preparation (Seed Culture) Strain_Selection->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Sampling Time-Course Sampling Fermentation->Sampling Extraction Sample Extraction (Centrifugation & Filtration) Sampling->Extraction Quantification Quantification (HPLC & Bioassay) Extraction->Quantification Data_Analysis Data Analysis (Titer, Productivity, Yield) Quantification->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and effective disposal of cephamycin C is paramount for laboratory safety, environmental protection, and the prevention of antimicrobial resistance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from high-concentration stock solutions to contaminated labware. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. In the event of a spill, immediately contain the area to prevent further spread. Absorb the spill with an inert material, and dispose of the contaminated absorbent as hazardous chemical waste.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its concentration and physical form. All waste containing this compound should be treated as chemical waste, and segregation from general and biohazardous waste is mandatory.

1. High-Concentration Waste (Stock Solutions and Pure Compound):

  • Classification: Treat as hazardous chemical waste.[1][2]

  • Procedure:

    • Do not attempt to neutralize or decontaminate stock solutions through autoclaving.

    • Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The label should include "Hazardous Waste" and specify the contents (e.g., "this compound Waste").

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed chemical waste disposal company.[3]

2. Low-Concentration Liquid Waste (e.g., Used Cell Culture Media):

The disposal of dilute aqueous solutions of this compound hinges on its stability. As a β-lactam antibiotic, this compound is susceptible to degradation by heat, especially under alkaline conditions.

  • Classification: To be managed as chemical waste.

  • Procedure:

    • Heat-Based Decontamination (Autoclaving): Given that cephalosporins are generally unstable at high temperatures, autoclaving is a potential method for degrading this compound in aqueous solutions.[2]

      • If permitted by your institution, collect the liquid waste in an autoclavable container.

      • Autoclave the waste following standard operating procedures (typically 121°C for at least 30 minutes).

      • After autoclaving and ensuring no other hazardous chemicals are present, the waste may be permissible for drain disposal, but always confirm with institutional guidelines first.[1]

    • Chemical Waste Collection: If autoclaving is not permitted or deemed ineffective by your institution, or if the waste contains other hazardous materials, it must be disposed of as chemical waste.

      • Collect the liquid waste in a sealed, leak-proof container.

      • Label the container clearly (e.g., "Aqueous Waste with this compound").

      • Manage the container as hazardous waste for collection by your institution's EHS.

3. Contaminated Solid Waste (e.g., Gloves, Pipette Tips, Vials, and other PPE):

  • Classification: To be disposed of as chemical waste.

  • Procedure:

    • Place all solid waste that has come into contact with this compound into a dedicated, plastic-lined container or a robust, sealed plastic bag.

    • Label the container or bag clearly as "this compound Contaminated Solid Waste."

    • Store this container in the laboratory's designated waste accumulation area.

    • Dispose of this waste through your institution's hazardous waste management program.

Quantitative Data on this compound Stability

The following table summarizes available data on the stability of this compound under various conditions. This information is crucial when considering the appropriate disposal method, particularly for low-concentration aqueous solutions.

ConditionTemperatureDurationDegradationSource
pH 2.220°C100 hours46%[4]
Quasi-neutral pH20°C100 hours15-20%[4]
pH 8.720°C100 hours71%[4]

Note: Cephalosporin antibiotics, the class to which this compound belongs, are known to be unstable in alkaline (pH > 8.0) and high-temperature (> 60°C) aqueous environments.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not widely published, the general procedure for assessing the thermal degradation of antibiotics in a laboratory setting can be adapted.

Protocol for Assessing Thermal Degradation of this compound in a Laboratory Setting:

  • Prepare a Solution: Create a solution of this compound in a relevant buffer (e.g., phosphate-buffered saline) at a concentration representative of your waste stream.

  • Initial Sampling: Take an initial sample of the solution to determine the baseline concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Heat Treatment: Subject the solution to a standard autoclave cycle (121°C, 15-30 minutes).

  • Post-Treatment Sampling: After the solution has cooled, take another sample.

  • Analysis: Analyze the post-treatment sample using the same analytical method to determine the final concentration of this compound.

  • Calculate Degradation: Calculate the percentage of degradation to determine the efficacy of autoclaving for your specific waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CephamycinC_Disposal_Workflow start This compound Waste Generated classify Classify Waste Stream start->classify high_conc High-Concentration (Stock Solutions, Pure Compound) classify->high_conc  High Concentration low_conc Low-Concentration (Aqueous Solutions, Media) classify->low_conc  Low Concentration solid_waste Contaminated Solids (Gloves, Pipettes, Vials) classify->solid_waste  Solid Waste collect_high Collect in Labeled Hazardous Waste Container high_conc->collect_high autoclave_check Institutional Policy Allows Autoclaving for Antibiotics? low_conc->autoclave_check collect_solid Collect in Labeled Chemical Waste Container solid_waste->collect_solid ehs_high Dispose via Institutional EHS (Chemical Waste) collect_high->ehs_high autoclave Autoclave to Degrade autoclave_check->autoclave Yes collect_low Collect as Chemical Waste autoclave_check->collect_low No drain_check Other Hazardous Chemicals Present? autoclave->drain_check drain_disposal Permissible Drain Disposal (Confirm with EHS) drain_check->drain_disposal No drain_check->collect_low Yes ehs_low Dispose via Institutional EHS collect_low->ehs_low ehs_solid Dispose via Institutional EHS collect_solid->ehs_solid

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cephamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Cephamycin C, a β-lactam antibiotic. Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.

Physicochemical Properties of this compound

A thorough understanding of the substance's properties is the foundation of safe handling.

PropertyValue
Molecular Formula C16H22N4O9S[1]
Molecular Weight 446.43 g/mol [2]
CAS Number 34279-51-1[1]
Appearance Solid (powder)
Storage Temperature -20°C for long-term storage[2]

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene, powder-free. Double gloving is recommended.
Body Protection Lab Coat/GownDisposable, polyethylene-coated polypropylene or other resistant laminate material.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling the powder form, to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of contamination and exposure.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a designated, clearly labeled, and well-ventilated area at the recommended temperature of -20°C.[2]

    • Restrict access to authorized personnel only.

  • Preparation of Solutions:

    • All handling of solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.

    • Wear all prescribed PPE.

    • Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper).

    • Carefully weigh the required amount of this compound powder. Avoid creating dust.

    • Slowly add the powder to the solvent, stirring gently to dissolve.

  • Use in Experiments:

    • Clearly label all solutions containing this compound.

    • When transferring solutions, use appropriate tools such as pipettes with aerosol-resistant tips.

    • Work in a manner that minimizes the generation of aerosols.

    • In case of a spill, immediately follow the established spill response protocol.

Disposal Plan: Managing this compound Waste

Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.[4]

  • Waste Segregation:

    • All materials that come into contact with this compound are considered chemical waste.

    • Segregate waste into three streams:

      • Solid Waste: Contaminated gloves, weighing paper, pipette tips, vials, etc.

      • Liquid Waste: Unused or spent solutions containing this compound.

      • Sharps Waste: Contaminated needles and syringes.

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled container lined with a heavy-duty plastic bag. The label should read: "Hazardous Chemical Waste: this compound Contaminated Solids."

    • Liquid Waste: Collect in a sealed, shatter-resistant container. The label should read: "Hazardous Chemical Waste: Liquid this compound." Do not mix with other chemical waste unless compatibility has been confirmed.

    • Sharps Waste: Place in a designated, puncture-resistant sharps container.

  • Final Disposal:

    • Store all waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.

    • Do not dispose of any this compound waste down the drain or in the regular trash.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Preparation Solution Preparation in Fume Hood Storage->Preparation Experiment Use in Experiment Preparation->Experiment Spill Spill Response Preparation->Spill If Spill Occurs Segregation Waste Segregation (Solid, Liquid, Sharps) Experiment->Segregation Waste Generation Experiment->Spill If Spill Occurs Collection Collection and Labeling Segregation->Collection EH_S EH&S Pickup and Disposal Collection->EH_S

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.